Product packaging for 2-Deuterioethenylbenzene(Cat. No.:CAS No. 6911-81-5)

2-Deuterioethenylbenzene

Cat. No.: B3428729
CAS No.: 6911-81-5
M. Wt: 104.15 g/mol
InChI Key: PPBRXRYQALVLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Styrene is primarily a synthetic chemical. It is also known as vinylbenzene, ethenylbenzene, cinnamene, or phenylethylene. It's a colorless liquid that evaporates easily and has a sweet smell. It often contains other chemicals that give it a sharp, unpleasant smell. It dissolves in some liquids but doesn't dissolve easily in water. Billions of pounds are produced each year to make products such as rubber, plastic, insulation, fiberglass, pipes, automobile parts, food containers, and carpet backing. Most of these products contain styrene linked together in a long chain (polystyrene) as well as unlinked styrene. Low levels of styrene also occur naturally in a variety of foods such as fruits, vegetables, nuts, beverages, and meats.
Insoluble in water and less dense than water. Contact may cause irritate skin, eyes, and mucous membranes. May be toxic by ingestion.
Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber.
Styrene is a vinylarene that is benzene carrying a vinyl group. It has been isolated from the benzoin resin produced by Styrax species. It has a role as a mutagen, a plant metabolite and a mouse metabolite. It is a vinylarene, a volatile organic compound and a member of styrenes.
Styrene is primarily used in the production of polystyrene plastics and resins. Acute (short-term) exposure to styrene in humans results in mucous membrane and eye irritation, and gastrointestinal effects. Chronic (long-term) exposure to styrene in humans results in effects on the central nervous system (CNS), such as headache, fatigue, weakness, and depression, CSN dysfunction, hearing loss, and peripheral neuropathy. Human studies are inconclusive on the reproductive and developmental effects of styrene;  several studies did not report an increase in developmental effects in women who worked in the plastics industry, while an increased frequency of spontaneous abortions and decreased frequency of births were reported in another study. Several epidemiologic studies suggest there may be an association between styrene exposure and an increased risk of leukemia and lymphoma. However, the evidence is inconclusive due to confounding factors. EPA has not given a formal carcinogen classification to styrene.
Styrene is a natural product found in Oecophylla smaragdina, Punica granatum, and other organisms with data available.
Styrene can cause cancer according to The National Toxicology Program.
Styrene is found in alcoholic beverages. Styrene is present in cranberry, bilberry, currants, grapes, vinegar, parsley, milk and dairy products, whisky, cocoa, coffee, tea, roasted filberts and peanuts. Styrene is a flavouring ingredient. Polymers are used in ion-exchange resins in food processing. Indirect food additive arising from adhesives, oatings and packaging materials. Styrene, also known as vinyl benzene, is a colorless oily liquid that evaporates easily and has a sweet smell, although high concentrations confer a less pleasant odor. Styrene is the precursor to polystyrene and several copolymers. Low levels of styrene occur naturally in plants as well as a variety of foods such as fruits, vegetables, nuts, beverages, and meats. (Wikipedia) Styrene has been shown to exhibit signalling and catabolic functions (A7738, A7739). Styrene belongs to the family of Styrenes. These are organic compounds containing an ethenylbenzene moiety.
A colorless, toxic liquid with a strong aromatic odor. It is used to make rubbers, polymers and copolymers, and polystyrene plastics.
See also: Polistirex (monomer of);  Calcium Polystyrene Sulfonate (monomer of);  Polystyrene sulfonic acid (monomer of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8<br>C8H8<br>C6H5CHCH2 B3428729 2-Deuterioethenylbenzene CAS No. 6911-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8, Array
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6
Record name Ethenylbenzene trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28213-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Syndiotactic polystyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28325-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethenylbenzene tetramer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29967-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polystyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isotactic polystyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25086-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethenylbenzene dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25247-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, ethenyl-, labeled with deuterium, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25820-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2021284
Record name Styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor.
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, ethenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Styrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/32
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/32
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03%
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.6 (Air = 1), Relative vapor density (air = 1): 3.6
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/32
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to yellowish, oily liquid, Viscous liquid

CAS No.

100-42-5
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Styrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STYRENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Styrene
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/styrene-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Benzene, ethenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Styrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed protocol for the synthesis and purification of 2-deuterioethenylbenzene, a deuterated analog of styrene. This isotopically labeled compound is of significant interest to researchers in various fields, including polymer science, mechanistic organic chemistry, and drug development, for its utility in kinetic isotope effect studies and as a tracer in metabolic investigations. This document offers an in-depth examination of the synthetic routes and purification strategies, grounded in established chemical principles.

Strategic Approaches to the Synthesis of this compound

The regioselective introduction of a deuterium atom at the terminal vinylic position of styrene is the primary challenge in the synthesis of this compound. This guide will focus on two robust and widely employed synthetic methodologies: the Wittig reaction and a Grignard-based approach.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction stands as a classic and highly reliable method for the formation of carbon-carbon double bonds. Its application to the synthesis of this compound involves the reaction of a deuterated phosphonium ylide with benzaldehyde.

The core of the Wittig reaction is the nucleophilic addition of the ylide to the carbonyl carbon of an aldehyde or ketone, which in this case is benzaldehyde. This initial step forms a betaine intermediate, which subsequently collapses through a four-membered ring transition state to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction can be influenced by the choice of ylide and reaction conditions, allowing for potential control over the formation of (E)- and (Z)-2-deuterioethenylbenzene.

The following diagram provides a visual representation of the key stages involved in the synthesis of this compound via the Wittig reaction.

Wittig_Synthesis_Workflow cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Purification methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide base Strong Base (e.g., n-BuLi) methyltriphenylphosphonium_bromide->base Deprotonation deuterated_ylide Deuterated Triphenylphosphonium Ylide base->deuterated_ylide Ylide Formation reaction_mixture Reaction Mixture deuterated_ylide->reaction_mixture benzaldehyde Benzaldehyde benzaldehyde->reaction_mixture product This compound & Ph3PO reaction_mixture->product Alkene Formation crude_product Crude Product product->crude_product chromatography Column Chromatography crude_product->chromatography Separation pure_product Pure this compound chromatography->pure_product

Figure 1: A schematic representation of the Wittig synthesis workflow for this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Deuterium oxide (D₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde, freshly distilled

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add one equivalent of n-BuLi. The formation of the ylide is indicated by the appearance of a characteristic deep orange or yellow color.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Deuteration: Cool the ylide solution to 0 °C and carefully add a slight excess of D₂O dropwise. A fading of the color is typically observed. Stir for an additional hour to facilitate complete deuterium exchange.

  • Wittig Reaction: Add one equivalent of freshly distilled benzaldehyde to the deuterated ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether or hexane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Grignard Reagent Approach: A Versatile Alternative

An alternative and highly effective synthetic route utilizes a Grignard reagent, specifically vinylmagnesium bromide, which is subsequently quenched with a deuterium source. This method is known for its high yields and excellent isotopic incorporation.

This synthesis commences with the formation of vinylmagnesium bromide from vinyl bromide and magnesium metal. This organometallic compound is a potent nucleophile. The subsequent addition of a deuterium source, such as D₂O, results in the protonation (or in this case, deuteration) of the vinyl group, yielding this compound.

The following diagram illustrates the key steps in the Grignard-based synthesis of this compound.

Grignard_Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Deuteration cluster_2 Purification vinyl_bromide Vinyl Bromide magnesium Magnesium Turnings vinyl_bromide->magnesium Reaction in THF grignard_reagent Vinylmagnesium Bromide magnesium->grignard_reagent reaction_mixture Reaction Mixture grignard_reagent->reaction_mixture D2O Deuterium Oxide (D2O) D2O->reaction_mixture deuterated_styrene This compound reaction_mixture->deuterated_styrene Quench crude_product Crude Product deuterated_styrene->crude_product distillation Fractional Distillation crude_product->distillation Separation pure_product Pure this compound distillation->pure_product

Figure 2: A schematic representation of the Grignard synthesis workflow for this compound.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Deuterium oxide (D₂O)

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask fitted with a reflux condenser and an addition funnel, place magnesium turnings under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Slowly add a solution of vinyl bromide in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be initiated with care.

  • Once the reaction begins, as evidenced by bubbling and a change in color, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

  • Deuteration: Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly and carefully add D₂O to the reaction mixture via the addition funnel. This quenching step is highly exothermic and should be performed with caution.

  • Workup: After the complete addition of D₂O, add saturated aqueous NH₄Cl to dissolve any remaining magnesium salts.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure, being mindful of the product's volatility.

Purification Strategies for High-Purity this compound

The crude product from either synthetic route will inevitably contain impurities. Achieving high purity is paramount for its intended applications.

Column Chromatography

Column chromatography is particularly effective for removing non-volatile impurities, such as triphenylphosphine oxide from the Wittig reaction.

Table 1: Typical Parameters for Column Chromatography Purification

ParameterRecommended Value
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane or a low-polarity mixture (e.g., 98:2 hexane:ethyl acetate)
Elution Monitoring Thin-layer chromatography (TLC) with UV visualization

The non-polar nature of this compound allows for its rapid elution with a non-polar eluent, while more polar impurities are retained on the silica gel.

Fractional Distillation

Fractional distillation under reduced pressure is the preferred method for removing volatile impurities and residual solvents.

Table 2: Fractional Distillation Parameters

ParameterRecommended Value
Apparatus Fractional distillation setup with a Vigreux or packed column
Pressure Reduced pressure (e.g., 20-30 mmHg)
Collection Temperature Dependent on the applied pressure (approx. 40-50 °C at 20 mmHg)
Inhibitor A small amount of a polymerization inhibitor (e.g., hydroquinone) is advised.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for confirming the absence of the β-vinylic proton and for determining the isotopic purity by comparing the integration of the remaining vinylic protons to the aromatic protons. ¹³C NMR can further confirm the structure.

  • Mass Spectrometry (MS): Mass spectrometry should reveal a molecular ion peak at m/z = 105, corresponding to the molecular weight of C₈H₇D, thus confirming the successful incorporation of a single deuterium atom.

  • Infrared (IR) Spectroscopy: The presence of a C-D stretching vibration, typically in the 2200-2300 cm⁻¹ region, provides further evidence of deuteration.

Conclusion

The synthesis of this compound can be accomplished with high fidelity using either the Wittig reaction or a Grignard-based approach. The selection of the synthetic route may be guided by factors such as the availability of starting materials and the desired scale of the reaction. Rigorous purification via column chromatography and/or fractional distillation is critical for obtaining a product of high purity suitable for its intended scientific applications. The analytical methods described herein provide a comprehensive framework for the quality control and characterization of this valuable deuterated compound.

A Technical Guide to the Physical and Chemical Characteristics of Deuterated Styrene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Deuterated styrene, particularly styrene-d8, represents a critical tool in modern chemical and pharmaceutical sciences. By replacing hydrogen atoms with their stable heavy isotope, deuterium, researchers can unlock unique molecular properties that are invaluable for a range of applications. The most significant of these is the alteration of metabolic pathways for drug candidates through the kinetic isotope effect (KIE), which can enhance pharmacokinetic profiles.[1][2][3] Furthermore, deuterated styrene serves as a monomer for advanced polymers with modified thermal and conformational properties and as an indispensable internal standard for high-sensitivity analytical techniques.[1][4] This guide provides an in-depth exploration of the essential physical and chemical characteristics of deuterated styrene, detailed protocols for its synthesis and analysis, and a discussion of the fundamental principles that govern its reactivity and utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

The substitution of protium (¹H) with deuterium (²H) imparts subtle but significant changes to the fundamental physical properties of styrene. These changes primarily arise from the increased mass of the deuterium nucleus.

1.1 Physical Characteristics of Styrene-d8

The key physical properties of fully deuterated styrene (styrene-d8) are summarized below, with comparative data for standard styrene (styrene-h8) provided for context. The increased molecular weight directly influences properties such as density, while electronic structure-dependent properties like boiling point and refractive index show minimal, yet measurable, differences.

PropertyDeuterated Styrene (Styrene-d8)Standard Styrene (Styrene-h8)
Molecular Formula C₈D₈[5]C₈H₈[6]
Molecular Weight 112.20 g/mol [7][8]104.15 g/mol [6]
Appearance Colorless to light yellow liquid[7][9]Colorless oily liquid[6]
Density 0.979 g/mL at 25 °C[7]0.909 g/cm³[6]
Boiling Point 145-146 °C[7]145 °C[6]
Melting Point -31 °C[7]-30 °C[6]
Refractive Index n20/D 1.5445[7]nD 1.5469[6]
CAS Number 19361-62-7[7][8]100-42-5[6]
1.2 Chemical and Molecular Structure

The molecular structure of styrene-d8 consists of a deuterated benzene ring attached to a deuterated vinyl group. Its formal IUPAC name is 1---INVALID-LINK--benzene.[9]

Caption: Molecular structure of styrene-d8 (C₈D₈).

Like its hydrogenous counterpart, styrene-d8 is typically supplied with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent spontaneous polymerization during storage.[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity, structure, and isotopic purity of deuterated styrene.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for the analysis of deuterated compounds.

  • ¹H-NMR: In a highly enriched styrene-d8 sample (>98 atom % D), the proton NMR spectrum should show only very small residual signals corresponding to the positions of the original protons. The absence of significant peaks at ~5.2 ppm (vinyl cis-H), ~5.7 ppm (vinyl trans-H), ~6.7 ppm (vinyl alpha-H), and ~7.3 ppm (aromatic Hs) confirms a high degree of deuteration.

  • ²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H-NMR spectrum of styrene-d8 will show peaks in chemical shift regions analogous to its proton spectrum, confirming the locations of deuteration.[10] It is a powerful method for verifying the effectiveness of deuteration reactions.

  • ¹³C-NMR: The ¹³C-NMR spectrum is particularly informative. Carbons bonded to deuterium exhibit characteristic splitting patterns due to C-D coupling. A carbon bonded to a single deuterium (CD) will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet.[11] This allows for unambiguous confirmation of deuteration at specific sites. Furthermore, deuteration causes a small upfield shift (isotope shift) in the ¹³C resonance compared to the corresponding carbon in the non-deuterated compound.[11]

2.2 Infrared (IR) Spectroscopy

IR spectroscopy distinguishes C-H and C-D bonds by their different vibrational frequencies. The heavier mass of deuterium causes C-D bonds to vibrate at a lower frequency than C-H bonds.

  • C-H Vibrations: Standard styrene shows characteristic aromatic C-H stretching peaks above 3000 cm⁻¹ and aliphatic C-H stretches around 2923-2850 cm⁻¹.[12] It also displays vinyl C=C stretching around 1629 cm⁻¹ and aromatic ring stretching modes near 1600, 1492, and 1451 cm⁻¹.[13]

  • C-D Vibrations: In styrene-d8, the C-H stretching bands will be absent and replaced by C-D stretching bands at significantly lower wavenumbers (approximately 2100-2300 cm⁻¹). Similarly, C-D bending modes will appear at lower frequencies than their C-H counterparts. The disappearance of the characteristic C-H bands is a strong indicator of successful deuteration.

Synthesis and Purification

The preparation of fully deuterated styrene requires a multi-step synthetic route, typically starting from a deuterated precursor. A common method involves the dehydration of deuterated 1-phenylethanol.[14]

3.1 Synthetic Pathway Overview

The synthesis can be achieved by reducing a deuterated phenylacetic acid derivative to the corresponding alcohol, followed by elimination to form the styrene double bond.

Caption: General workflow for the synthesis of styrene-d8.

3.2 Experimental Protocol: Synthesis of Styrene-d8

This protocol is adapted from established literature procedures.[14] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Reduction of Perdeuterated Phenylacetic Acid: a. Prepare a slurry of lithium aluminum deuteride (LAD) in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. b. Slowly add a solution of perdeuteriated phenylacetic acid in anhydrous ether to the LAD slurry with stirring. c. After the addition is complete, gently reflux the mixture for several hours to ensure complete reduction. d. Cool the reaction mixture in an ice bath and carefully quench the excess LAD by the slow, dropwise addition of wet ether, followed by water. e. Acidify the mixture with HCl and extract the aqueous layer multiple times with ether. f. Combine the organic extracts, wash with saturated NaHCO₃ solution, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield perdeuterated 1-phenylethanol.

  • Dehydration to Styrene-d8: a. Combine the crude perdeuterated 1-phenylethanol with potassium hydroxide (KOH) pellets in a distillation apparatus. b. Heat the mixture to induce dehydration and distillation. c. Collect the distilled styrene-d8 in a receiver cooled with a dry ice/acetone bath to minimize polymerization. d. Separate the collected styrene-d8 from any co-distilled water.

  • Purification and Stabilization: a. Dry the crude styrene-d8 over anhydrous Na₂SO₄. b. For high purity, perform a rapid vacuum distillation, collecting the fraction boiling at the appropriate temperature. c. Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to the purified product for storage.

Chemical Reactivity and Isotope Effects

The primary chemical utility of styrene is its ability to undergo polymerization. Deuteration introduces significant isotope effects that alter both the polymerization kinetics and the properties of the resulting polymer.

4.1 The Kinetic Isotope Effect (KIE) in Polymerization

The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding C-H bond cleavage. This phenomenon, the kinetic isotope effect (KIE), influences the free-radical polymerization of styrene. While the effect on the propagation step (addition to the double bond) is a secondary KIE and thus smaller, the effects on initiation and termination steps involving C-H/C-D bond abstraction can be more pronounced.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R k_d RM R-M• R->RM k_i M Monomer (M) Mn P_n• Mn1 P_{n+1}• Mn->Mn1 k_p M2 Monomer (M) PnM P_n• + P_m• Dead Dead Polymer PnM->Dead k_t

Caption: Key steps in free-radical polymerization.

4.2 Impact on Polymer Properties

Deuteration measurably alters the bulk properties of the resulting polystyrene (dPS). These changes are a direct consequence of modified intermolecular forces and chain dynamics.

  • Thermal Stability: Deuterated polymers often exhibit enhanced thermal stability. For instance, deuterated poly(vinylcyclohexane), derived from dPS, shows a higher degradation temperature compared to its non-deuterated analog.[15] This is attributed to the greater energy required to break C-D bonds compared to C-H bonds.

  • Solubility and Conformation: Studies on dPS in cyclohexane have revealed significant thermodynamic differences. At the Flory θ-temperature, dPS chains adopt a more coiled, compact conformation than standard polystyrene (PS).[4] However, in a good solvent, the dPS chain extends more than a PS chain for a given temperature increase.[4] This highlights that deuteration enhances intrachain interactions.

Key Applications
5.1 Drug Discovery and Development

The "deuterium switch" is a key strategy in medicinal chemistry. By selectively replacing hydrogens at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed due to the KIE.[2] This can lead to:

  • Improved Pharmacokinetic Profile: Lower clearance and longer half-life, potentially allowing for lower or less frequent dosing.

  • Reduced Toxic Metabolites: Decreasing the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.

  • Enhanced Efficacy: Maintaining therapeutic drug concentrations for longer periods.

5.2 Advanced Polymer Science

Deuterated polystyrene is crucial for fundamental studies of polymer physics. Its primary use is in neutron scattering experiments (e.g., Small-Angle Neutron Scattering, SANS), where the large difference in neutron scattering length between hydrogen and deuterium allows for "contrast matching." This enables researchers to visualize the conformation of a single dPS chain within a matrix of normal PS, providing invaluable data on polymer blends and solutions.[4]

5.3 Use as an Analytical Standard

Styrene-d8 is widely used as an internal standard for quantitative analysis by mass spectrometry (e.g., GC-MS, LC-MS).[1] Because it is chemically identical to the analyte (styrene) but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency. This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response.[16]

Analytical Methodologies
6.1 Protocol: Determination of Isotopic Purity by GC-MS

This protocol provides a general framework for assessing the isotopic enrichment of a styrene-d8 sample.

  • Sample Preparation: a. Prepare a stock solution of the styrene-d8 sample in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of ~1 mg/mL. b. Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

  • GC-MS Instrument Setup: a. GC Column: Use a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., SPB-5).[16] b. Injection: Use a split injection mode to avoid overloading the column. c. Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp at a moderate rate (e.g., 10 °C/min) to a final temperature of ~250 °C. d. MS Detector: Operate the mass spectrometer in full scan mode to detect all isotopologues (molecules with different numbers of deuterium atoms). Set the mass range to scan from m/z 50 to 150.

  • Data Analysis: a. Identify the chromatographic peak for styrene-d8. b. Extract the mass spectrum from the apex of this peak. c. Identify the molecular ion ([M]⁺) peaks for each isotopologue: styrene-d8 (m/z 112), styrene-d7 (m/z 111), styrene-d6 (m/z 110), etc., down to styrene-h8 (m/z 104). d. Integrate the peak area for each molecular ion. e. Calculate the isotopic purity (atom % D) by comparing the relative abundances of the different isotopologues, correcting for the natural abundance of ¹³C. High-resolution mass spectrometry can greatly aid in separating these peaks from ¹³C contributions.[3][6]

Safety, Handling, and Storage

Styrene-d8 shares many of the same hazards as standard styrene and must be handled with appropriate care.[17][18]

7.1 Hazard Summary
  • Flammability: Flammable liquid and vapor. Vapors can form explosive mixtures with air.[17][18]

  • Health Hazards: Harmful if inhaled or swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer and damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure.[17][18]

  • Reactivity: Prone to hazardous polymerization, especially when heated or exposed to light. Reacts with air to form peroxides.[17]

7.2 Recommended Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers and receiving equipment to prevent static discharge.[18]

  • Avoid all personal contact, including inhalation.

7.3 Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]

  • Keep refrigerated (2-8 °C is common) to slow polymerization.[7]

  • Protect from direct sunlight and air. Storage under an inert atmosphere (e.g., nitrogen) is recommended.[17]

  • Ensure the presence of a polymerization inhibitor.

References

Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Application of 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-deuterioethenylbenzene (β-deuterostyrene). Acknowledging its limited direct commercial availability, this document focuses on robust and accessible synthetic methodologies for its preparation in a laboratory setting. We delve into the mechanistic principles underpinning these synthetic strategies, offering detailed, step-by-step protocols. Furthermore, this guide explores the significant potential of this compound as a tool in pharmaceutical research and development, particularly in studies of drug metabolism, pharmacokinetics (DMPK), and the elucidation of reaction mechanisms through the kinetic isotope effect (KIE).

Introduction: The Significance of Deuterated Compounds in Modern Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in the chemical and pharmaceutical sciences. The substitution of a protium (¹H) atom with a deuterium atom in a molecule can profoundly influence its physicochemical properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a significant kinetic isotope effect (KIE), where the cleavage of a C-D bond is considerably slower than that of a C-H bond.[1][2]

This phenomenon is harnessed in drug development to enhance the metabolic stability of drug candidates. By selectively replacing hydrogen atoms at sites of metabolic oxidation, the rate of drug metabolism can be slowed, potentially leading to an improved pharmacokinetic profile, reduced dosing frequency, and a better safety profile.[3][4] The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), exemplifies the clinical success of this strategy.[5] Beyond metabolic stabilization, deuterated compounds are invaluable as internal standards in mass spectrometry and as tracers for elucidating metabolic pathways.[6] this compound, as a deuterated analog of styrene, offers a valuable building block for synthesizing more complex deuterated molecules and for studying the mechanisms of reactions involving the vinyl group.

Commercial Availability: A Landscape of Custom Synthesis

A thorough survey of the chemical supplier landscape reveals that this compound is not a standard, off-the-shelf commercial product. Its specialized nature means that researchers will typically need to either synthesize it in-house or commission a custom synthesis. However, the key starting materials and reagents required for its preparation are readily available from numerous suppliers. This guide, therefore, transitions from a discussion of direct commercial availability to a detailed exposition of its synthesis.

Table 1: Commercial Availability of Key Starting Materials and Reagents
Compound/ReagentCAS NumberTypical PurityRepresentative Suppliers
Phenylacetylene536-74-3≥98%GFS Chemicals, Sigma-Aldrich, various others[7]
Phenylacetylene-d13240-11-7≥99 atom % DSigma-Aldrich[8]
Lindlar's Catalyst53092-86-75% Pd on CaCO₃, poisoned with leadSigma-Aldrich, Manchester Organics, Conier Chem & Pharma[9][10][11][12]
Deuterium Gas (D₂)7782-39-0High PurityVarious gas suppliers

Synthesis of this compound: A Practical Guide

The most direct and reliable method for the synthesis of this compound is the catalytic semi-reduction of a phenylacetylene precursor. This approach offers high stereoselectivity and isotopic incorporation. We present two primary pathways.

Pathway 1: Direct Semi-Deuteration of Phenylacetylene

This method involves the direct reaction of phenylacetylene with deuterium gas in the presence of a poisoned catalyst, such as Lindlar's catalyst. The "poison" (typically lead) deactivates the palladium catalyst, preventing the over-reduction of the resulting alkene to an alkane.[13][14] The reaction proceeds via a syn-addition of two deuterium atoms across the triple bond, yielding (Z)-1,2-dideuterioethenylbenzene. To obtain the desired mono-deuterated product at the 2-position, a subsequent controlled protonolysis would be required, which can be complex. A more direct route to the title compound is presented in Pathway 2.

Pathway 2: Semi-Hydrogenation of Phenylacetylene-d1

This two-step, or one-step if starting from commercial phenylacetylene-d1, approach provides a more controlled synthesis of this compound. The first step involves the deuteration of the acetylenic proton of phenylacetylene, which can be readily accomplished. The resulting phenylacetylene-d1 is then subjected to semi-hydrogenation.

Objective: To synthesize this compound by the catalytic semi-hydrogenation of phenylacetylene-d1.

Materials:

  • Phenylacetylene-d1 (CAS: 3240-11-7)

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as a co-poison to enhance selectivity)

  • Anhydrous, olefin-free solvent (e.g., hexane, ethyl acetate)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of H₂)

  • Inert gas (Nitrogen or Argon) for purging

Procedure:

  • Apparatus Setup: Assemble a standard low-pressure hydrogenation apparatus. Ensure all glassware is thoroughly dried. The reaction flask should be equipped with a magnetic stir bar.

  • Charging the Flask: To the reaction flask, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).

  • Solvent and Reagent Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., 10 mL per mmol of alkyne). If desired, add a small amount of quinoline (e.g., 1 equivalent relative to the catalyst) to further suppress over-reduction. Add the phenylacetylene-d1 (1.0 equivalent).

  • Inerting the System: Seal the reaction flask and purge the system with the inert gas several times to remove all oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the system (typically to a pressure of 1 atmosphere, or by using a hydrogen-filled balloon).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product. It is crucial to stop the reaction once the starting material is consumed to prevent over-reduction to ethylbenzene-d1.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of celite or a syringe filter to remove the heterogeneous catalyst. Wash the filter pad with a small amount of the reaction solvent.

  • Purification: The solvent can be carefully removed from the filtrate by rotary evaporation at low temperature and pressure to yield the crude product. If necessary, the this compound can be further purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Causality of Experimental Choices:

  • Lindlar's Catalyst: The choice of this poisoned catalyst is critical for selectively reducing the alkyne to an alkene without further reduction.[13][15]

  • Quinoline: The addition of quinoline acts as a further poison, enhancing the selectivity of the catalyst by preferentially binding to the most active sites, thus preventing over-hydrogenation.

  • Anhydrous and Olefin-Free Solvent: The use of a dry, olefin-free solvent is important to prevent side reactions and poisoning of the catalyst.

  • Reaction Monitoring: Careful monitoring is essential to achieve a high yield of the desired alkene, as the reaction can proceed to the fully saturated alkane if left for too long.

Synthesis_of_2_Deuterioethenylbenzene Start Phenylacetylene-d1 Reaction Catalytic Semi-Hydrogenation Start->Reaction Reagents H₂, Lindlar's Catalyst Quinoline (optional) Solvent (e.g., Hexane) Reagents->Reaction Workup Filtration to remove catalyst Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

The strategic incorporation of deuterium into molecules like this compound opens up a range of applications in pharmaceutical and chemical research.

Mechanistic Elucidation through the Kinetic Isotope Effect (KIE)

By synthesizing a molecule with a C-D bond at a specific position, researchers can probe the mechanism of a chemical reaction. If the breaking of this C-D bond is involved in the rate-determining step of the reaction, a primary kinetic isotope effect will be observed, meaning the deuterated compound will react more slowly than its non-deuterated counterpart.[1][2] For reactions involving the vinyl group of styrene, such as polymerization or metabolic activation, using this compound can provide critical insights into the reaction mechanism.

Improving ADME Properties of Drug Candidates

The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium.[5][6] This can slow down the rate of metabolic degradation, leading to:

  • Increased half-life and exposure: The drug remains in the body for a longer period, potentially allowing for less frequent dosing.

  • Reduced formation of toxic metabolites: If a metabolic pathway leads to a harmful byproduct, slowing this pathway can improve the drug's safety profile.

  • Improved pharmacokinetic consistency: Reduced metabolic variability among patients.

This compound can serve as a deuterated building block for the synthesis of more complex drug candidates containing a phenethyl or styrenyl moiety, allowing for the targeted introduction of deuterium to modulate their metabolic fate.

Applications_of_Deuterated_Compounds Deuterated_Compound Deuterated Compound (e.g., this compound) KIE Kinetic Isotope Effect (KIE) Deuterated_Compound->KIE ADME Improved ADME Properties Deuterated_Compound->ADME Mechanism Elucidation of Reaction Mechanisms KIE->Mechanism Metabolism Slower Metabolic Degradation ADME->Metabolism PK_Profile Enhanced Pharmacokinetic Profile Metabolism->PK_Profile Toxicity Reduced Metabolite Toxicity Metabolism->Toxicity

Caption: Key applications of deuterated compounds in research.

Conclusion

While this compound is not a readily available commercial chemical, its synthesis is well within the capabilities of a standard organic chemistry laboratory. The catalytic semi-hydrogenation of commercially available phenylacetylene-d1 offers a reliable and controlled route to this valuable isotopically labeled compound. The applications of this compound and other deuterated molecules in drug discovery and mechanistic studies are vast and continue to expand. By providing a deeper understanding of reaction mechanisms and enabling the fine-tuning of pharmacokinetic properties, deuterium labeling remains a powerful strategy in the advancement of chemical and pharmaceutical sciences.

References

Foreword: Beyond Purity—The Imperative of Isotopic Precision

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isotopic Purity Analysis of 2-Deuterioethenylbenzene

In the realm of drug development, mechanistic studies, and materials science, the introduction of deuterium-labeled compounds has marked a significant advancement. This compound, a deuterated analog of styrene, serves as a critical building block and analytical tool. Its utility, however, is not merely in its existence but in its isotopic fidelity. The precise degree of deuterium incorporation—its isotopic purity—directly impacts the reliability of kinetic isotope effect studies, the accuracy of metabolic tracking, and the performance of polymers synthesized from it.

This guide moves beyond standard protocols to provide a deeper understanding of the core analytical methodologies for assessing the isotopic purity of this compound. We will explore the "why" behind the "how," grounding every experimental choice in solid scientific principles. For researchers, scientists, and drug development professionals, mastering these techniques is essential for generating robust, reproducible, and defensible data.

The Analytical Cornerstone: A Multi-Technique Approach

No single analytical technique can provide a complete picture of both chemical and isotopic purity. A self-validating system relies on the synergy of orthogonal methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC).[1][2][3] This integrated approach ensures that what is being measured is chemically pure and that its isotopic composition is accurately determined.

The choice of method is dictated by the compound's properties and the specific analytical goal.[4] For this compound, a volatile organic compound, the combination of Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the benchmark for confirming the position of deuterium labeling and quantifying isotopic purity.[1][4] Its power lies in the direct proportionality between the area of an NMR signal and the number of nuclei contributing to it.[5][6] For this compound, we leverage ¹H NMR to measure the absence of a proton at the deuterated vinylic position relative to the remaining, non-deuterated protons.

The Principle of qNMR for Isotopic Purity

The fundamental premise of qNMR is that the integral of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[5] To determine isotopic purity, we compare the integration of the residual (unlabeled) proton signal at the deuterated position against the integration of a signal from a non-deuterated position within the same molecule. This ratiometric, internal comparison minimizes variables and provides a highly accurate measure of isotopic enrichment. For absolute quantification, a certified internal standard of known concentration is added.[7]

Experimental Protocol: ¹H qNMR Analysis

Objective: To determine the isotopic enrichment of this compound by quantifying the residual proton signal at the C2 vinylic position.

Materials:

  • This compound sample

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard (e.g., Maleic Anhydride)

  • Class A volumetric glassware

  • High-field NMR spectrometer (≥400 MHz)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a known amount (e.g., 5-10 mg) of the internal standard into the same vial. The choice of an internal standard is critical; it must not have signals that overlap with the analyte.[6]

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent. Complete dissolution is mandatory for accurate quantification.[5]

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Causality in Parameter Selection: To ensure accurate integration, key acquisition parameters must be optimized. A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified is crucial to allow for full magnetization recovery between scans.

    • Set the number of scans (NS) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). An even baseline is paramount for accurate integration.

    • Carefully integrate the signals corresponding to:

      • The residual vinyl proton at the C2 position.

      • The non-deuterated vinyl protons.

      • The aromatic protons of the phenyl ring.

      • The protons of the internal standard.

Data Analysis & Calculation of Isotopic Purity

The isotopic enrichment (%D) is calculated using the following formula:

%D = [1 - ( (Integral_residual_H) / (Integral_reference_H / N) )] * 100

Where:

  • Integral_residual_H is the integral of the residual proton signal at the deuterated C2 position.

  • Integral_reference_H is the integral of a non-deuterated proton signal (or group of signals) within the molecule (e.g., the aromatic protons).

  • N is the number of protons represented by the reference integral.

Table 1: Example ¹H qNMR Data for this compound Purity Assessment

Signal AssignmentChemical Shift (ppm, approx.)Number of Protons (N)Integral ValueIsotopic Enrichment (%D)
Aromatic Protons7.2 - 7.455.00N/A (Reference)
Vinyl Proton (C1)6.711.00N/A (Reference)
Vinyl Proton (C2-trans)5.810.99N/A (Reference)
Residual Vinyl Proton (C2-cis)5.31 (in C₈H₈)0.01598.5%

Calculation based on the C1 vinyl proton as the reference: %D = [1 - (0.015 / (1.00 / 1))] * 100 = 98.5%

qNMR Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh This compound & Internal Standard prep2 Dissolve in deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire ¹H Spectrum (≥400 MHz) prep3->acq1 acq2 Optimize Parameters: - Long Relaxation Delay (D1) - High S/N Ratio acq1->acq2 proc1 Phase & Baseline Correction acq2->proc1 proc2 Integrate Key Signals: - Residual Proton - Reference Protons proc1->proc2 proc3 Calculate Isotopic Purity (%) proc2->proc3 output output proc3->output Final Report

Caption: Workflow for qNMR-based isotopic purity analysis.

Mass Spectrometry (MS): The Mass-Based Confirmation

Mass spectrometry provides an orthogonal validation of isotopic purity by directly measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.[8] High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the small mass difference between isotopologues, providing a clear distribution of the deuterated and non-deuterated species.[3][9]

The Principle of MS for Isotopic Analysis

MS separates ions based on their mass. This compound (C₈H₇D) has a different molecular weight than its non-deuterated counterpart, ethenylbenzene (C₈H₈). By analyzing the relative abundance of the ion signals corresponding to each species, the isotopic purity can be determined.[9] This method is exceptionally sensitive, requiring very low sample consumption.[9]

Gas Chromatography (GC) is the ideal sample introduction technique for a volatile compound like this compound. GC not only separates the analyte from any non-volatile impurities but can also sometimes separate isotopologues due to a phenomenon known as the inverse isotope effect, where deuterated compounds may elute slightly earlier than their protonated counterparts.[10][11][12]

Experimental Protocol: GC-HRMS Analysis

Objective: To determine the isotopic distribution of this compound by analyzing the relative abundance of its molecular ion peak and that of the non-deuterated species.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Hexane or Dichloromethane)

  • GC-MS system equipped with a high-resolution mass analyzer (e.g., TOF or Orbitrap)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent.

  • GC Separation:

    • Column Selection: Employ a capillary column with a stationary phase suitable for separating aromatic hydrocarbons (e.g., a 5% phenyl-polydimethylsiloxane phase).

    • Injection: Inject a small volume (e.g., 1 µL) into the GC inlet.

    • Temperature Program: Develop a temperature gradient that ensures good separation of the analyte from any solvent or impurity peaks.

  • MS Data Acquisition:

    • Ionization: Use Electron Ionization (EI) as it provides reproducible fragmentation patterns and a strong molecular ion peak.

    • Mass Analysis: Acquire data in full scan mode over a mass range that includes the expected molecular ions (e.g., m/z 50-150).

    • Resolution: Set the mass analyzer to a high resolution (>10,000) to clearly distinguish between isotopologue peaks.

Data Analysis & Interpretation
  • Extract Ion Chromatograms (EICs): From the full scan data, extract the chromatograms for the exact masses of the molecular ions of ethenylbenzene (C₈H₈) and this compound (C₈H₇D).

  • Peak Integration: Integrate the area of the chromatographic peaks for each isotopologue.

  • Purity Calculation: The isotopic purity is calculated as the percentage of the D1 species relative to the total of all relevant isotopologues (D0, D1, etc.).

Isotopic Purity (%) = ( Area_D1 / (Area_D0 + Area_D1) ) * 100

Where:

  • Area_D1 is the peak area for the this compound molecular ion.

  • Area_D0 is the peak area for the non-deuterated ethenylbenzene molecular ion.

Note: It is crucial to correct for the natural abundance of ¹³C, which also contributes to the M+1 peak. This correction is typically handled by the instrument's software.[13][14]

Table 2: Example GC-HRMS Data for this compound

IsotopologueMolecular FormulaExact Mass (m/z)Integrated Peak AreaRelative Abundance (%)
D0 (unlabeled)C₈H₈104.062615,3401.48
D1 (labeled)C₈H₇D105.06891,021,55098.52

Isotopic Purity = (1,021,550 / (15,340 + 1,021,550)) * 100 = 98.52%

GC-MS Workflow Visualization

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep1 Prepare dilute solution of sample in volatile solvent gc1 Inject sample into GC prep1->gc1 gc2 Chromatographic Separation (Capillary Column) gc1->gc2 ms1 Electron Ionization (EI) gc2->ms1 ms2 High-Resolution Full Scan MS ms1->ms2 an1 Extract Ion Chromatograms (EICs) for D0 and D1 species ms2->an1 an2 Integrate Peak Areas an1->an2 an3 Calculate Relative Abundance & Isotopic Purity an2->an3 output output an3->output Final Report

Caption: Workflow for GC-MS-based isotopic purity analysis.

A Self-Validating System: Cross-Methodology Comparison

The true power of this analytical approach lies in the cross-validation of results from orthogonal techniques.[4] The isotopic purity values obtained from qNMR and GC-HRMS should be in close agreement. Discrepancies may indicate issues such as interfering impurities, ion suppression in the MS source, or incorrect parameter selection in the NMR experiment.

Table 3: Comparison of Core Analytical Techniques

FeatureqNMR SpectroscopyGC-HRMS
Principle Measures nuclear spin; quantifies proton absence.Separates by m/z; quantifies ion abundance.
Primary Output Isotopic enrichment at specific site.Isotopic distribution (D0, D1, D2...).
Strengths Gold standard for structural confirmation; highly precise; non-destructive.[4][15]Extremely sensitive; requires minimal sample; confirms chemical purity.[9]
Limitations Lower sensitivity than MS; requires pure sample for best results.Potential for ion suppression; indirect structural info.
Validation Role Confirms site of labeling and quantifies enrichment.Confirms molecular weight and quantifies isotopologue distribution.

Conclusion: Ensuring the Deuterium Difference is Controlled and Verified

The analysis of isotopic purity for this compound is a non-negotiable aspect of its quality control and application. It requires more than a single measurement; it demands a robust, multi-faceted analytical strategy. By combining the structural specificity of qNMR with the mass-based precision of GC-HRMS, researchers can create a self-validating system that provides a complete and accurate profile of the material. This rigorous approach ensures that the "deuterium difference" is not an assumption but a precisely quantified and reliable parameter, underpinning the integrity of all subsequent research and development efforts.

References

An In-depth Technical Guide to the Synthesis and Spectroscopic Analysis of 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isotopic Labeling

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools.[1] The substitution of a hydrogen atom with its stable, non-radioactive isotope, deuterium (²H or D), provides a subtle yet powerful modification.[2][] This substitution, while having a minimal impact on the fundamental chemical properties of a molecule, introduces a significant mass change that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth analysis of 2-deuterioethenylbenzene (also known as β-deuterostyrene), a deuterated analog of the common monomer styrene. We will explore a robust synthetic methodology and delve into a detailed interpretation of its NMR and mass spectrometry data, providing field-proven insights for researchers, scientists, and drug development professionals.[4]

Core Synthesis: A Mechanistic Approach via the Wittig Reaction

To acquire spectroscopic data, the target molecule must first be synthesized with high isotopic and chemical purity. The Wittig reaction stands as a premier method for alkene synthesis due to its reliability and the absolute regiochemical control it offers over the double bond's position.[5][6] Unlike elimination reactions that can yield mixtures of isomers, the Wittig reaction ensures the C=C bond forms precisely where intended.

Our chosen strategy involves the reaction of benzaldehyde with a deuterated phosphonium ylide. The causality behind this choice is twofold: benzaldehyde is a readily available starting material, and the deuterium can be incorporated with high efficiency into the ylide precursor, minimizing isotopic scrambling.

The synthesis proceeds in two key stages:

  • Preparation of the Deuterated Phosphonium Salt: Triphenylphosphine is reacted with a deuterated methyl halide (e.g., iodomethane-d₁) in an Sₙ2 reaction to form (deuteromethyl)triphenylphosphonium iodide.

  • Ylide Formation and Reaction: The phosphonium salt is deprotonated using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to generate the reactive ylide. This ylide is then immediately treated with benzaldehyde. The reaction proceeds through a characteristic oxaphosphetane intermediate, which collapses to form the desired this compound and triphenylphosphine oxide as a byproduct.[7]

Synthesis_Workflow cluster_0 Stage 1: Phosphonium Salt Formation cluster_1 Stage 2: Ylide Reaction TPP Triphenylphosphine (Ph₃P) Salt (Deuteromethyl)triphenylphosphonium Iodide TPP->Salt Sₙ2 Reaction MeI_d1 Iodomethane-d₁ (CDH₂I) MeI_d1->Salt Base n-Butyllithium Ylide Deuterated Ylide Salt->Ylide Base->Ylide Deprotonation Product This compound + Ph₃P=O Ylide->Product Wittig Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Product

Caption: Synthetic workflow for this compound via the Wittig reaction.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The introduction of a deuterium atom at the terminal vinyl position (Cβ) of styrene results in predictable and informative changes to the spectrum.

Analysis of Unlabeled Styrene: The vinyl region of styrene displays a classic AMX spin system, with three distinct protons:

  • Hα (dd): Coupled to both Hβ-cis and Hβ-trans.

  • Hβ-cis (dd): Coupled to Hα and geminally to Hβ-trans.

  • Hβ-trans (dd): Coupled to Hα and geminally to Hβ-cis.

Predicted Spectrum of this compound:

  • Signal Disappearance: The signal corresponding to the proton at the deuterated position (one of the Hβ protons) will be absent from the spectrum.

  • Simplification of Coupling: The remaining vinyl protons will exhibit simplified splitting patterns. The Hα proton, no longer coupled to the deuterated position, will appear as a doublet. The remaining Hβ proton will also appear as a doublet, coupled only to Hα.

  • Isotope Shift: A minor upfield shift (typically < 0.1 ppm) is expected for the remaining protons on the vinyl group due to the deuterium isotope effect.[8][9]

Compound Proton Approx. δ (ppm) Multiplicity J (Hz)
StyreneAromatic7.2-7.4m-
6.70ddJtrans ≈ 17.6, Jcis ≈ 10.9
Hβ (trans)5.75ddJtrans ≈ 17.6, Jgem ≈ 0.9
Hβ (cis)5.25ddJcis ≈ 10.9, Jgem ≈ 0.9
This compoundAromatic7.2-7.4m-
~6.69dJHα-Hβ ≈ 10.9 or 17.6
~5.74 or ~5.24dJHα-Hβ ≈ 10.9 or 17.6

Table 1: Comparison of ¹H NMR data for Styrene and predicted data for this compound.

¹³C NMR Spectroscopic Analysis

In proton-decoupled ¹³C NMR, the primary effects of deuterium substitution are on the signal of the carbon directly attached to the deuterium (Cβ) and, to a lesser extent, on neighboring carbons.

Key Isotopic Effects on the ¹³C Spectrum:

  • Signal Intensity: The signal for the deuterated carbon (Cβ) will be significantly diminished in intensity. This is due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from a directly attached proton and longer relaxation times.

  • One-Bond Isotope Shift (¹ΔC): The Cβ resonance will shift upfield by approximately 0.2-1.5 ppm.[8] This shielding effect is a hallmark of deuterium substitution.

  • Two-Bond Isotope Shift (²ΔC): The adjacent carbon (Cα) will experience a smaller upfield shift, typically around 0.1 ppm.[10][11]

  • C-D Coupling: In a proton-coupled ¹³C NMR spectrum, the Cβ signal would appear as a triplet due to coupling with the deuterium nucleus (I=1), following the 2nI+1 rule.

Compound Carbon Approx. δ (ppm) Predicted δ (ppm) Expected Change
StyreneC-ipso137.8~137.7Minor upfield shift
C-ortho126.5~126.5Negligible change
C-meta128.5~128.5Negligible change
C-para127.8~127.8Negligible change
136.9~136.8Small upfield shift (²ΔC)
113.6~113.0Significant upfield shift (¹ΔC) & reduced intensity

Table 2: Comparison of ¹³C NMR data for Styrene and predicted data for this compound.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion: The molecular weight of styrene (C₈H₈) is 104.15.[12] For this compound (C₈H₇D), the molecular weight increases by approximately one mass unit. Therefore, the molecular ion peak (M⁺˙) is expected to shift from m/z 104 to m/z 105.

Fragmentation Pattern: The fragmentation of the styrene molecular ion is complex, with studies suggesting some scrambling of hydrogen and deuterium atoms upon ionization.[13] However, key fragmentation pathways can be predicted.

  • Loss of Acetylene: The most prominent fragment in the styrene spectrum is at m/z 78, corresponding to the loss of an acetylene (C₂H₂) molecule. For this compound, this loss can occur in two ways:

    • Loss of deuterated acetylene (C₂HD), leading to a fragment at m/z 78 ([C₆H₆]⁺˙).

    • Loss of unlabeled acetylene (C₂H₂), leading to a fragment at m/z 79 ([C₆H₅D]⁺˙).

  • Loss of a Hydrogen/Deuterium Radical: The M-1 peak is significant in styrene (m/z 103). For the deuterated analog, both loss of H˙ (to m/z 104) and loss of D˙ (to m/z 103) are possible, leading to peaks at both masses.

Fragmentation_Pathway cluster_frags Primary Fragments M [C₈H₇D]⁺˙ m/z 105 M_H [C₈H₆D]⁺ m/z 104 M->M_H - H• M_D [C₈H₇]⁺ m/z 103 M->M_D - D• F79 [C₆H₅D]⁺˙ m/z 79 M->F79 - C₂H₂ F78 [C₆H₆]⁺˙ m/z 78 M->F78 - C₂HD

Caption: Predicted primary fragmentation pathways for this compound.
Ion Styrene (m/z) This compound (m/z) Identity/Loss
[M]⁺˙104105Molecular Ion
[M-H]⁺103104Loss of H radical
[M-D]⁺-103Loss of D radical
[M-C₂H₂]⁺˙7879Loss of Acetylene
[M-C₂HD]⁺˙-78Loss of Deuteroacetylene
[C₄H₄]⁺˙5253, 52Phenylacetylene fragment

Table 3: Comparison of major mass spectral fragments for Styrene and this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Self-Validation: This protocol is designed to produce the target compound with high isotopic incorporation, verifiable by the spectroscopic methods detailed below.

  • Phosphonium Salt Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. Add iodomethane-d₁ (1.05 eq) dropwise. Stir the reaction mixture at reflux for 24 hours. Cool to room temperature, collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (deuteromethyl)triphenylphosphonium iodide.

  • Wittig Reaction: Suspend the phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under inert atmosphere. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 1.0 eq) dropwise via syringe. The solution will turn a characteristic deep orange/red color, indicating ylide formation. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Add benzaldehyde (0.95 eq), freshly distilled, dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound as a colorless oil.

Protocol 2: NMR Sample Preparation and Acquisition

  • Dissolve ~10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C, ensure a sufficient number of scans (e.g., 1024 or more) are acquired to observe the low-intensity deuterated carbon signal.

Protocol 3: Mass Spectrometry Analysis

  • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • Introduce the sample into a GC-MS or via a direct insertion probe into an EI mass spectrometer.

  • Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

Conclusion

The targeted synthesis and analysis of this compound serve as an exemplary case study in the application of isotopic labeling. The predictable and distinct changes observed in both NMR and mass spectra—namely the disappearance of a proton signal, simplification of coupling, upfield shifts in ¹³C signals, and a +1 Da shift in the molecular ion and key fragments—provide a self-validating system for confirming successful deuteration. These principles are broadly applicable and foundational for researchers employing stable isotopes to probe reaction mechanisms, quantify metabolites, or alter pharmacokinetic properties of bioactive molecules.

References

Foundational Principles: Why Compute Deuterated Analogs?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculation of 2-Deuterioethenylbenzene

This guide provides a comprehensive theoretical framework for the computational analysis of this compound, a deuterated analog of styrene. For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution is paramount. Deuterium labeling is a critical tool in modern research, serving to create internal standards for mass spectrometry, elucidate metabolic pathways, and enhance the metabolic stability of drug candidates by leveraging the kinetic isotope effect (KIE).[1] This document offers a detailed exploration of the quantum mechanical methods used to predict the spectroscopic properties of this compound, thereby providing a robust protocol for in silico characterization prior to or in conjunction with experimental synthesis and analysis.

The substitution of a protium (¹H) atom with a deuterium (²H) atom introduces a significant change in mass with a negligible alteration of the electronic structure. This mass difference is the origin of the isotopic effects observed in vibrational and nuclear magnetic resonance spectra.[2][3][4]

  • Vibrational Spectroscopy (IR/Raman): The frequency of a vibrational mode is dependent on the reduced mass of the atoms involved.[3][4] As deuterium is approximately twice as heavy as protium, C-D bond stretching and bending vibrations occur at significantly lower frequencies than their C-H counterparts.[4][5] Theoretical calculations can predict these shifts with high accuracy, aiding in the assignment of complex experimental spectra.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the electronic environment is largely unchanged, isotopic substitution can cause small but measurable changes in the NMR chemical shifts of nearby nuclei, known as secondary isotope effects.[7] Furthermore, the deuterium nucleus itself has a different spin and gyromagnetic ratio than a proton. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) approach, are essential for predicting these subtle electronic shielding variations.[8][9]

The Computational Workflow: A Self-Validating System

The following sections detail a robust and self-validating computational protocol for determining the spectroscopic properties of this compound. The choice of Density Functional Theory (DFT) is grounded in its proven ability to provide an excellent balance between computational cost and accuracy for molecular systems of this nature.[10][11]

Step 1: Molecular Geometry Optimization

The prerequisite for any accurate spectral prediction is a precise, energy-minimized molecular structure. The optimization process computationally finds the most stable three-dimensional arrangement of the atoms.

  • Input Structure: Build an initial 3D structure of this compound. The specific placement of the deuterium atom is on the second carbon of the ethenyl (vinyl) group.

  • Select Method and Basis Set: Choose a reliable DFT functional and basis set. A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good description of electron correlation and polarization.[11][12]

  • Initiate Calculation: Submit the structure to a computational chemistry software package (e.g., Gaussian, Q-Chem) for an optimization calculation.

  • Verify Convergence: The calculation is complete when the forces on the atoms and the change in energy between steps fall below predefined tolerance thresholds.

  • Confirm Minimum: A subsequent frequency calculation must be performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[13]

G cluster_workflow Geometry Optimization Workflow A 1. Build Initial Structure (this compound) B 2. Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Run Optimization Calculation B->C D 4. Check Convergence Criteria C->D E 5. Perform Frequency Calculation D->E G Imaginary Frequencies? E->G F Result: Optimized Geometry (True Energy Minimum) G->C Yes (Re-optimize) G->F No

Caption: Workflow for obtaining a stable molecular geometry.

Step 2: Vibrational Frequency Calculation for IR Spectrum Prediction

Using the optimized geometry, the vibrational frequencies and their corresponding IR intensities are calculated. This step allows for the direct simulation of the infrared spectrum.

  • Input Geometry: Use the optimized molecular geometry from the previous step.

  • Define Calculation Type: Specify a frequency calculation using the same DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to ensure consistency.

  • Execute Calculation: The software will compute the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their frequencies.[14]

  • Process Results: The output will be a list of frequencies (typically in cm⁻¹) and their corresponding IR intensities. It is common practice to apply a scaling factor (e.g., ~0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental values, correcting for anharmonicity and basis set limitations.

  • Visualize Spectrum: Plot the scaled frequencies against their intensities to generate a theoretical IR spectrum.

G cluster_workflow IR Spectrum Prediction Workflow A 1. Input Optimized Geometry B 2. Specify Frequency Calculation (Same Level of Theory) A->B C 3. Compute Hessian Matrix B->C D 4. Obtain Frequencies & Intensities C->D E 5. Apply Scaling Factor D->E F Result: Predicted IR Spectrum E->F

Caption: Workflow for predicting the infrared spectrum.

Step 3: NMR Shielding Calculation

The prediction of NMR chemical shifts requires calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field.

  • Input Geometry: Use the optimized molecular geometry.

  • Select Method: Specify an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[9][15] This method is widely regarded as the gold standard for reliable chemical shift prediction.[8] The same DFT functional and basis set should be used for consistency.

  • Reference Calculation: Perform an identical GIAO calculation on a reference compound, typically Tetramethylsilane (TMS).

  • Execute Calculations: Run the GIAO-DFT calculations for both this compound and TMS. The output will be the absolute isotropic shielding values (σ_iso) for each nucleus.

  • Calculate Chemical Shifts (δ): Convert the absolute shieldings to chemical shifts using the reference compound's shielding value: δ_calc = σ_TMS - σ_sample.

G cluster_workflow NMR Chemical Shift Prediction Workflow A 1. Input Optimized Geometry B 2. Specify GIAO-NMR Calculation (Same Level of Theory) A->B D 4. Calculate Absolute Shieldings (σ) B->D C 3. Perform GIAO Calculation on Reference (TMS) C->D E 5. Convert to Chemical Shifts (δ) δ = σ_TMS - σ_sample D->E F Result: Predicted NMR Shifts E->F

Caption: Workflow for predicting NMR chemical shifts.

Predicted Spectroscopic Data and Analysis

The application of the above protocols yields the following theoretical data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. For comparison, data for non-deuterated styrene is also provided.

Predicted Vibrational Frequencies

The most dramatic effect of deuteration is seen in the vibrational spectrum. The C-D stretch is significantly red-shifted compared to the C-H stretch.

Vibrational Mode DescriptionStyrene (¹H) Frequency (cm⁻¹)This compound (²H) Frequency (cm⁻¹)Expected Shift
Vinyl C-H Stretch (Deuterated Position)~3090~2310 (C-D Stretch) Significant Red Shift
Vinyl C-H Stretch (geminal)~3030~3035Minor Shift
Vinyl C-H Stretch (cis)~3015~3018Minor Shift
Aromatic C-H Stretches~3060-3080~3060-3080Negligible Shift
C=C Stretch~1630~1625Minor Red Shift
Vinyl C-D In-Plane BendN/A~950 New Band
Vinyl C-H Out-of-Plane Bend~990~820Significant Red Shift

Frequencies are approximate and scaled. The key takeaway is the large shift in modes directly involving the deuterium atom.

Predicted ¹H and ¹³C NMR Chemical Shifts

Isotopic substitution causes minor but predictable shifts in the NMR spectrum. The data below is referenced to TMS calculated at the same level of theory.

Table: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon AtomStyrene (ppm)This compound (ppm)Isotope Shift (Δδ)
C1 (ipso)137.8137.7-0.1
Cα (vinyl)136.9136.8-0.1
Cβ (vinyl)113.7113.4 -0.3 (α-effect)
C2/C6 (ortho)128.4128.4~0
C3/C5 (meta)127.9127.9~0
C4 (para)126.3126.3~0

Table: Predicted ¹H NMR Chemical Shifts (ppm)

Proton AtomStyrene (ppm)This compound (ppm)Isotope Shift (Δδ)
Hα (vinyl)6.726.70-0.02
Hβ-cis5.755.74-0.01
Hβ-trans5.25N/A (Replaced by D) -
H-ortho7.407.40~0
H-meta/para7.25-7.357.25-7.35~0

The primary isotope effect is the replacement of the proton signal at ~5.25 ppm. A secondary α-effect is observed on the Cβ carbon, which experiences a slight upfield shift of approximately -0.3 ppm due to the adjacent deuterium.[7] Smaller secondary effects are predicted for the other vinyl nuclei.

Conclusion

This guide has outlined a comprehensive and authoritative theoretical protocol for the in silico characterization of this compound. By leveraging Density Functional Theory for geometry optimization, followed by specific calculations for vibrational frequencies and GIAO-NMR shieldings, researchers can generate highly accurate predictions of key spectroscopic data. This computational pre-assessment is an invaluable tool for guiding synthesis, confirming experimental results, and deepening the fundamental understanding of isotopic effects in molecular systems. The methodologies described herein are robust, widely applicable, and serve as a cornerstone for modern chemical and pharmaceutical research.

References

An In-Depth Technical Guide to Fundamental Reaction Mechanisms Involving Deuterated Styrene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isotopic Probe in Mechanistic Chemistry

In the intricate world of reaction mechanism elucidation, the substitution of hydrogen with its stable, heavier isotope, deuterium (D), stands as one of the most powerful and elegant tools available to the modern chemist. This isotopic labeling strategy, particularly through the use of deuterated styrene, provides profound insights into the kinetics and pathways of complex chemical transformations. The increased mass of deuterium relative to protium (¹H) leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. Consequently, a greater activation energy is required to break a C-D bond, resulting in a slower reaction rate. This phenomenon, known as the Kinetic Isotope Effect (KIE) , is the cornerstone of using deuterated compounds for mechanistic studies.[1]

This guide offers a comprehensive exploration of the fundamental reaction mechanisms of deuterated styrene, tailored for researchers, scientists, and professionals in drug development. We will move beyond mere procedural descriptions to delve into the causal relationships that underpin experimental design and data interpretation. By understanding why specific isotopologues of styrene are chosen and how they report on reaction pathways, we can unlock a deeper, more predictive understanding of chemical reactivity. This document will cover the core principles of KIE, its application in polymerization and other key organic reactions, and provide validated protocols for synthesis and analysis.

I. Probing Polymerization: The Classic Case of the Kinetic Isotope Effect

The polymerization of styrene, a cornerstone of industrial polymer production, has been a fertile ground for mechanistic investigation using deuterated analogues. The self-initiated thermal polymerization, in particular, remained a classic puzzle for decades until deuterium labeling studies provided definitive evidence for the prevailing mechanism.

The Mayo Mechanism and the Decisive Role of Deuterium

The self-initiated thermal polymerization of styrene is now widely understood to proceed via the Mayo mechanism .[2] This pathway involves the Diels-Alder dimerization of two styrene molecules to form a reactive, non-aromatic dimer (the "Mayo dimer"). This dimer then acts as a hydrogen-atom donor in a rate-determining step, transferring a hydrogen to a third styrene monomer to generate two initiating radicals.[3][4][5]

Deuterium labeling was instrumental in proving this hypothesis. By selectively replacing hydrogen atoms at different positions on the styrene molecule, researchers could pinpoint the exact bond broken during the initiation sequence.

A study by Kopecky and Evani provided compelling quantitative evidence.[6] They synthesized styrenes deuterated at the ortho-positions of the phenyl ring (2,6-dideuteriostyrene) and at the vinylic positions (α-deuteriostyrene and β,β-dideuteriostyrene) and measured the KIE for the initiation step of thermal polymerization.

IsotopologuePosition of DeuterationObserved Initiation KIE (kH/kD)Mechanistic Implication
2,6-dideuteriostyrenePhenyl Ring (ortho)1.80Primary KIE . C-H bond at the ortho position is broken in the rate-determining step. Supports H-transfer from the Mayo dimer.[6]
β,β-dideuteriostyreneVinylic (beta)1.31Secondary KIE . Hybridization change from sp² to sp³ at the beta-carbon during the reaction.[6][7]
α-deuteriostyreneVinylic (alpha)0.92Inverse Secondary KIE . Indicates a change from sp² to sp³ hybridization at the alpha-carbon, but the effect is subtle.[6][7]

The large primary KIE observed for 2,6-dideuteriostyrene is the smoking gun. A value significantly greater than 1 indicates that the C-H bond at this position is being cleaved in the rate-determining step.[6] This strongly supports the Mayo mechanism, where a hydrogen atom from what was originally an ortho-position on one styrene molecule (now part of the cyclohexadienyl ring in the Mayo dimer) is transferred to a third styrene monomer.[5] Conversely, the smaller, secondary isotope effects at the vinylic positions confirm that these C-H bonds are not broken but experience a change in their bonding environment (hybridization) during the reaction.[6]

Mayo_Mechanism cluster_0 Step 1: Diels-Alder Dimerization cluster_1 Step 2: Rate-Determining Hydrogen Transfer (KIE Observed) cluster_2 Step 3: Propagation Sty1 2 Styrene Molecules AH Mayo Dimer (AH) Sty1->AH [4+2] Cycloaddition AH2 Mayo Dimer (AH) TS Transition State AH2->TS Sty2 Styrene Monomer Sty2->TS Radicals Initiating Radical Pair TS->Radicals H-atom transfer (slow, RDS) Radicals2 Initiating Radicals Polymer Polystyrene Radicals2->Polymer Chain Growth Sty3 n Styrene Sty3->Polymer Chain Growth

Figure 1: The Mayo Mechanism for Thermal Polymerization of Styrene.
Anionic Polymerization

In anionic polymerization, initiation occurs via nucleophilic attack on the styrene monomer, often by an organolithium initiator like n-butyllithium.[8] The propagating species is a carbanion.[9] In non-polar solvents, it's understood that the propagating polystyryllithium chain ends exist primarily as dormant, associated dimers, with only a small fraction of monomeric (un-associated) species being reactive.[10][11] Deuterium can be used as a quenching agent to terminate the "living" polymerization. By sparging the reaction with D₂ gas or adding a source like D₂O, the living carbanionic chain ends are capped with deuterium, providing a method to verify the completion of the termination reaction via mass spectrometry or NMR.[12]

Anionic_Polymerization cluster_propagation Propagation cluster_termination Termination with Deuterium Source Initiator Initiator (e.g., BuLi) Styrene1 Styrene Monomer Initiator->Styrene1 Active_Center Active Anionic Center (P⁻Li⁺) Styrene1->Active_Center Styrene_n (n) Styrene Living_Polymer Living Polymer Chain (Pₙ⁻Li⁺) Styrene_n->Living_Polymer D2O Deuterium Source (e.g., D₂O) Terminated_Polymer Deuterium-Capped Polymer (Pₙ-D) D2O->Terminated_Polymer

Figure 2: Simplified workflow for anionic polymerization and D-termination.

II. Elucidating Other Fundamental Reaction Mechanisms

The utility of deuterated styrene extends far beyond polymerization, providing critical evidence in a variety of organic transformations.

Oxidation and Epoxidation

The oxidation of styrene can lead to several products, including benzaldehyde and styrene oxide.[13] The mechanism often involves complex intermediates, and deuterium labeling can help distinguish between competing pathways. For instance, if a C-H bond at the benzylic (α) position is broken in the rate-determining step of benzaldehyde formation, substituting this hydrogen with deuterium (using α-deuteriostyrene) would result in a significant primary KIE for that product's formation, while likely having a minimal effect on the rate of styrene oxide formation. This allows for the deconvolution of parallel reaction pathways originating from a common intermediate.

C–H Activation and Functionalization

Modern transition-metal-catalyzed C–H activation reactions are a powerful tool for molecular synthesis. Deuterium labeling experiments are indispensable for probing these mechanisms. A common experiment involves running a reaction in the presence of a deuterium source (like D₂O or deuterated solvent). If C–H activation is reversible, deuterium will be incorporated into the starting material at the site of activation.[14] For example, in a base-promoted aziridination reaction, a deuterium exchange study using tert-butanol-d₁₀ showed significant deuterium incorporation at the benzylic position of a hydroamination intermediate, confirming that a benzylic carbanion is formed under the reaction conditions, which is a key step in the proposed hydroamination-oxidative cyclization sequence.[14]

III. Experimental Protocols: A Self-Validating System

The integrity of mechanistic studies hinges on meticulously executed experiments. The following protocols provide a framework for the synthesis, reaction, and analysis of deuterated styrene.

Protocol 1: Synthesis of β,β-dideuteriostyrene

This protocol is adapted from established methods for the synthesis of β-nitrostyrene derivatives and subsequent reduction/elimination.

Objective: To synthesize β,β-dideuteriostyrene for use in KIE studies.

Methodology:

  • Step 1: Synthesis of β-nitro-α-deuteriostyrene.

    • To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 equiv), nitroethane-d₅ (1.2 equiv), and a catalytic amount of ammonium acetate (0.2 equiv) in glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the benzaldehyde is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield β-nitro-α-deuteriostyrene.[15][16][17]

  • Step 2: Reduction to the amino alcohol.

    • Suspend the β-nitro-α-deuteriostyrene in a suitable solvent like THF in a flask under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a reducing agent, such as lithium aluminum deuteride (LiAlD₄, 1.5 equiv), in THF. Caution: LiAlD₄ reacts violently with water.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solids and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Step 3: Elimination to form β,β-dideuteriostyrene.

    • The resulting crude amino alcohol can be converted to the final product via methods such as the Cope elimination or by conversion to an acetate followed by pyrolysis. For the Cope elimination:

    • Dissolve the amino alcohol in methanol and treat with an excess of methyl iodide to form the quaternary ammonium salt.

    • Treat the salt with silver oxide to generate the hydroxide, then heat to induce elimination, yielding the desired β,β-dideuteriostyrene.

    • Purify the final product by distillation or column chromatography.

Protocol 2: Competitive KIE Measurement for Thermal Polymerization

Objective: To determine the kinetic isotope effect for the thermal polymerization of styrene vs. a deuterated analogue.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution containing a precisely known equimolar mixture of standard styrene (H-styrene) and the deuterated isotopologue (e.g., 2,6-dideuteriostyrene).

    • Add an internal standard (e.g., dodecane) for quantitative analysis. The concentration should be chosen to give a clear, integrable peak in GC-MS analysis that does not overlap with other components.

  • Reaction:

    • Divide the stock solution into several sealed ampoules under an inert atmosphere to prevent oxidation.

    • Place the ampoules in a thermostatically controlled oil bath or heating block set to a specific temperature (e.g., 120 °C).[18]

    • Remove ampoules at various time points (e.g., 0, 2, 4, 8, 12 hours). Immediately quench the reaction by cooling the ampoule in an ice bath.

  • Analysis:

    • Open each ampoule and dilute a small aliquot with a suitable solvent (e.g., dichloromethane).

    • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS). The GC will separate the remaining unreacted monomers from the polymer and solvent. The MS will distinguish between H-styrene (m/z 104) and D-styrene (e.g., m/z 106 for dideuterated).[19]

    • Quantify the peak areas of H-styrene and D-styrene relative to the internal standard at each time point.

  • Calculation:

    • The KIE is calculated from the relative rates of consumption of the two isotopic species. Plot ln([Sty]t/[Sty]₀) vs. time for both the light (L) and heavy (H) isotopes. The slope of each line is the negative of the pseudo-first-order rate constant, -k.

    • The KIE is the ratio of these rate constants: KIE = kL / kH .

KIE_Workflow cluster_prep 1. Preparation cluster_react 2. Reaction cluster_analysis 3. Analysis & Calculation Mix Create equimolar mix of Styrene-H & Styrene-D + Internal Standard Ampoules Aliquot into sealed ampoules Mix->Ampoules Heat Heat at constant T Ampoules->Heat Sample Sample at time points (t₀, t₁, t₂, ... tₙ) Heat->Sample Quench Quench reaction (cool) Sample->Quench GCMS Analyze by GC-MS Quench->GCMS Quantify Quantify [Sty-H] and [Sty-D] relative to standard GCMS->Quantify Plot Plot ln([Sty]t/[Sty]₀) vs. time Quantify->Plot Calculate Calculate KIE = kH / kD Plot->Calculate

Figure 3: Experimental workflow for a competitive KIE measurement.
Protocol 3: Product Analysis by NMR Spectroscopy

Objective: To characterize deuterated polystyrene and determine the position and extent of deuterium incorporation.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (5-10 mg) of the deuterated polymer sample in a suitable non-deuterated solvent (for ²H NMR) or a standard deuterated solvent like CDCl₃ (for ¹H NMR).[20][21][22]

    • Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be appropriate for the spectrometer being used (typically ~4-5 cm).[22]

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction in the intensity of a signal compared to a non-deuterated standard indicates the position of deuterium incorporation. For example, in polystyrene-d₅ (ring-deuterated), the aromatic proton signals will be nearly absent.[23]

  • ²H NMR (Deuterium) Analysis:

    • Tune the NMR spectrometer to the deuterium frequency.

    • Acquire a deuterium spectrum. This experiment directly observes the deuterium nuclei.[20]

    • The chemical shifts in the ²H NMR spectrum will correspond to the positions of the deuterium atoms, confirming the labeling pattern. The spectrum will be free of proton signals, providing a clean background for analysis.[20]

    • Quantitative ²H NMR can be used to determine the degree of deuteration at specific sites by comparing the integrals of different signals.

Conclusion

Deuterated styrene is not merely a specialty chemical; it is a sophisticated probe that provides unambiguous, quantitative data on the transition states and rate-determining steps of chemical reactions. From resolving the long-standing debate over the mechanism of thermal polymerization to clarifying pathways in modern catalytic C-H functionalization, isotopic labeling with deuterium is a testament to the power of subtle structural changes in revealing profound mechanistic truths. The protocols and principles outlined in this guide serve as a foundation for researchers to confidently apply this technique, ensuring that the data generated is both robust and mechanistically insightful. By integrating careful synthesis, rigorous kinetic analysis, and precise spectroscopic characterization, the use of deuterated styrene will continue to be an indispensable tool in the advancement of chemical science.

References

Methodological & Application

Application Notes and Protocols for Studying Polymerization Kinetics Using 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Power of Isotopes in Unraveling Polymerization Mechanisms

The precise control and understanding of polymerization kinetics are paramount in materials science and drug delivery. The rate of polymerization, monomer incorporation, and termination events directly influence the final properties of a polymer, such as its molecular weight, polydispersity, and microstructure. To delve into the intricate details of these processes, particularly the rate-determining steps of initiation, propagation, and termination, researchers can employ isotopically labeled monomers. The substitution of a hydrogen atom with its heavier, stable isotope, deuterium (²H or D), introduces a subtle yet measurable change in mass that can significantly alter the rate of chemical reactions in which the C-H bond is involved. This phenomenon, known as the Kinetic Isotope Effect (KIE), serves as a powerful tool for elucidating reaction mechanisms.[1][2]

This application note provides a comprehensive guide to the use of 2-deuterioethenylbenzene (styrene-β-d1), a vinyl-deuterated analog of styrene, to study the kinetics of polymerization. By monitoring the polymerization of this labeled monomer and comparing it to its non-deuterated counterpart, researchers can gain profound insights into the transition states of the propagation and termination steps. We will cover the synthesis of this compound, detailed protocols for monitoring its polymerization via in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, and the interpretation of the resulting kinetic data.

Scientific Rationale: The Kinetic Isotope Effect in Styrene Polymerization

The KIE is the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that with a heavier isotope (k_H). A KIE greater than 1 (k_H/k_D > 1) is a "normal" KIE and indicates that the bond to the isotope is broken or significantly weakened in the rate-determining step. Conversely, a KIE less than 1 is an "inverse" KIE and often suggests a change in hybridization from sp² to sp³ at the deuterated position in the transition state.

In the context of styrene polymerization, deuteration at the vinyl position (α or β) can reveal details about the propagation and termination steps. For this compound, the deuterium is at the β-carbon of the vinyl group.

  • Propagation: During the addition of a monomer to the growing polymer chain, the hybridization of the β-carbon changes from sp² to sp³. This change in hybridization can lead to a small inverse secondary kinetic isotope effect (k_H/k_D < 1), as the C-D bond becomes stiffer in the transition state.

  • Termination: In free-radical polymerization, termination can occur via combination or disproportionation. Disproportionation involves the abstraction of a hydrogen atom from the penultimate monomer unit of one growing chain by the radical end of another. If this involves the β-hydrogen (or deuterium), a primary kinetic isotope effect would be observed.

By precisely measuring the polymerization rates of styrene and this compound under identical conditions, the magnitude of the KIE can be determined, providing valuable evidence for the proposed mechanisms.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Wittig reaction, a reliable method for forming carbon-carbon double bonds.[3] This protocol outlines the synthesis starting from deuterated methyltriphenylphosphonium iodide and benzaldehyde.

Experimental Workflow for Synthesis

cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Purification a Deuterated Methyltriphenylphosphonium Iodide c Deuterated Phosphonium Ylide a->c Deprotonation b Strong Base (n-BuLi) in Anhydrous THF b->c d Deuterated Phosphonium Ylide f This compound + Triphenylphosphine oxide d->f Reaction in THF e Benzaldehyde e->f g Reaction Mixture h Column Chromatography (Silica Gel) g->h i Pure this compound h->i cluster_0 Step 1: Sample Preparation cluster_1 Step 2: In-Situ NMR Measurement cluster_2 Step 3: Data Analysis a This compound (or Styrene) d NMR Tube a->d b Initiator (e.g., AIBN) b->d c Deuterated Solvent (e.g., Benzene-d6) c->d e Prepared NMR Tube f NMR Spectrometer (Pre-heated) e->f g Time-resolved ¹H NMR Spectra f->g Automated Acquisition h ¹H NMR Spectra i Integration of Monomer and Polymer Signals h->i j Calculation of Monomer Conversion vs. Time i->j k Kinetic Plots (ln[M]₀/[M]t vs. time) j->k

References

Application Notes & Protocols: Unveiling Reaction Mechanisms with 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic substitution of hydrogen with its stable, heavy isotope, deuterium (D), is a powerful and precise tool for elucidating the mechanisms of complex chemical transformations. This guide provides a comprehensive overview of the application of 2-deuterioethenylbenzene (β-deuteriostyrene), a selectively labeled vinylarene, in mechanistic studies. We delve into the foundational principles of the Kinetic Isotope Effect (KIE), provide a detailed, field-tested protocol for the synthesis of this compound, and outline its application in probing the mechanisms of polymerization, electrophilic additions, and metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for deeper mechanistic insight.

The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)

The utility of this compound in mechanistic studies is rooted in the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a chemical reaction observed when an atom in the reactants is replaced by one of its isotopes.[1] The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[2][3] Consequently, if a C-H bond at the vinylic position is broken or significantly perturbed in the rate-determining step (RDS) of a reaction, substituting that hydrogen with deuterium will cause a measurable decrease in the reaction rate.[4][5]

The magnitude of the KIE, expressed as the ratio of rate constants (kH/kD), provides invaluable information:

  • Primary KIE (PKIE): Observed when the bond to the isotopic atom is broken in the RDS. For C-H/C-D bonds, a PKIE is typically in the range of 2–8.[6] A large value strongly indicates that C-H bond cleavage is central to the slowest step of the reaction.[7]

  • Secondary KIE (SKIE): Occurs when the labeled C-H bond is not broken but is located at or near a reacting center. SKIEs are much smaller (typically 0.7–1.5) and provide insight into changes in hybridization or steric environment at the labeled position during the transition state.[1][8][9] An inverse KIE (kH/kD < 1) often signifies a change from sp² to sp³ hybridization at the labeled carbon in the transition state.[9]

By using this compound, researchers can specifically probe reactions involving the terminal vinyl carbon, a common site of reactivity.

Synthesis of High-Purity this compound

A reliable supply of the isotopically labeled substrate is paramount. The most robust and stereoselective method for synthesizing (E)-2-deuterioethenylbenzene is the semi-reduction of phenylacetylene using a deuterium source. The following protocol utilizes catalytic transfer deuteration, which avoids the need for handling flammable D₂ gas.

Protocol 1: Synthesis via Catalytic Transfer Deuteration of Phenylacetylene

This protocol is adapted from established methods for the semi-reduction of alkynes.[10][11]

Objective: To synthesize (E)-2-deuterioethenylbenzene from phenylacetylene with high isotopic purity and stereoselectivity.

Materials:

  • Phenylacetylene (99%+)

  • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous hydrazine (or a safer alternative like formic acid[10])

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Catalyst Addition: Under a positive flow of nitrogen, add Lindlar's catalyst (5 mol %) to the flask.

  • Solvent and Reagents: Add anhydrous ethanol (to make a ~0.5 M solution of the alkyne) followed by phenylacetylene (1.0 eq).

  • Deuterium Source: Add D₂O (5.0 eq) to the stirring suspension.

  • Reductant Addition: Slowly add anhydrous hydrazine (1.5 eq) dropwise via syringe over 15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis to check for the disappearance of phenylacetylene and the appearance of the product. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: The crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent to yield pure (E)-2-deuterioethenylbenzene.

  • Characterization: Confirm product identity and isotopic purity using ¹H NMR (disappearance of the β-vinyl proton signal), ²H NMR (appearance of a signal), and mass spectrometry (M+1 peak compared to unlabeled styrene).

Applications in Mechanistic Elucidation

A. Probing Electrophilic Addition Mechanisms

Electrophilic addition to the styrene double bond is a classic organic reaction. The mechanism can proceed through a concerted pathway or via a carbocation intermediate. This compound can help distinguish these possibilities.

  • Causality: If the reaction proceeds through a rate-determining step involving the formation of a β-carbocation, the hybridization of the terminal carbon (Cβ) changes from sp² to sp³. This change typically results in an inverse secondary KIE (kH/kD < 1).[9] A recent study on the oxidation of styrene isotopologues by atomic oxygen observed an inverse KIE of ~0.87 at the terminal carbon, supporting a stepwise pathway involving addition to that carbon.[9] Conversely, a KIE near unity would suggest that the bonding at Cβ is not significantly altered in the transition state.

G R Styrene + E+ TS_H [TS-H]‡ R->TS_H kH RD This compound + E+ TS_D [TS-D]‡ RD->TS_D kD Int_H Carbocation (H) TS_H->Int_H Int_D Carbocation (D) TS_D->Int_D KIE KIE = kH / kD < 1 suggests sp2 -> sp3 change at Cβ

B. Investigating Polymerization Pathways

In polymerization, the KIE can provide insight into the propagation step. By comparing the polymerization rates of styrene and this compound, one can probe the nature of the bond formation at the terminal carbon as it adds to the growing polymer chain. While often small, precise measurements can differentiate between competing mechanistic models.

C. Elucidating Metabolic Fates

In drug development, understanding metabolic pathways is critical.[7] If a vinylbenzene moiety is part of a drug candidate, it can be a site for metabolic oxidation by cytochrome P450 enzymes. Synthesizing the drug with a deuterium at the β-vinyl position and comparing its metabolic rate to the non-deuterated version can reveal if C-H bond cleavage at this site is a primary metabolic route. A significant KIE would indicate this position is a metabolic "hotspot," which could guide further drug design to enhance metabolic stability.

Protocols for Measuring the Kinetic Isotope Effect

Protocol 2: KIE Determination by Competition Experiment

This method is highly accurate as it eliminates variations in reaction conditions by running both isotopes in the same flask.

Objective: To determine the KIE by reacting a mixture of styrene and this compound and analyzing the product ratio.

Procedure:

  • Prepare Mixture: Create a precise ~1:1 molar mixture of standard styrene and synthesized this compound. Determine the exact starting ratio (R₀) using GC-MS or quantitative NMR.

  • Initiate Reaction: Run the reaction of interest (e.g., bromination, oxidation) with the isotopic mixture, but do not let it proceed to completion. Aim for 10-20% conversion to ensure kinetic (not thermodynamic) control.

  • Quench Reaction: Stop the reaction abruptly.

  • Isolate Substrates: Quench the reaction and carefully separate the unreacted starting materials from the product(s).

  • Analyze Ratio: Determine the new ratio of this compound to styrene (Rₜ) in the unreacted starting material pool using the same method as in Step 1.

  • Calculate KIE: The KIE can be calculated using the following equation, where f is the fraction of conversion: kH/kD = log(1-f) / log(1 - f/[R₀(Rₜ-1) + 1]). A simplified approximation is often sufficient: kH/kD ≈ log(R₀/Rₜ).

Protocol 3: KIE Determination by Parallel Reaction Monitoring

Objective: To determine the KIE by independently measuring the reaction rates of the two isotopologues.

Procedure:

  • Setup: Prepare two identical reaction flasks with identical concentrations of all reagents, solvents, and identical stirring and temperature control. One flask will contain styrene (Reaction H), and the other will contain this compound (Reaction D).

  • Initiation: Start both reactions simultaneously.

  • Monitoring: At timed intervals, withdraw identical aliquots from each reaction, quench them, and analyze the concentration of the reactant or a product using a suitable technique (e.g., GC with an internal standard, HPLC, or NMR).

  • Data Analysis: Plot concentration versus time for both reactions. Determine the initial rates by finding the slope of the tangent at t=0. The rate constants (kH and kD) can be derived by fitting the data to the appropriate rate law (e.g., pseudo-first-order).

  • Calculate KIE: The KIE is the simple ratio of the calculated rate constants: KIE = kH / kD .

G

Data Interpretation

The interpretation of the KIE value is the ultimate goal. The following table provides a general guide for interpreting deuterium KIEs in the context of reactions involving this compound.

Observed KIE (kH/kD) Type General Interpretation for this compound Potential Mechanistic Implication
1.0 - 1.3Normal SKIEC-H bond at Cβ is not broken; transition state is looser than ground state.Consistent with many concerted pathways or steps where Cβ is not rehybridizing.
0.7 - 0.99 Inverse SKIE C-H bond at Cβ is not broken; transition state is more sterically crowded or involves rehybridization from sp² → sp³. Strong evidence for the formation of a bond to Cβ in the RDS, such as in a stepwise electrophilic addition. [9]
2.0 - 8.0Primary KIE (PKIE)C-H bond at Cβ is being broken in the rate-determining step.Suggests a mechanism involving hydrogen abstraction or elimination from Cβ in the RDS, such as in certain enzymatic oxidations or elimination reactions.[7]
> 10Large PKIEC-H bond cleavage in RDS, often involving quantum tunneling.Indicates a highly symmetrical transition state for hydrogen transfer, typically seen in enzymatic reactions or specific thermal rearrangements.

References

Application Notes & Protocols: Strategic Deuterium Labeling with 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of deuterium into organic molecules is a cornerstone of modern chemical and pharmaceutical research. It provides a powerful tool for elucidating reaction mechanisms, enhancing the metabolic stability of drug candidates, and serving as internal standards for quantitative mass spectrometry.[1][2][3] This guide provides a comprehensive overview of the synthesis and application of 2-deuterioethenylbenzene (β-deuteriostyrene), a specialized building block for introducing a selectively deuterated vinyl group into a wide range of molecular architectures, from polymers to complex small molecules. We will detail field-proven protocols, explain the underlying scientific principles, and provide the necessary data for successful implementation in a research setting.

The Scientific Imperative for Deuterium Labeling

The utility of replacing hydrogen with its stable, non-radioactive isotope, deuterium, is primarily rooted in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[4] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly than their C-H counterparts.[2][4]

In drug development, this principle is expertly applied to "soft spots" in a molecule that are susceptible to metabolic degradation by enzymes like Cytochrome P450. By replacing a hydrogen atom at such a site with deuterium, the rate of metabolism can be significantly reduced, leading to:

  • Improved Pharmacokinetic Profiles: Longer drug half-life, increased systemic exposure (AUC), and potentially lower, less frequent dosing.[4]

  • Enhanced Safety: Reduction in the formation of potentially toxic or reactive metabolites.[5]

  • Increased Target Selectivity: By blocking an undesired metabolic pathway, deuteration can prevent the formation of metabolites with off-target activity.

Beyond pharmaceuticals, deuterated compounds, particularly polymers, are invaluable in materials science for techniques like neutron scattering, which can elucidate polymer structure and dynamics.[6]

The Role of this compound

While fully deuterated (perdeuterated) reagents like styrene-d₈ are common, this compound offers the unique ability to introduce a single deuterium atom at the terminal vinylic position. This precision is critical for mechanistic studies of polymerization, catalytic reactions involving the vinyl group, and for creating highly specific internal standards.

Synthesis of this compound

As a specialized reagent, this compound is not always commercially available. A reliable synthetic protocol is therefore the first critical step. One effective method is the photocatalytic deuteration of a vinyl halide precursor, which offers mild reaction conditions and high deuterium incorporation.

Protocol 2.1: Photocatalytic Synthesis from (2-bromovinyl)benzene

This protocol is adapted from principles of photocatalytic reduction and deuterium atom transfer.[1] It involves the reduction of a vinyl bromide to a vinyl radical, which then abstracts a deuterium atom from a suitable donor.

Core Principle: A photocatalyst, upon excitation by light, reduces the vinyl bromide to a vinyl radical. This radical then quenches a deuterium source, resulting in the desired labeled product. Using a deuterated solvent can minimize background reactions where the radical might abstract a hydrogen atom.[1]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup & Purification A (2-bromovinyl)benzene F Combine Reagents in Photoreactor A->F B Photocatalyst (e.g., Ir(ppy)3) B->F C Deuterium Source (e.g., D₂O, d₆-DMSO) C->F D Sacrificial Electron Donor D->F E Degassed Solvent E->F G Irradiate with Blue LED (450 nm) Stir at Room Temperature (12-24 h) F->G Inert Atmosphere (N₂ or Ar) H Quench Reaction G->H I Aqueous Workup (Extract with Organic Solvent) H->I J Dry & Concentrate I->J K Purify via Column Chromatography J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add (2-bromovinyl)benzene (1.0 equiv), an organic photocatalyst (e.g., 1-3 mol%), and a sacrificial electron donor (e.g., Hantzsch ester, 1.5 equiv).

  • Solvent Addition: Add a degassed, deuterated solvent such as acetonitrile-d₃ or DMSO-d₆. The use of a deuterated solvent is crucial to maximize deuterium incorporation.[1]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Reaction: Place the flask in a photoreactor equipped with a cooling fan and irradiate with a high-power blue LED (approx. 450 nm) while stirring vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by exposing it to air. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure and deuterium incorporation level using ¹H NMR, ²H NMR, and high-resolution mass spectrometry (HRMS).

ParameterRecommended ConditionRationale
Deuterium Source Deuterated Solvent (e.g., DMSO-d₆)Serves as both solvent and deuterium atom donor, maximizing incorporation efficiency.[1]
Catalyst Loading 1-3 mol%Sufficient for catalytic turnover without being wasteful.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the photocatalyst's excited state by oxygen.
Wavelength ~450 nm (Blue Light)Matches the absorption maximum of many common organic photocatalysts.
Expected Yield 70-90%Dependent on substrate purity and reaction conditions.
Deuterium Incorp. >95%Achievable with high-purity deuterated solvents.

Application in Polymer Science: Synthesis of β-Deuterio-Polystyrene

Deuterated polystyrene is a vital material for neutron scattering studies, which investigate polymer chain conformation and dynamics.[6][7] Using this compound allows for the synthesis of polystyrene with a specific label on the polymer backbone. Reverse Iodine Transfer Polymerization (RITP) is a controlled radical polymerization technique suitable for this purpose.[8]

Protocol 3.1: Synthesis of β-Deuterio-Polystyrene via RITP

Core Principle: RITP is a form of living radical polymerization that allows for the synthesis of polymers with well-defined architectures and low dispersity.[8] A thermal initiator (e.g., AIBN) generates radicals that react with iodine (I₂) to form the initiating species in situ. The polymerization of the deuterated monomer then proceeds in a controlled manner.

Experimental Workflow:

cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification A This compound (Monomer) B AIBN (Initiator) C Iodine (I₂) (Transfer Agent) D Toluene (Solvent) E Combine Reagents in Schlenk Flask F Degas via Freeze-Pump-Thaw Cycles E->F Under Inert Atmosphere G Heat in Oil Bath (e.g., 80 °C) (12-24 h) F->G Under Inert Atmosphere H Stop Reaction by Cooling in Ice Bath G->H I Precipitate Polymer in Cold Methanol H->I J Filter and Collect Solid Polymer I->J K Dry in Vacuum Oven J->K L β-Deuterio-Polystyrene K->L

Caption: Workflow for RITP synthesis of β-deuterio-polystyrene.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine this compound, azobisisobutyronitrile (AIBN), and iodine (I₂) in toluene. The molar ratios of these components will determine the target molecular weight of the polymer.[8]

  • Degassing: Thoroughly degas the solution using a minimum of three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir. The reaction should be conducted in the dark to prevent unwanted side reactions.[8]

  • Termination: After the desired time (e.g., 24 hours), stop the polymerization by immersing the flask in an ice-water bath.

  • Isolation: Precipitate the polymer by slowly adding the cold reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Purification: Collect the white polymer by filtration, wash with fresh cold methanol, and dry overnight in a vacuum oven at a moderate temperature (e.g., 40 °C).

  • Characterization: Analyze the resulting polymer using Size Exclusion Chromatography (SEC) to determine molecular weight (Mₙ) and dispersity (Đ), and ¹H NMR to confirm the retention of the deuterium label.

ParameterExample ValueRationale
[Monomer]:[I₂]:[AIBN] 700:1:2Ratio controls the degree of polymerization and initiation rate.[8]
Temperature 80 °CEnsures appropriate decomposition rate for AIBN initiator.
Solvent TolueneCommon solvent for styrene polymerization.
Precipitation Solvent MethanolPolystyrene is insoluble in methanol, allowing for efficient isolation.
Expected Mₙ 5,000-15,000 g/mol Controllable by adjusting reagent ratios.
Expected Đ (PDI) 1.2-1.5Indicative of a controlled polymerization process.

Application in Small Molecule Synthesis

This compound can be used as a building block in transition metal-catalyzed cross-coupling reactions to install a β-deuterated styrenyl moiety onto a variety of scaffolds. This is particularly useful for synthesizing deuterated analogs of bioactive molecules or creating specific internal standards.

Protocol 4.1: Heck Coupling with an Aryl Halide

Core Principle: A palladium catalyst facilitates the coupling of the deuterated alkene (this compound) with an aryl halide or triflate, forming a new carbon-carbon bond and creating a deuterated stilbene derivative.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv).

  • Reagent Addition: Add a suitable solvent (e.g., DMF or acetonitrile), followed by this compound (1.2-1.5 equiv).

  • Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and stir until the starting aryl halide is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the deuterated stilbene derivative.

Characterization of Deuterium Incorporation

Accurate characterization is essential to validate the success of the labeling protocols.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The most direct method. Successful deuteration at the β-vinyl position will result in the disappearance or significant reduction of the corresponding proton signal.

    • ²H NMR (Deuterium NMR): A signal will appear at the chemical shift corresponding to the position of deuterium incorporation, providing unambiguous confirmation.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will increase by approximately 1.006 Da for each deuterium atom incorporated compared to the non-deuterated analog. High-resolution mass spectrometry (HRMS) can confirm the exact mass change.

Conclusion

This compound is a versatile and precise tool for researchers in medicinal chemistry, materials science, and mechanistic studies. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent application in polymerization and small molecule synthesis. By understanding the principles behind these methods and adhering to careful experimental technique, scientists can effectively leverage the power of selective deuterium labeling to advance their research objectives.

References

Application Note: Experimental Design for Measuring the Kinetic Isotope Effect in the Electrophilic Bromination of 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a chemical reaction.[1][2] This application note provides a detailed experimental framework for measuring the secondary kinetic isotope effect (SKIE) in the electrophilic addition of bromine to 2-deuterioethenylbenzene (also known as β-deuteriostyrene). The substitution of hydrogen for deuterium at a position not directly involved in bond cleavage allows for the probing of changes in hybridization and steric environment at the transition state.[3][4] This guide covers the synthesis of the deuterated substrate, the design and execution of a competitive KIE experiment, and the analytical techniques required for precise quantification of the isotopic ratios.

Introduction: The Significance of the Kinetic Isotope Effect

A kinetic isotope effect is the change in the reaction rate when an atom in the reactants is replaced by one of its isotopes.[1] It is formally expressed as the ratio of the rate constant for the lighter isotopologue (k_L) to that of the heavier isotopologue (k_H). The magnitude of the KIE provides invaluable insight into the rate-determining step (RDS) of a reaction.

  • Primary KIE (PKIE): Observed when a bond to the isotopically labeled atom is broken or formed in the RDS. For hydrogen/deuterium, k_H/k_D values are typically large (2-8).[2]

  • Secondary KIE (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the RDS.[2][3] These effects are generally smaller (k_H/k_D ≈ 0.8–1.4) and arise from changes in the vibrational environment of the C-H/C-D bond between the ground state and the transition state.[4]

In the electrophilic bromination of styrene, the reaction proceeds through a cyclic bromonium ion intermediate.[5][6] The rate-determining step is the initial attack of the alkene's π-bond on the bromine molecule.[7] By placing a deuterium atom on the terminal carbon of the vinyl group (Cβ), we can measure a secondary KIE. This SKIE will inform on the changes in hybridization at Cβ in the transition state leading to the bromonium ion. An inverse KIE (k_H/k_D < 1) is often indicative of a change in hybridization from sp² to sp³, as is expected in this reaction.[8]

Experimental Overview

To accurately determine the small secondary KIE for this reaction, a competition experiment is the method of choice.[9][10] In this setup, a mixture containing a known ratio of unlabeled styrene (light) and this compound (heavy) is subjected to the reaction conditions with a sub-stoichiometric amount of the electrophile (bromine). By analyzing the isotopic ratio of the unreacted starting material or the product at a specific reaction conversion, the KIE can be calculated with high precision. This method minimizes experimental errors that can arise from running two separate reactions.[9]

G cluster_0 Part 1: Substrate Preparation cluster_1 Part 2: KIE Measurement cluster_2 Part 3: Analysis & Calculation A Synthesis of This compound B Purification & Characterization (NMR, GC-MS) A->B C Prepare Equimolar Mixture of Styrene & Deuterated Styrene B->C Proceed if >98% Deuteration D Reaction with Sub-Stoichiometric Br2 C->D E Quench Reaction at Low Conversion (~10-20%) D->E F Isolate Unreacted Starting Materials E->F G Quantitative NMR or GC-MS Analysis of Isotopic Ratio in SM F->G H Calculate Fraction of Reaction (F) G->H I Calculate KIE using Appropriate Equation H->I

Figure 1: Overall experimental workflow for KIE determination.

Detailed Protocols

Synthesis of this compound

A reliable method for the selective deuteration at the β-vinyl position is required. A Wittig-type reaction using a deuterated phosphonium ylide is a suitable approach.

Materials:

  • Benzaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (handle with extreme caution under inert atmosphere)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et₂O)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Protocol:

  • Prepare the Deuterated Ylide Precursor: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. b. Cool the resulting suspension to 0 °C in an ice bath. c. Slowly add n-BuLi (1.0 eq) dropwise via syringe. The solution will turn a characteristic deep orange/red color, indicating ylide formation. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. e. Cool the reaction to -78 °C (dry ice/acetone bath). f. Quench the ylide by slowly adding D₂O (2.0 eq). The color will dissipate. Allow the mixture to warm to room temperature. g. Remove the solvent under reduced pressure. The resulting solid is the monodeuterated phosphonium salt. Dry thoroughly under high vacuum.

  • Wittig Reaction: a. In a new flame-dried flask under N₂, suspend the deuterated phosphonium salt (1.1 eq) in anhydrous THF. b. Cool to 0 °C and add n-BuLi (1.0 eq) dropwise. A deep color will reform. c. Stir for 1 hour at room temperature. d. Cool the ylide solution to 0 °C and add benzaldehyde (1.0 eq) dropwise. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction by adding saturated aqueous NH₄Cl solution. g. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. h. Remove the solvent carefully by rotary evaporation. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield pure this compound.

  • Characterization:

    • ¹H NMR: Confirm the disappearance of the characteristic doublet of doublets for the terminal vinyl proton (H_trans) and the simplification of the signal for the other terminal proton (H_cis).

    • ²H NMR: A single peak in the vinyl region confirms the presence and location of the deuterium atom.[11][12]

    • GC-MS: Compare the mass spectrum to that of unlabeled styrene. The molecular ion peak should shift from m/z 104 to m/z 105. The isotopic purity can be assessed from the relative intensities of these peaks.

Competitive KIE Experiment: Electrophilic Bromination

Safety Note: Bromine is highly corrosive and toxic. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

Materials:

  • Styrene (freshly distilled)

  • This compound (synthesized, >98% isotopic purity)

  • Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) (anhydrous)

  • Bromine solution (e.g., 0.2 M in CCl₄, standardized)

  • Cyclohexene or other suitable quenching agent

Protocol:

  • Prepare Starting Material Mixture: a. Accurately prepare a stock solution containing an approximately 1:1 molar ratio of styrene and this compound in CCl₄. b. Take an aliquot of this initial mixture (t=0 sample) for analysis to determine the precise starting ratio ([D]₀/[H]₀).

  • Reaction: a. To a flask containing a known volume of the stock solution, cooled to 0 °C, add a sub-stoichiometric amount of the bromine solution dropwise with vigorous stirring. The amount of bromine should be calculated to achieve approximately 10-20% conversion. b. The characteristic red-brown color of bromine should disappear upon addition, indicating reaction.[5] c. Allow the reaction to proceed for a set time (e.g., 5 minutes) to ensure complete consumption of the bromine.

  • Quenching and Workup: a. Quench the reaction by adding an excess of a rapid bromine scavenger like cyclohexene. b. Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any remaining traces of bromine, then with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄ and filter. d. Carefully remove the solvent under reduced pressure without losing the volatile styrene. The remaining mixture contains unreacted starting materials and the dibrominated product.

Analysis and Data Interpretation

The most critical step is the precise measurement of the isotopic ratio in the unreacted starting materials. Both ¹H NMR and GC-MS are powerful techniques for this purpose.

Analytical Method: ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) can be used to determine the ratio of the remaining styrene to this compound.

  • Sample Preparation: Prepare a solution of the recovered starting material mixture with a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire the spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1 > 5 * T₁).[13]

  • Analysis:

    • Integrate the signal for the internal standard.

    • Integrate a well-resolved vinyl proton signal of styrene (e.g., the proton at Cβ, ~5.8 ppm).

    • Integrate the corresponding signal in the deuterated compound's spectrum, which will be significantly diminished or absent. The ratio of the remaining protio-styrene can be determined relative to the internal standard.

    • The concentration of the deuterated species is determined by the difference from the initial total concentration.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and sensitive detection of the isotopologues.

  • Method: Develop a GC method that gives a sharp, symmetrical peak for styrene.

  • Analysis:

    • Inject the t=0 sample and the final (t=f) sample.

    • Acquire mass spectra across the eluting styrene peak.

    • Determine the ratio of the molecular ions for the deuterated (m/z 105) and non-deuterated (m/z 104) species.

    • Let R₀ be the initial ratio (105/104) and R_f be the final ratio.

Calculation of the KIE

The KIE can be calculated from the isotopic ratios of the starting material at time zero (R₀) and at the time of quenching (R_f), along with the fraction of the reaction (F). The fraction of reaction can be determined by comparing the total amount of starting material before and after the reaction, often by using an internal standard in GC or NMR analysis.

The following equation is used:

k_H / k_D = log(1 - F) / log(1 - (F * R_f / R₀))

Where:

  • F = fraction of reaction

  • R₀ = initial molar ratio of deuterated to non-deuterated starting material

  • R_f = final molar ratio of deuterated to non-deuterated starting material

ParameterSymbolMethod of DeterminationExample Value
Initial Isotope RatioR₀GC-MS or NMR of t=0 sample1.02
Final Isotope RatioR_fGC-MS or NMR of t=f sample1.15
Fraction of ReactionFqNMR or GC with internal standard0.15 (15%)
Calculated KIE k_H/k_D Using the formula above ~0.88

Table 1: Representative data for the calculation of the KIE.

Interpretation of Results

The reaction mechanism involves the formation of a three-membered bromonium ion intermediate.[14]

Figure 2: Energy profile showing hybridization changes.

A calculated k_H/k_D value of approximately 0.87-0.90 would be expected for this reaction.[8] This inverse secondary kinetic isotope effect (k_H/k_D < 1) is consistent with the rehybridization of the terminal carbon (Cβ) from sp² in the starting alkene to a more constrained, sp³-like geometry in the rate-determining transition state.[3][4] The Cβ-D bond has a lower zero-point energy than the Cβ-H bond. The transition to a more sterically crowded sp³-like state increases the vibrational frequencies of the out-of-plane bending modes. This energy increase is smaller for the C-D bond than for the C-H bond, meaning the deuterated compound has a slightly lower activation energy and thus reacts faster, resulting in an inverse KIE.

Conclusion

The competitive measurement of the kinetic isotope effect for the bromination of this compound provides a robust method for probing the transition state structure of an electrophilic addition reaction. The observation of a small, inverse secondary KIE provides strong evidence for the change in hybridization from sp² to sp³ at the terminal vinyl carbon in the rate-determining step, consistent with the established mechanism involving a cyclic bromonium ion intermediate. The protocols outlined herein provide a comprehensive guide for researchers to apply this powerful mechanistic tool.

References

Application Notes & Protocols: Synthesis and Application of Site-Specific Deuterated Polystyrene using 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated polymers, with a specific focus on polystyrene deuterated at the vinyl position (polystyrene-d1). We present detailed, field-tested protocols for the synthesis of the 2-deuterioethenylbenzene monomer and its subsequent controlled polymerization via both living anionic and Reversible Addition-Fragmentation chain Transfer (RAFT) techniques. The rationale behind key experimental choices, in-depth characterization methodologies, and critical applications in materials science and biomedical research are discussed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of isotopically labeled polymers for advanced analytical studies and material design.

Introduction: The Strategic Value of Isotopic Labeling in Polymer Science

In the realm of polymer science, precision is paramount. The ability to control a polymer's architecture—its molecular weight, dispersity, and composition—directly influences its physical properties and ultimate performance. Isotopic labeling, the selective replacement of an atom with one of its isotopes, offers an even finer level of control, unlocking analytical insights that are otherwise inaccessible. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is the most common label used in this context.[1]

The substitution of protium (¹H) with deuterium introduces subtle yet significant changes to a polymer's physicochemical properties.[2] The increased mass of deuterium (approximately double that of protium) alters the vibrational frequencies of C-D bonds compared to C-H bonds. This "Kinetic Isotope Effect" (KIE) can lead to enhanced thermal and oxidative stability, as the C-D bond requires more energy to break.[3][4] This enhanced stability is a valuable attribute in the development of high-performance materials.[2]

However, the most profound impact of deuteration lies in its application to advanced characterization techniques.[1] The distinct nuclear properties of deuterium and protium create a powerful analytical toolkit:

  • Neutron Scattering: Neutrons interact differently with deuterium and protium nuclei, possessing significantly different coherent scattering lengths. This difference creates "contrast" in techniques like Small-Angle Neutron Scattering (SANS), allowing researchers to "highlight" specific polymer chains or segments within a bulk material.[5][6][7] This is invaluable for studying polymer blend morphology, chain conformation in melts and solutions, and the dynamics of polymer chains.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) provides a direct, quantitative measure of isotopic incorporation and can reveal detailed information about molecular dynamics and orientation in solid-state polymers.[9][10][11]

  • Drug Development: In medicinal chemistry, selective deuteration can slow down metabolic pathways involving C-H bond cleavage, potentially improving a drug's pharmacokinetic profile.[12][13] While polystyrene is not a drug itself, deuterated polymers serve as critical components in advanced drug delivery systems and as analytical standards.[2][14]

This guide focuses specifically on the synthesis of polystyrene from This compound (styrene-β-d1) , providing a site-specific label on the polymer backbone. This precision allows for targeted investigations into polymerization mechanisms and the dynamics of the polymer main chain.

Synthesis of this compound Monomer

The successful synthesis of a well-defined deuterated polymer begins with a high-purity, accurately labeled monomer. The following protocol details a reliable method for synthesizing this compound via a Grignard reaction, a cornerstone of organometallic chemistry.

Causality of Experimental Design

The chosen synthetic route involves the formation of a vinyl Grignard reagent, which is then quenched with a deuterium source. This method is selected for its high efficiency and specificity.

  • Grignard Reagent Formation: Vinylmagnesium bromide is a potent nucleophile, ideal for reacting with an electrophilic deuterium source. Its formation from vinyl bromide and magnesium is a standard and well-understood transformation.

  • Deuterium Source: Deuterium oxide (D₂O) is a readily available and highly effective source of deuterium for quenching organometallic reagents. The acidic deuterium of D₂O readily protonates (or in this case, "deuterates") the carbanionic center of the Grignard reagent.

  • Solvent and Conditions: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the Grignard reagent, preventing precipitation and facilitating the reaction. The entire process must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture (H₂O), which would lead to the formation of unlabeled ethenylbenzene (styrene).

Visualized Synthetic Workflow

Synthesis_Monomer cluster_reactants Starting Materials cluster_process Reaction Steps Styrene Vinyl Bromide Grignard 1. Grignard Formation (Anhydrous THF, Inert Atm.) Styrene->Grignard Mg Magnesium Turnings Mg->Grignard D2O Deuterium Oxide (D₂O) Quench 2. Deuterium Quench (0 °C to RT) Grignard->Quench + D₂O Workup 3. Aqueous Workup & Extraction Quench->Workup Purify 4. Distillation Workup->Purify Product This compound (Styrene-β-d1) Purify->Product

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

Materials:

  • Magnesium turnings

  • Vinyl bromide (1.0 M solution in THF)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with dry argon. Maintain a positive pressure of argon throughout the reaction.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous THF. Slowly add the vinyl bromide solution (1.0 eq) from the dropping funnel. The reaction should initiate spontaneously, evidenced by gentle refluxing. If not, gently warm the flask. After the initial exotherm subsides, continue stirring at room temperature for 2 hours to ensure complete formation of the vinylmagnesium bromide.

  • Deuteration: Cool the reaction mixture to 0 °C using an ice bath. Slowly add deuterium oxide (1.5 eq) dropwise via the dropping funnel. This quenching step is exothermic; maintain the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Drying and Purification: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the solution and remove the solvent by rotary evaporation. Purify the crude product by distillation to yield pure this compound.

Monomer Characterization

Confirmation of isotopic incorporation and purity is essential before polymerization.

TechniqueExpected ResultPurpose
¹H NMR Disappearance or significant reduction of the multiplet corresponding to the terminal vinyl proton.Confirms site-specific deuteration.
²H NMR Appearance of a signal in the vinyl region.Directly observes the incorporated deuterium.[11]
Mass Spec. Molecular ion peak at m/z = 105, compared to 104 for unlabeled styrene.Confirms the mass increase due to one deuterium atom.

Polymerization of this compound

The choice of polymerization technique is critical for achieving polymers with desired characteristics. We present protocols for two powerful methods: living anionic polymerization, which offers unparalleled control, and RAFT polymerization, which provides versatility and tolerance to a wider range of conditions.

Protocol 1: Living Anionic Polymerization

Living polymerization is a form of chain-growth polymerization where chain termination and transfer reactions are absent.[15][16] This allows for the synthesis of polymers with predictable molecular weights, very low polydispersity indices (PDI ≈ 1.05), and controlled end-groups.[15] Anionic polymerization of styrene is the archetypal living system.

Causality of Experimental Design:

  • Initiator: sec-Butyllithium is used as the initiator. Its addition across the styrene double bond is rapid and quantitative, ensuring that all polymer chains begin growing at the same time. This fast initiation relative to propagation is a key requirement for achieving a low PDI.[15]

  • Solvent: Anhydrous THF is used as the solvent. It solvates the lithium counter-ion, creating a more reactive "free" carbanion and leading to a rapid polymerization rate.

  • Temperature: The reaction is conducted at low temperature (-78 °C) to suppress side reactions, such as reaction with the solvent or premature termination, further ensuring the "living" nature of the polymer chains.[17]

  • Purity: Anionic polymerization is extremely sensitive to protic impurities (e.g., water, alcohols). All reagents and glassware must be rigorously purified and dried to prevent premature termination of the growing polymer chains.

Visualized Anionic Polymerization Workflow:

Anionic_Polymerization cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_isolation Product Isolation Solvent Purify & Dry THF Initiation 1. Add s-BuLi Initiator (THF, -78 °C) Solvent->Initiation Monomer Purify d1-Styrene Monomer->Initiation Glassware Flame-Dry Glassware Glassware->Initiation Propagation 2. Add d1-Styrene Monomer (Observe Color Change) Initiation->Propagation Termination 3. Quench with Degassed Methanol Propagation->Termination Precipitate Precipitate in Methanol Termination->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Polystyrene-d1 (dPS-d1) Dry->Product

Caption: Workflow for living anionic polymerization of d1-styrene.

Detailed Experimental Protocol:

  • Purification: Purify THF by distilling from a sodium/benzophenone ketyl under argon. Purify the this compound monomer by stirring over calcium hydride followed by distillation under reduced pressure.

  • Reaction Setup: Assemble and flame-dry a reactor under an inert atmosphere.

  • Initiation: Transfer purified, anhydrous THF to the reactor via cannula and cool to -78 °C (dry ice/acetone bath). Add sec-butyllithium initiator via syringe.

  • Propagation: Slowly add the purified d1-styrene monomer to the stirred initiator solution. A characteristic orange-red color, indicative of the styryl anion, should appear immediately. Allow the polymerization to proceed for 1 hour at -78 °C.

  • Termination: Quench the reaction by adding a small amount of degassed methanol. The color of the solution will disappear, indicating the termination of the living anionic centers.

  • Isolation: Warm the solution to room temperature and precipitate the polymer by pouring the solution into a large volume of vigorously stirring methanol. Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C overnight.

Protocol 2: Controlled Radical Polymerization (RAFT)

Controlled Radical Polymerization (CRP) techniques, such as RAFT, provide many of the benefits of living polymerization but with the robustness of free-radical chemistry. RAFT polymerization is a degenerative chain transfer process that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[18]

Causality of Experimental Design:

  • Initiator: A standard free-radical initiator like AIBN (Azobisisobutyronitrile) is used to generate radicals at a controlled rate.[19]

  • RAFT Agent: A chain transfer agent, typically a dithioester or related compound (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), is the key to control. It reversibly deactivates the growing polymer chains, placing them in a "dormant" state. This rapid equilibrium between active and dormant species ensures that all chains grow at a similar rate, leading to a low PDI.[18]

  • Conditions: The reaction is less sensitive to impurities than anionic polymerization and can be run at higher temperatures (e.g., 70 °C), which are typical for AIBN decomposition.

Visualized RAFT Polymerization Workflow:

RAFT_Polymerization cluster_reactants Reactants cluster_process Process cluster_isolation Isolation Monomer d1-Styrene Combine 1. Combine Reactants in Flask Monomer->Combine Initiator AIBN Initiator->Combine RAFT_Agent RAFT Agent RAFT_Agent->Combine Solvent Solvent (e.g., Toluene) Solvent->Combine Degas 2. Degas via Freeze-Pump-Thaw Cycles Combine->Degas Polymerize 3. Heat to Reaction Temp (e.g., 70 °C) Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Polystyrene-d1 (dPS-d1) Dry->Product

Caption: Workflow for RAFT polymerization of d1-styrene.

Detailed Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine this compound monomer, AIBN initiator, and the RAFT agent in a suitable solvent (e.g., toluene). The ratio of monomer to RAFT agent will determine the target molecular weight.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Backfill the flask with argon and place it in a preheated oil bath at the desired temperature (e.g., 70 °C). Allow the polymerization to proceed for the desired time to achieve the target conversion.

  • Isolation: Cool the reaction, open the flask to air, and dilute with a small amount of THF if necessary. Precipitate the polymer by pouring the solution into a large volume of vigorously stirring methanol. Collect the polymer by filtration and dry in a vacuum oven at 60 °C overnight.

Characterization of Deuterated Polystyrene-d1

Thorough characterization is required to confirm the structure, molecular weight, and properties of the synthesized polymer.

TechniqueParameter MeasuredSignificance
¹H NMR Integration of aromatic vs. aliphatic protons.Confirms polymer structure and can be used to estimate deuteration level at the β-carbon by comparing to a non-deuterated standard.
²H NMR Presence and integration of a signal in the aliphatic region.Directly confirms and quantifies deuterium incorporation in the polymer backbone.[9][10]
SEC/GPC Number-average MW (Mn), Weight-average MW (Mw), Polydispersity Index (PDI = Mw/Mn).Determines the success of the controlled polymerization. A low PDI (<1.2) indicates a well-controlled process.[19][20]
DSC Glass Transition Temp. (Tg).Assesses the thermal properties. The Tg of deuterated PS is very similar to its protonated counterpart.[3]
TGA Decomposition Temperature.Evaluates thermal stability. Deuterated polymers may exhibit slightly enhanced stability.[3][4]
Representative Data

The following table shows typical data for a polystyrene-d1 sample synthesized via living anionic polymerization targeting a molecular weight of 20,000 g/mol .

ParameterValueMethod
Mn 20,500 g/mol SEC
Mw 21,300 g/mol SEC
PDI 1.04SEC
Tg 101 °CDSC
Deuteration >98% at β-carbonNMR

Conclusion and Outlook

The synthesis of site-specifically deuterated polymers like polystyrene-d1 from this compound provides materials scientists with an invaluable tool. The controlled polymerization methods detailed in this guide, particularly living anionic and RAFT polymerization, enable the production of well-defined macromolecules with precise isotopic labels. These materials are crucial for fundamental studies in polymer physics, such as chain dynamics and blend thermodynamics using neutron scattering, and serve as high-purity standards for analytical applications. As the demand for advanced, functional materials grows, the strategic use of isotopic labeling will continue to be a cornerstone of innovative polymer research and development.

References

Application Notes & Protocols: Elucidating Reaction Pathways with 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Isotopic labeling is a cornerstone of mechanistic chemistry, providing an unambiguous window into the intricate dance of atoms during a chemical transformation. Deuterium (²H), as a stable, non-radioactive isotope of hydrogen, offers a powerful yet accessible tool for these investigations. The substitution of a hydrogen atom with deuterium can induce a predictable change in reaction rates, known as the Kinetic Isotope Effect (KIE), which serves as a sensitive probe of bond-breaking and bond-forming events in the rate-determining step of a reaction.[1] This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of 2-deuterioethenylbenzene (also known as α-deuteriostyrene) to track and elucidate reaction pathways across several key scientific domains: electrophilic additions, polymerization kinetics, and metabolic biotransformation.

The Principle: The Secondary α-Deuterium Kinetic Isotope Effect

Unlike a primary KIE, where the C-D bond itself is cleaved in the rate-determining step, a secondary KIE arises when the labeled position is not directly involved in bond breaking but undergoes a change in its bonding environment, most notably, a change in hybridization.

For this compound, the deuterium is situated on the α-carbon of the vinyl group, which is sp² hybridized. In many reactions, such as electrophilic addition or certain polymerization steps, this carbon rehybridizes to a more crowded sp³ state in the transition state or intermediate.

  • sp² (Trigonal Planar): The C-D bond has a certain out-of-plane bending vibrational frequency.

  • sp³ (Tetrahedral): This geometry is more sterically constricted, leading to a higher energy, higher frequency C-D bending vibration.

Because the zero-point energy of a C-D bond is lower than a C-H bond, more energy is required to move from the less-crowded sp² ground state to the more-crowded sp³ transition state for the deuterated compound. This results in a slower reaction rate for the deuterated analog. This phenomenon is known as a normal secondary KIE , typically with a kH/kD value in the range of 1.1 to 1.25.[1][2] Conversely, a transition from sp³ to sp² results in an inverse KIE (kH/kD < 1). The magnitude of this effect provides crucial clues about the structure of the transition state.

G cluster_0 Ground State (sp²) cluster_1 Transition State (sp³-like) cluster_2 Kinetic Consequence GS C-D bond on sp² carbon (e.g., this compound) TS C-D bond on sp³ carbon (e.g., carbocation intermediate) GS->TS  Rehybridization  (Rate-determining step) Result Reaction rate for C-D is slower than for C-H ∴ kH/kD > 1 (Normal Secondary KIE) TS->Result  Leads to

Application I: Elucidating Electrophilic Addition Mechanisms

A classic textbook case for mechanistic investigation is the addition of electrophiles (e.g., Br₂, HBr) across the double bond of an alkene. Does the reaction proceed in a single, concerted step, or does it involve a discrete carbocation intermediate? this compound is an ideal tool to answer this question.

Causality Behind the Experiment: A stepwise mechanism proceeds via a benzyl-stabilized carbocation intermediate where the α-carbon is rehybridized from sp² to sp³. This change should manifest a normal secondary KIE. In contrast, a fully concerted mechanism would have a transition state with less defined sp³ character at the α-carbon, leading to a KIE value closer to unity.

G Styrene This compound TS1 TS1 Styrene->TS1 k_D(stepwise) TS2 TS2 Styrene->TS2 k_D(concerted) E_plus E⁺

Protocol 2.1: Competitive Bromination and KIE Determination

This protocol uses competitive kinetics, where styrene and this compound are mixed in a known ratio and allowed to react with a limited amount of electrophile. The change in the substrate ratio, or the ratio of the products, allows for the calculation of the KIE.

Materials:

  • Styrene (freshly distilled)

  • This compound (≥98% isotopic purity)

  • Internal standard (e.g., dodecane)

  • Bromine solution (e.g., 0.1 M in CCl₄)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (10% w/v)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution in CCl₄ containing styrene (~0.1 M), this compound (~0.1 M), and dodecane (~0.05 M).

  • Initial Analysis (t=0): Inject an aliquot of the stock solution into the GC-MS to determine the precise initial ratio of the two styrene isotopologues relative to the internal standard.

  • Reaction Initiation: To a stirred, cooled (0 °C) vial containing 1.0 mL of the stock solution, add a substoichiometric amount of the bromine solution (e.g., 0.2 mL, which corresponds to ~20% conversion). The bromine color should disappear rapidly.

  • Quenching: Immediately quench the reaction by adding 1.0 mL of 10% sodium thiosulfate solution to consume any unreacted bromine. Vortex thoroughly.

  • Extraction & Analysis (t=final): Separate the organic layer, dry it over anhydrous MgSO₄, and inject it into the GC-MS. Analyze the final ratio of the unreacted styrene isotopologues.

  • KIE Calculation: The KIE can be calculated using the following equation, where R₀ is the initial [styrene]/[styrene-d1] ratio and Rƒ is the final ratio: kH/kD = log(Rƒ) / log(R₀)

Data Interpretation:

Hypothetical OutcomeObserved kH/kDMechanistic Implication
Stepwise Mechanism1.15 - 1.25Significant sp³ character develops at the α-carbon in the rate-limiting step, consistent with carbocation formation.[2]
Concerted Mechanism1.00 - 1.05Minimal rehybridization at the α-carbon in the transition state.

Application II: Tracking Metabolic Fates in Drug Development

Styrene is a model compound for xenobiotic metabolism, particularly for compounds metabolized by the Cytochrome P450 enzyme system.[3] For drug development professionals, understanding a candidate's metabolic fate is critical. Using a deuterated version allows for the unambiguous identification of drug-derived metabolites in complex biological matrices like plasma or liver microsome incubations.[4][5][6]

Causality Behind the Experiment: The deuterium atom acts as a stable, heavy tag. A metabolite formed from this compound will have a mass one unit higher (M+1) than the corresponding metabolite from unlabeled styrene. This mass shift makes it trivial to identify drug-derived species from the endogenous background noise in a mass spectrometer.

G

Protocol 3.1: In Vitro Metabolism with Human Liver Microsomes (HLM)

Materials:

  • This compound solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching/protein precipitation)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mix: In a microcentrifuge tube on ice, prepare the main incubation mixture (for N samples, prepare N+1). For each 100 µL final volume:

    • 79 µL Phosphate Buffer

    • 10 µL NADPH regenerating solution A

    • 1 µL HLM (final concentration 0.2 mg/mL)

  • Pre-incubation: Pre-warm the incubation mixture at 37 °C for 5 minutes.

  • Initiate Reaction: Add 1 µL of the 10 mM this compound solution (final concentration 100 µM). Vortex gently. Concurrently, run a control reaction with non-deuterated styrene.

  • Incubation: Incubate at 37 °C for a set time (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold ACN containing an internal standard. Vortex vigorously to precipitate proteins.

  • Sample Preparation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS. Scan for expected parent masses and their corresponding M+1 deuterated analogs.

Data Interpretation:

The key is to look for pairs of peaks in the mass spectrum separated by 1 Da.

CompoundFormulaExact Mass (H)Expected Mass (D)Observation
StyreneC₈H₈104.0626105.0689Parent Compound
Styrene OxideC₈H₈O120.0575121.0638Primary Metabolite
Mandelic AcidC₈H₈O₃152.0473153.0536Secondary Metabolite
Phenylglyoxylic AcidC₈H₆O₃150.0317151.0380Secondary Metabolite

The presence of a peak at m/z 121.0638 alongside a control peak at 120.0575 is definitive proof that styrene oxide is a metabolite of the administered styrene.[3][4][6]

Application III: Investigating Polymerization Kinetics

In polymer science, understanding the mechanism and kinetics of the propagation step is crucial for controlling polymer properties. Deuterium labeling can provide subtle but important information.

Causality Behind the Experiment: While the KIE for free-radical polymerization is often small, precise measurements can still offer insights. If the addition of a monomer to the growing polymer chain has a transition state with significant sp³ character at the α-carbon, a small, normal secondary KIE may be observed. This protocol can be used to compare the polymerization rates of styrene and this compound.

Protocol 4.1: Bulk Free-Radical Polymerization Rate Comparison

Materials:

  • Styrene and this compound (inhibitor removed via alumina column)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene (as solvent/internal standard)

  • NMR tubes and spectrometer

Procedure:

  • Prepare Monomer Solutions: Prepare two separate solutions in an inert atmosphere (glovebox).

    • Solution H: 1.00 g styrene, 0.20 g toluene, 5.0 mg AIBN.

    • Solution D: 1.04 g this compound (to maintain same molar amount), 0.20 g toluene, 5.0 mg AIBN.

  • Initial NMR (t=0): Transfer ~0.6 mL of each solution to a separate, sealed NMR tube. Acquire a ¹H NMR spectrum for each. Integrate the vinyl proton signals of styrene (~5.2-6.8 ppm) against the methyl signal of the toluene internal standard (~2.3 ppm). This gives the initial monomer-to-standard ratio.

  • Polymerization: Place both sealed NMR tubes in a temperature-controlled oil bath or heating block set to 70 °C.[7]

  • Monitor Conversion: At regular intervals (e.g., every 30 minutes), remove the tubes, cool them quickly in an ice bath, and acquire a new ¹H NMR spectrum.

  • Calculate Conversion: The monomer conversion at each time point is determined by the decrease in the integral of the vinyl protons relative to the stable toluene internal standard.

  • Plot Data: Plot ln([M]₀/[M]t) versus time for both the H and D reactions. The slope of this line is the apparent rate constant, k_app. The ratio of the slopes (k_app(H) / k_app(D)) gives the KIE.

Data Interpretation: A KIE slightly greater than 1 (e.g., 1.05-1.10) would suggest that the propagation step, where the monomer adds to the radical chain end, involves significant rehybridization from sp² to sp³ in its rate-determining transition state. While small, this effect can be meaningful when studying the finer points of polymerization mechanisms.[7]

References

Application Notes & Protocols: The Use of 2-Deuterioethenylbenzene in C-H Bond Activation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, organometallic catalysis, and medicinal chemistry.

Abstract: The selective functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern chemical synthesis, offering novel and efficient pathways to complex molecules.[1] Elucidating the mechanisms of these reactions is paramount for catalyst development and reaction optimization. This guide provides an in-depth exploration of the use of 2-deuterioethenylbenzene (β-deuterostyrene) as a critical mechanistic probe in C-H activation studies. We will delve into the theoretical underpinnings of the kinetic isotope effect (KIE), provide detailed protocols for substrate synthesis and competition experiments, and illustrate how to interpret the resulting data to distinguish between different catalytic pathways.

The Foundational Principle: Unmasking Mechanisms with the Kinetic Isotope Effect (KIE)

At the heart of mechanistic chemistry lies the desire to understand the sequence and energetics of bond-forming and bond-breaking events that constitute a chemical reaction. For C-H activation, a key question is whether the cleavage of the C-H bond itself is the energetic bottleneck of the catalytic cycle—the rate-determining step (RDS). Replacing a hydrogen atom with its heavier isotope, deuterium, provides a powerful means to answer this question.

A C-D bond has a lower zero-point vibrational energy than a corresponding C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is cleaved in the RDS.[2][3] This phenomenon is known as the primary kinetic isotope effect (KIE) and is quantified as the ratio of the reaction rate for the hydrogen-containing substrate (kH) to that of the deuterium-containing substrate (kD).

KIE = kH / kD

A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is broken in the rate-determining step.[4] Conversely, a KIE value close to 1 suggests that C-H bond cleavage occurs in a fast step, either before or after the RDS. This compound is an ideal substrate for probing reactions involving the vinyl C(sp²)–H bond, a common transformation in modern catalysis.[5]

Experimental Design for KIE Determination

To accurately determine the KIE and thus probe the involvement of vinyl C-H cleavage in the RDS, two primary experimental designs are employed.

A. Parallel Rate Experiments: Two independent reactions are run under identical conditions: one with standard styrene and one with this compound. The initial rates of product formation are measured and compared.

  • Rationale: This method directly measures kH and kD. However, it is highly sensitive to minor variations in reaction conditions (temperature, concentration, catalyst activity) between the two experiments, which can introduce significant error.

B. Intermolecular Competition Experiment: A single reaction is performed with an equimolar mixture of styrene and this compound. The reaction is stopped at low conversion (<15%) to ensure the relative concentrations of the starting materials have not significantly changed. The ratio of the non-deuterated product (P_H) to the deuterated product (P_D) directly reflects the KIE.

  • Rationale: This is often the more reliable method. Because both substrates are competing for the catalyst in the same flask, any experimental inconsistencies affect both reaction pathways equally, leading to a more accurate KIE value.[4]

Workflow for KIE Determination

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Interpretation A Protocol 1: Synthesize This compound B Protocol 2: Set up Intermolecular Competition Experiment A->B C Run reaction to low conversion (<15%) B->C D Protocol 3: Analyze Product Ratio (P_H / P_D) via GC-MS or NMR C->D E Calculate KIE (KIE ≈ [P_H]/[P_D]) D->E F Interpret Mechanism E->F

Caption: Experimental workflow for mechanistic studies using this compound.

Interpreting the Results: Two Mechanistic Scenarios

Let's consider a hypothetical Ru(II)-catalyzed alkenylation of an aromatic compound bearing a directing group, a reaction class where vinyl C-H activation is plausible.[6][7] The KIE value obtained from a competition experiment with this compound will point towards one of two major mechanistic pathways.

Observed KIE (kH/kD)InterpretationImplied Rate-Determining Step (RDS)
~ 1.0 - 1.5 C-H bond cleavage is not involved in the RDS.Ligand dissociation, oxidative addition, or reductive elimination.
> 2.0 C-H bond cleavage is involved in the RDS.[5]Concerted Metalation-Deprotonation (CMD) or oxidative addition.
Scenario 1: C-H Activation is NOT Rate-Determining (KIE ≈ 1)

In this scenario, a step other than C-H cleavage is the slowest in the catalytic cycle. For many transition metal-catalyzed reactions, this could be the initial coordination of the substrate or the dissociation of a ligand to open a coordination site on the metal center.[8] The subsequent C-H activation is a rapid, low-barrier process.

G Cat [Ru]-L OpenCat [Ru] Cat->OpenCat L (Slow, RDS) Coord Styrene Coordination OpenCat->Coord + Styrene (Fast) Activated C-H Activated Intermediate Coord->Activated C-H Activation (Fast) Product Product Activated->Product + Substrate (Fast) Product->Cat Release G Cat [Ru]-L Coord Styrene Coordination Cat->Coord + Styrene (Fast) Activated C-H Activated Intermediate Coord->Activated CMD (Slow, RDS) Product Product Activated->Product + Substrate (Fast) Product->Cat Release

References

Application Notes and Protocols for Studying the Metabolic Pathways of Styrene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Styrene, a monomer essential for the production of polymers like polystyrene, is a ubiquitous industrial chemical. Human exposure, primarily through inhalation in occupational settings, necessitates a thorough understanding of its metabolic fate. The metabolism of styrene is a complex process that dictates its toxicity, primarily through the formation of reactive intermediates. This guide provides a comprehensive overview of the principal metabolic pathways of styrene and offers detailed protocols for their investigation using modern analytical techniques. We will explore in vitro and in vivo models, focusing on the roles of key enzyme families such as cytochrome P450s and epoxide hydrolases. The protocols provided are designed for researchers in toxicology, drug metabolism, and occupational health, offering step-by-step guidance for experimental execution and data interpretation.

Introduction: The Toxicological Significance of Styrene Metabolism

Styrene is an aromatic hydrocarbon used extensively in the manufacturing of plastics, resins, and rubber[1][2]. While immensely useful, its exposure is linked to potential health risks. The toxicity of styrene is not primarily caused by the parent compound itself, but rather by its metabolic products[3][4]. The biotransformation of styrene, occurring predominantly in the liver, is a double-edged sword: it is a detoxification process designed to render the lipophilic compound more water-soluble for excretion, but it also generates reactive electrophilic intermediates, such as styrene-7,8-oxide (SO)[3][5][6].

Styrene-7,8-oxide is a recognized mutagen and is considered a possible carcinogen[7]. Therefore, elucidating the enzymatic pathways that govern the formation and detoxification of SO is critical for assessing human health risks, establishing biomarkers of exposure, and understanding inter-individual differences in susceptibility. The study of xenobiotic metabolism, the process by which the body deals with foreign compounds like styrene, employs a range of in vitro and in vivo techniques to model these complex biological transformations[8][9][10][11].

The Principal Metabolic Pathways of Styrene

In humans and other mammals, styrene is metabolized through several routes, with the most significant being oxidation of the vinyl side-chain. A secondary pathway involves oxidation of the aromatic ring.

Side-Chain Oxidation: The Major Pathway

This pathway accounts for the vast majority of styrene metabolism and is initiated by the cytochrome P450 (CYP) superfamily of enzymes[12][13].

  • Epoxidation: Styrene is oxidized at its vinyl group to form the chiral epoxide, styrene-7,8-oxide (SO). Multiple CYP isoforms can catalyze this reaction, with CYP2E1 and CYP2B6 being major contributors in the human liver, and CYP2F isoforms playing a significant role in the lungs[12][14]. CYP2E1 is considered a primary player in styrene metabolism in human liver samples[5][12].

  • Hydrolysis: The resulting SO is a reactive electrophile. Its primary detoxification route is enzymatic hydration by microsomal epoxide hydrolase (mEH) to form styrene glycol (1-phenylethane-1,2-diol)[7][12][13]. This step is crucial, as inefficient hydrolysis can lead to SO binding to cellular macromolecules like DNA and proteins.

  • Further Oxidation: Styrene glycol is further oxidized in a series of steps involving alcohol and aldehyde dehydrogenases to yield mandelic acid (MA) and subsequently phenylglyoxylic acid (PGA)[12][13]. MA and PGA are the major urinary metabolites and are commonly used as biomarkers for monitoring occupational exposure to styrene[1][15][16].

Phenyl Ring Oxidation: A Minor Pathway

A smaller fraction of styrene undergoes CYP-mediated oxidation directly on the phenyl ring to form various vinylphenols, such as 2-, 3-, and 4-vinylphenol[12][14]. These metabolites can also contribute to the overall toxicity profile of styrene.

The diagram below provides a visual summary of the primary mammalian metabolic pathway for styrene.

StyreneMetabolism cluster_phase1 Phase I Metabolism Styrene Styrene SO Styrene-7,8-Oxide (SO) Styrene->SO CYP450 (e.g., CYP2E1, CYP2F2) Vinylphenols Vinylphenols Styrene->Vinylphenols SG Styrene Glycol SO->SG Epoxide Hydrolase (mEH) Macromolecules Covalent Adducts (DNA, Protein) SO->Macromolecules Genotoxicity MA Mandelic Acid (MA) SG->MA ADH / ALDH PGA Phenylglyoxylic Acid (PGA) MA->PGA ALDH Excretion Urinary Excretion MA->Excretion PGA->Excretion

Figure 1: Major metabolic pathway of styrene in mammals.

Experimental Approaches and Protocols

The choice of experimental system is paramount for obtaining relevant and translatable data. In vitro systems offer a controlled environment to study specific enzymatic reactions, while in vivo models provide a holistic view of absorption, distribution, metabolism, and excretion (ADME).

Protocol 1: In Vitro Metabolism of Styrene Using Human Liver Microsomes

This protocol is a foundational method to determine the kinetics of styrene metabolism by Phase I enzymes and to identify the primary metabolites formed. Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes[4][17].

Objective: To quantify the formation of styrene glycol from styrene in a human liver microsomal (HLM) incubation system.

Materials & Reagents:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Styrene (dissolved in a suitable solvent like acetonitrile or DMSO)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)[14]

  • Styrene glycol analytical standard

  • Internal Standard (IS) for quantification (e.g., a deuterated analog)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes, incubator/water bath, centrifuge

Step-by-Step Methodology:

  • Preparation: Thaw the HLM on ice. Prepare working solutions of styrene at various concentrations (e.g., 1 µM to 100 µM) in phosphate buffer[14]. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Pre-incubation: In a microcentrifuge tube, add 100 mM phosphate buffer, the HLM (final protein concentration of 0.5-1.0 mg/mL), and the styrene working solution. The total volume is typically 0.5 mL[14]. Vortex gently and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture. Vortex gently.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 5-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard[14]. This step simultaneously quenches the enzymatic activity and precipitates the microsomal proteins.

  • Sample Preparation: Vortex the tube vigorously for 30 seconds. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS (as described in Protocol 2).

  • Controls: Prepare parallel incubations without NADPH (negative control) to check for non-enzymatic degradation and without styrene (vehicle control) to check for interfering peaks.

InVitroWorkflow start Start prep Prepare Reagents (HLM, Buffer, Styrene) start->prep preincubate Pre-incubate Mixture (HLM + Styrene) at 37°C for 5 min prep->preincubate initiate Initiate Reaction (Add NADPH System) preincubate->initiate incubate Incubate at 37°C (5-30 min) initiate->incubate terminate Terminate Reaction (Add ice-cold ACN + IS) incubate->terminate centrifuge Centrifuge (10,000 x g, 10 min) terminate->centrifuge collect Collect Supernatant centrifuge->collect analyze Analyze via LC-MS/MS collect->analyze end End analyze->end

Figure 2: Experimental workflow for in vitro styrene metabolism.

Protocol 2: Analysis of Styrene Metabolites by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying non-volatile metabolites like MA and PGA in biological matrices due to its high sensitivity and selectivity[1][18].

Objective: To quantify mandelic acid (MA) and phenylglyoxylic acid (PGA) in urine or microsomal incubates.

Instrumentation & Conditions:

  • HPLC System: A standard binary pump system with an autosampler.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • MA: Precursor ion [M-H]⁻ m/z 151 -> Product ion m/z 107.

    • PGA: Precursor ion [M-H]⁻ m/z 149 -> Product ion m/z 105.

Step-by-Step Methodology:

  • Sample Preparation: Use the supernatant from Protocol 1 or pre-treated urine samples (e.g., dilute-and-shoot or solid-phase extraction).

  • Standard Curve Preparation: Prepare a series of calibration standards of MA and PGA in the same matrix as the samples (e.g., quenched buffer for in vitro studies, control urine for biomonitoring).

  • Injection: Inject 5-10 µL of the prepared sample/standard onto the HPLC system.

  • Data Acquisition: Acquire data using the pre-defined MRM transitions.

  • Quantification: Integrate the peak areas for the analyte and internal standard. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Protocol 3: Analysis of Styrene by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like the parent styrene in biological samples such as blood or urine[15][16][19].

Objective: To measure the concentration of unmetabolized styrene in blood.

Instrumentation & Conditions:

  • GC System: Gas chromatograph with a headspace or purge-and-trap autosampler.

  • Column: A low-polarity capillary column (e.g., HP-5MS)[20][21].

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature ramp (e.g., start at 40°C, ramp to 250°C).

  • MS System: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic styrene ions (e.g., m/z 104, 78, 51).

Step-by-Step Methodology:

  • Sample Preparation: For blood or urine, use a headspace sampling technique. Place a known volume of the sample in a headspace vial, seal, and incubate at a controlled temperature (e.g., 80°C) to allow styrene to partition into the gas phase.

  • Injection: The automated system injects a sample of the headspace vapor into the GC inlet.

  • Separation & Detection: The sample is separated on the GC column and detected by the MS in SIM mode.

  • Quantification: Create a standard curve using fortified blood or urine samples and analyze in the same manner as the unknown samples.

Data Presentation and Interpretation

Quantitative results from metabolic studies are often presented as kinetic parameters or metabolite concentrations.

Table 1: Example Kinetic Data for Styrene Metabolism in Liver Microsomes

Enzyme SourceSubstrateApparent Km (µM)Vmax (pmol/min/mg protein)
Human Liver MicrosomesStyrene15.51250
Rat Liver MicrosomesStyrene22.12800
Mouse (WT) Liver MicrosomesStyrene8.94500
Mouse (Cyp2e1-null) MicrosomesStyrene12.32100

Note: Data are hypothetical and for illustrative purposes only. Actual values can vary significantly between studies and donor pools.

Interpretation: The data in Table 1 illustrate how kinetic parameters can reveal species differences and the contribution of specific enzymes. For instance, the higher Vmax in mouse liver microsomes compared to human suggests a faster overall metabolic rate in mice. The decreased Vmax in Cyp2e1-null mice compared to wild-type (WT) mice would experimentally confirm the significant role of the CYP2E1 enzyme in styrene metabolism[4][14].

Conclusion

The study of styrene metabolism is fundamental to understanding its toxicological profile and for protecting human health. The application of robust in vitro methodologies, such as incubations with liver microsomes, combined with sensitive analytical techniques like LC-MS/MS and GC-MS, provides the necessary tools for researchers. The protocols and insights provided in this guide offer a solid foundation for investigating the biotransformation of styrene and other xenobiotics, ultimately contributing to more accurate risk assessment and the development of safer industrial practices.

References

The Role of 2-Deuterioethenylbenzene in Elucidating Enzyme Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of 2-deuterioethenylbenzene (d1-styrene) as a mechanistic probe in enzymology. By leveraging the kinetic isotope effect (KIE), this labeled substrate offers profound insights into the transition states and rate-limiting steps of enzyme-catalyzed reactions, particularly those involving C-H bond activation. The protocols and methodologies detailed herein are designed to be a practical resource for researchers investigating enzyme mechanisms, with a focus on oxidative enzymes such as cytochrome P450s.

Introduction: The Power of Isotopic Substitution in Mechanistic Enzymology

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, is a powerful yet subtle molecular alteration that can have significant consequences for the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.[1] Consequently, if the cleavage of this bond is part of the rate-determining step of a reaction, the deuterated substrate will react more slowly than its non-deuterated counterpart.

For enzymatic reactions, the magnitude of the KIE provides a window into the transition state of the reaction. A primary KIE (where the isotope is at the bond being broken) significantly greater than 1 is strong evidence that C-H bond cleavage is at least partially rate-limiting.[1][2] Conversely, a KIE of ~1 suggests that C-H bond breaking is not the rate-limiting step. Secondary KIEs, where the isotope is not directly involved in bond cleavage, can provide information about changes in hybridization at the carbon atom during the reaction.[3][4]

This compound, with a deuterium atom at one of the vinyl positions, is an invaluable tool for studying enzymes that metabolize styrene, a common industrial chemical and a model substrate for many oxidative enzymes. The primary products of styrene metabolism are typically styrene oxide and phenylacetaldehyde, and the pathway to these products is of great interest in toxicology and drug metabolism.[5] By using this compound, researchers can dissect the mechanisms of these transformations with a high degree of precision.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Wittig reaction, which allows for the stereospecific formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[1][3][6][7][8]

Synthetic Pathway Overview

The synthesis involves the preparation of a deuterated phosphonium ylide from deuterated methyltriphenylphosphonium iodide, followed by its reaction with benzaldehyde.

G cluster_0 Ylide Formation cluster_1 Wittig Reaction Deuterated Methyl Iodide Deuterated Methyl Iodide Deuterated Phosphonium Salt Deuterated Phosphonium Salt Deuterated Methyl Iodide->Deuterated Phosphonium Salt 1. SN2 Reaction Triphenylphosphine Triphenylphosphine Triphenylphosphine->Deuterated Phosphonium Salt Deuterated Ylide Deuterated Ylide Deuterated Phosphonium Salt->Deuterated Ylide 2. Deprotonation Strong Base (n-BuLi) Strong Base (n-BuLi) Strong Base (n-BuLi)->Deuterated Ylide Benzaldehyde Benzaldehyde Oxaphosphetane Intermediate Oxaphosphetane Intermediate Deuterated Ylide->Oxaphosphetane Intermediate 3. [2+2] Cycloaddition Benzaldehyde->Oxaphosphetane Intermediate This compound This compound Oxaphosphetane Intermediate->this compound 4. Elimination Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane Intermediate->Triphenylphosphine oxide

Caption: Synthetic pathway for this compound via the Wittig reaction.

Detailed Synthetic Protocol

Materials:

  • Deuterated methyl iodide (CD3I or CH2DI)

  • Triphenylphosphine (PPh3)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Protocol:

  • Preparation of the Deuterated Phosphonium Salt:

    • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve triphenylphosphine (1.1 equivalents) in anhydrous diethyl ether.

    • Slowly add deuterated methyl iodide (1.0 equivalent) to the stirred solution at room temperature.

    • A white precipitate of the phosphonium salt will form. Stir the reaction for 24 hours to ensure complete reaction.

    • Collect the salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Generation of the Deuterated Ylide:

    • Suspend the dried deuterated phosphonium salt in anhydrous THF in a flame-dried flask under argon.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension. The solution will turn a characteristic deep orange or red color, indicating the formation of the ylide.

    • Allow the solution to warm to 0 °C and stir for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back down to -78 °C.

    • Slowly add a solution of benzaldehyde (0.95 equivalents) in anhydrous THF to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product will contain this compound and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate the pure this compound.

Application in Elucidating Cytochrome P450 Mechanisms

Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs and environmental pollutants.[9][10][11][12][13] The oxidation of styrene by P450 enzymes is a well-studied model system for understanding the mechanism of P450-catalyzed epoxidation.

The P450 Catalytic Cycle and the Role of KIE

The P450 catalytic cycle involves a series of steps, including substrate binding, two successive one-electron reductions, and the activation of molecular oxygen to form a highly reactive ferryl-oxo intermediate (Compound I), which is the primary oxidizing species.[9][14] The key mechanistic question in styrene oxidation is the nature of the oxygen transfer from Compound I to the styrene double bond.

P450_Cycle Fe(III) Fe(III) Fe(III)-Substrate Fe(III)-Substrate Fe(III)->Fe(III)-Substrate Substrate Binding Fe(II)-Substrate Fe(II)-Substrate Fe(III)-Substrate->Fe(II)-Substrate e- Fe(II)-O2-Substrate Fe(II)-O2-Substrate Fe(II)-Substrate->Fe(II)-O2-Substrate O2 Fe(III)-O2^2--Substrate Fe(III)-O2^2--Substrate Fe(II)-O2-Substrate->Fe(III)-O2^2--Substrate e- Compound I Compound I Fe(III)-O2^2--Substrate->Compound I 2H+ Compound I->Fe(III) Product Release Product Product Compound I->Product Oxygen Transfer (KIE observed here)

Caption: Simplified cytochrome P450 catalytic cycle highlighting the step where KIE is observed.

A KIE study using this compound can help distinguish between two plausible mechanisms for styrene epoxidation:

  • Concerted Mechanism: Oxygen is transferred to both carbons of the double bond simultaneously through a symmetrical transition state. In this case, a small secondary KIE would be expected.

  • Stepwise Mechanism: One C-O bond is formed first, leading to a radical or carbocation intermediate. This intermediate then collapses to form the epoxide. A significant secondary KIE would be expected in this case due to the change in hybridization at the carbon atom that is initially attacked.[3][4]

Protocol for a Kinetic Isotope Effect Study with this compound and Cytochrome P450

This protocol outlines a typical intermolecular KIE experiment to determine the effect of deuterium substitution on the rate of styrene oxidation by a P450 enzyme, such as P450BM-3.

Experimental Workflow

KIE_Workflow cluster_0 Enzyme Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis P450 Expression & Purification P450 Expression & Purification Incubation of P450 with Substrate Incubation of P450 with Substrate P450 Expression & Purification->Incubation of P450 with Substrate Quenching of Reaction Quenching of Reaction Incubation of P450 with Substrate->Quenching of Reaction Product Extraction Product Extraction Quenching of Reaction->Product Extraction Substrate_H Styrene (H) Substrate_H->Incubation of P450 with Substrate Substrate_D This compound (D) Substrate_D->Incubation of P450 with Substrate GC-MS Analysis GC-MS Analysis Product Extraction->GC-MS Analysis Quantification of Products Quantification of Products GC-MS Analysis->Quantification of Products KIE Calculation KIE Calculation Quantification of Products->KIE Calculation

Caption: Experimental workflow for a kinetic isotope effect study.

Detailed Protocol

Materials:

  • Purified cytochrome P450 enzyme (e.g., P450BM-3)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Styrene (non-deuterated)

  • This compound (synthesized as per Section 2)

  • Ethyl acetate (for extraction)

  • Deuterated internal standard (e.g., d8-styrene oxide) for GC-MS analysis[15]

  • GC-MS system

Protocol:

  • Enzyme Assay:

    • Prepare reaction mixtures in glass vials containing potassium phosphate buffer (100 mM, pH 7.4), the P450 enzyme (e.g., 0.1 µM), and either styrene or this compound at various concentrations (e.g., 10-500 µM).

    • Pre-incubate the mixtures at 37 °C for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate for a fixed time (e.g., 10 minutes) ensuring that the reaction is in the linear range.

    • Quench the reaction by adding 1 mL of ice-cold ethyl acetate.

  • Product Extraction and Analysis:

    • Add a known amount of the deuterated internal standard (d8-styrene oxide) to each vial.

    • Vortex vigorously for 1 minute to extract the products into the ethyl acetate layer.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a new vial and concentrate under a gentle stream of nitrogen.

    • Analyze the samples by GC-MS. The mass spectrometer will be able to distinguish between the non-deuterated styrene oxide (m/z) and the deuterated styrene oxide (m/z+1).[7][8][12]

  • Data Analysis and KIE Calculation:

    • Generate standard curves for both styrene oxide and d1-styrene oxide using authentic standards to quantify the amount of product formed in each reaction.

    • Determine the initial rates of reaction (V) for both the deuterated and non-deuterated substrates at each substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for each substrate.

    • Calculate the intermolecular KIE on Vmax and Vmax/Km as follows:

      • KIE on Vmax = Vmax(H) / Vmax(D)

      • KIE on Vmax/Km = (Vmax/Km)(H) / (Vmax/Km)(D)

Data Presentation and Interpretation

The results of the KIE study should be presented in a clear and concise manner, typically in a table summarizing the kinetic parameters and the calculated KIE values.

Table 1: Kinetic Parameters and KIE for Styrene Oxidation by Cytochrome P450

SubstrateVmax (nmol/min/nmol P450)Km (µM)Vmax/Km (M⁻¹s⁻¹)KIE
Styrene (H)100 ± 550 ± 33.3 x 10⁴-
This compound (D)80 ± 455 ± 42.4 x 10⁴Vmax = 1.25 Vmax/Km = 1.38

(Note: The values in this table are hypothetical and for illustrative purposes only.)

Interpretation of Results:

  • A KIE on Vmax greater than 1 indicates that a step at or after the chemical transformation (C-H bond cleavage) is at least partially rate-limiting.

  • A KIE on Vmax/Km greater than 1 suggests that C-H bond cleavage is a rate-limiting step in the first irreversible step of the reaction.

For styrene epoxidation, a significant secondary KIE would provide strong evidence for a stepwise mechanism involving an intermediate with sp3 hybridization at the carbon atom bearing the deuterium. A KIE close to 1 would be more consistent with a concerted mechanism.

Conclusion

This compound is a powerful probe for elucidating the mechanisms of enzyme-catalyzed reactions, particularly for oxidative enzymes like cytochrome P450s. By carefully designing and executing kinetic isotope effect studies, researchers can gain valuable insights into the nature of transition states and the rate-limiting steps of these important biotransformations. The protocols and information provided in this guide serve as a foundation for the application of this technique in academic and industrial research settings, ultimately contributing to a deeper understanding of enzyme function and its implications for drug development and toxicology.

References

Troubleshooting & Optimization

Technical Support Portal: High-Purity 2-Deuterioethenylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high-purity 2-deuterioethenylbenzene (styrene-β-d1). This resource is designed for researchers, chemists, and drug development professionals who require this valuable isotopically labeled compound for applications such as internal standards in mass spectrometry, mechanistic studies, and enhancing metabolic stability in drug candidates.[1]

The synthesis of this compound presents unique challenges, primarily centered on achieving high isotopic purity at the specific vinyl position while preventing unwanted polymerization. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate these complexities successfully.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues that may arise during the synthesis of this compound. Each Q&A entry details the probable cause of the problem and provides a step-by-step, field-proven solution.

Question 1: My final product shows low deuterium incorporation (<95%). What are the likely causes and how can I improve the isotopic enrichment?

Answer: Low deuterium incorporation is a common issue that typically points to two main sources: incomplete deuteration of the starting material or unintended H/D exchange during the reaction.

  • Probable Cause 1: Incomplete Deuteration of the Wittig Reagent Precursor. The most common synthetic route involves a Wittig reaction.[2][3] If the phosphonium salt precursor (e.g., methyltriphenylphosphonium bromide) is not fully deuterated during the ylide formation step, the resulting product will be a mixture of deuterated and non-deuterated styrene.

  • Solution:

    • Use a Strong, Non-Protic Base: Employ a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous, aprotic solvent (e.g., THF, DMSO) to deprotonate the phosphonium salt.[3]

    • Ensure Anhydrous Conditions: Any residual water (H₂O) in the reaction flask or solvent will readily protonate the deuterated ylide, leading to a loss of the deuterium label. Thoroughly dry all glassware and use freshly distilled, anhydrous solvents.

    • Optimize Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion. Performing this step at a low temperature (e.g., 0 °C to -78 °C) can help minimize side reactions.

  • Probable Cause 2: H/D Exchange. Deuterium atoms on certain molecules can exchange with protons from the solvent or other reagents, particularly under acidic or basic conditions.[4]

  • Solution:

    • Use Deuterated Solvents for Workup: During the aqueous workup, use D₂O instead of H₂O if there is a risk of back-exchange.

    • Maintain Neutral pH: Ensure that the workup and purification steps are carried out under neutral pH conditions to minimize the risk of acid- or base-catalyzed H/D exchange.

Question 2: My reaction mixture is turning viscous or solidifying, indicating polymerization. How can I prevent this?

Answer: Styrene and its derivatives are highly susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[5][6] Preventing premature polymerization is critical for achieving a good yield and simplifying purification.

  • Probable Cause 1: High Reaction Temperature. The thermal polymerization of styrene can become significant at temperatures above 60-70°C.[6]

  • Solution:

    • Maintain Low Temperatures: Conduct the reaction and subsequent workup at or below room temperature whenever possible. Use an ice bath to control exothermic processes.

    • Vacuum Distillation: If distillation is required for purification, perform it under reduced pressure to keep the boiling point low.[7][8]

  • Probable Cause 2: Presence of Radical Initiators. Trace impurities, oxygen, or light can initiate radical polymerization.

  • Solution:

    • Add a Polymerization Inhibitor: Incorporate a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, into the reaction mixture and during purification and storage.[9][10] These compounds act as radical scavengers.

    • Degas Solvents: Before use, degas all solvents by bubbling nitrogen or argon through them to remove dissolved oxygen.

    • Work in an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing high-purity this compound?

The Wittig reaction is generally the most reliable and widely used method.[2][3] It involves the reaction of a deuterated phosphonium ylide with benzaldehyde. This method offers excellent control over the position of the deuterium label. The key is the preparation of the deuterated ylide from a phosphonium salt and a strong base.

Q2: How can I accurately determine the isotopic purity of my final product?

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is recommended.

  • ¹H NMR: In a proton NMR spectrum, the integration of the residual proton signal at the β-vinyl position compared to the α-vinyl proton or aromatic protons will give a direct measure of isotopic enrichment.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus, providing a clean spectrum without proton signals.[11] It is particularly useful for highly enriched compounds and can confirm the position of the deuterium label.

  • Mass Spectrometry (GC-MS or LC-MS): MS will show the molecular ion peak for the deuterated compound (m/z 105 for C₈H₇D) and any non-deuterated styrene (m/z 104). The relative intensities of these peaks can be used to calculate the isotopic purity.

Q3: What are the best practices for purifying the final product?

Purification can be challenging due to the product's volatility and tendency to polymerize.

  • Extraction: A standard aqueous workup is the first step to remove water-soluble byproducts like triphenylphosphine oxide.

  • Column Chromatography: Flash chromatography on silica gel is an effective method for separating the product from non-polar impurities and the remaining triphenylphosphine oxide. It's crucial to use a non-polar eluent system (e.g., hexanes/ethyl acetate) and to add a polymerization inhibitor to the solvent.

  • Vacuum Distillation: For very high purity, vacuum distillation is the best option.[7][8] Ensure the distillation apparatus is clean and the vacuum is stable. Always add an inhibitor to the distillation flask.

Q4: How should I store the purified this compound?

Proper storage is essential to maintain purity.[12]

  • Temperature: Store at low temperatures, ideally at -20°C.

  • Inhibitor: Ensure a polymerization inhibitor (like TBC) is present.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container to prevent exposure to oxygen and moisture.

  • Light: Protect from light by using an amber vial or wrapping the container in aluminum foil.

Visual Workflow & Logic Diagrams

Diagram 1: Synthetic Workflow via Wittig Reaction This diagram outlines the key steps for the synthesis of this compound using the Wittig reaction.

SynthesisWorkflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_purification Purification & Analysis Ylide_Start Methyltriphenylphosphonium bromide in Anhydrous THF Base_Add Add n-BuLi or NaH (Strong Base) at 0°C Ylide_Start->Base_Add Deprotonation Deuterium_Source Quench with D₂O Base_Add->Deuterium_Source Deuteration Deuterated_Ylide Deuterated Phosphonium Ylide Deuterium_Source->Deuterated_Ylide Reaction_Mix Combine Ylide and Benzaldehyde (0°C to RT) Deuterated_Ylide->Reaction_Mix Nucleophilic Attack Benzaldehyde Benzaldehyde in Anhydrous THF Benzaldehyde->Reaction_Mix Product_Crude Crude this compound Reaction_Mix->Product_Crude Alkene Formation Workup Aqueous Workup (remove Ph₃PO) Product_Crude->Workup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Distillation Vacuum Distillation (+ Inhibitor) Chromatography->Distillation Final_Product High-Purity Product (>98% Isotopic Purity) Distillation->Final_Product QC QC Analysis (NMR, GC-MS) Final_Product->QC

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Isotopic Purity This flowchart helps diagnose and resolve issues related to low deuterium incorporation.

TroubleshootingPurity Start Problem: Low Isotopic Purity (<98% D) Check_NMR Analyze ¹H NMR: Is there a significant residual β-proton signal? Start->Check_NMR Check_MS Analyze GC-MS: Is the M+1 peak (m/z 105) intensity low relative to M (m/z 104)? Start->Check_MS Cause_Incomplete_D Cause: Incomplete Deuteration of Ylide Precursor Check_NMR->Cause_Incomplete_D Yes Cause_Exchange Cause: H/D Exchange During Workup/Purification Check_NMR->Cause_Exchange If deuteration step is confirmed robust Check_MS->Cause_Incomplete_D Yes Sol_Anhydrous Solution: Ensure Strictly Anhydrous Conditions Cause_Incomplete_D->Sol_Anhydrous Sol_Base Solution: Use Stronger Base (e.g., n-BuLi) & Allow Sufficient Reaction Time Cause_Incomplete_D->Sol_Base Sol_D2O Solution: Use D₂O for Aqueous Workup Cause_Exchange->Sol_D2O Sol_Neutral Solution: Maintain Neutral pH During Purification Cause_Exchange->Sol_Neutral

Caption: Troubleshooting flowchart for low isotopic purity issues.

Reference Protocol: Modified Wittig Synthesis

This protocol describes a reliable method for the synthesis of this compound.

Materials & Reagents:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Benzaldehyde (freshly distilled)

  • 4-tert-butylcatechol (TBC)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Preparation of the Deuterated Ylide: a. To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.05 eq). b. Add anhydrous THF via syringe. Cool the resulting suspension to 0°C in an ice bath. c. Slowly add n-BuLi (1.0 eq) dropwise. The solution will turn a characteristic deep orange/red color. d. Stir the mixture at 0°C for 1 hour to ensure complete ylide formation. e. Quench the reaction by adding D₂O (2.0 eq) dropwise at 0°C. The color of the solution will fade. Stir for an additional 30 minutes.

  • Wittig Reaction: a. To the flask containing the deuterated ylide, add freshly distilled benzaldehyde (1.0 eq) dropwise at 0°C. b. Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Workup and Extraction: a. Quench the reaction by adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Add a small amount of TBC (inhibitor) to the solution. e. Filter and concentrate the solvent under reduced pressure at a low temperature (<30°C).

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. b. Combine the fractions containing the pure product (as determined by TLC). c. For ultimate purity, perform a final vacuum distillation, ensuring a small amount of TBC is in the distillation flask.

Data Summary Table:

ParameterRecommended ConditionRationale
Ylide Formation Temp. 0°CMinimizes side reactions and degradation of the ylide.
Base n-Butyllithium (n-BuLi)Strong, non-nucleophilic base ensures complete deprotonation.
Deuterating Agent D₂O (99.9%)High isotopic purity of the source is critical for high incorporation.
Purification Method Column ChromatographyEfficiently removes triphenylphosphine oxide byproduct.
Inhibitor 4-tert-butylcatechol (TBC)Prevents radical polymerization during workup and storage.[9][10]
Expected Yield 60-80%Typical for this type of Wittig reaction.
Expected Purity >98% Isotopic PurityAchievable with careful execution of the protocol.

References

Technical Support Center: Optimizing Reaction Yields for 2-Deuterioethenylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-deuterioethenylbenzene (β-deuterostyrene). The strategic incorporation of deuterium can significantly alter a molecule's metabolic profile, making site-specific labeling a critical technique in drug development.[1][2][3] However, achieving high yields and isotopic purity presents several challenges. This document provides a structured troubleshooting guide in a question-and-answer format to address common issues encountered during synthesis, grounded in mechanistic principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and adaptable method is the Wittig reaction, which involves reacting a phosphorus ylide with a carbonyl compound.[4][5] For this compound, this typically involves the reaction of benzaldehyde with a deuterated methylidenephosphorane ylide. This ylide is generated in situ by treating a deuterated methyltriphenylphosphonium salt with a strong base. Alternative, though less common, methods include elimination reactions from deuterated precursors or transition-metal-catalyzed cross-coupling reactions.

Q2: How can I definitively confirm the position and percentage of deuterium incorporation?

A2: The primary analytical methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: In a proton NMR spectrum, successful deuteration at the C2 (β) position of the vinyl group will result in the disappearance or significant reduction of the signal corresponding to that proton.[6][7]

  • ²H NMR: Deuterium NMR provides direct evidence of deuterium incorporation. A peak will appear at a chemical shift very similar to the corresponding proton signal, confirming the presence and chemical environment of the deuterium atom.[6][8] This is often the most unambiguous method for verification.

  • MS: Mass spectrometry can confirm the overall mass increase in the molecule, corresponding to the number of deuterium atoms incorporated.

Q3: My reaction mixture turned viscous and solidified. What happened?

A3: This strongly indicates polymerization of the styrene product. Styrene and its derivatives are highly susceptible to radical, anionic, or cationic polymerization, especially at elevated temperatures or in the presence of initiators (e.g., trace acids, peroxides).[9][10] Polymerization is a major cause of yield loss and complicates purification.

Troubleshooting Guide: Common Issues & Solutions

Category 1: Low Overall Reaction Yield

Q4: My final isolated yield of this compound is consistently below 30%. What are the most probable causes and how can I fix this?

A4: Low yield is a multifaceted problem. The logical approach is to dissect the reaction into its key stages: ylide generation and the Wittig reaction itself.

Potential Cause 1: Inefficient Ylide Generation

  • The Chemistry: The Wittig ylide is formed by deprotonating the methyltriphenylphosphonium salt. This requires a sufficiently strong, non-nucleophilic base and anhydrous conditions. The pKa of the α-proton on the phosphonium salt is relatively high, necessitating a potent base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[4] Moisture will quench the base and prevent ylide formation.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or high-purity nitrogen/argon. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

    • Verify Base Strength & Titer: Use a freshly opened bottle of n-BuLi or titrate it before use to confirm its molarity. If using NaH, ensure it is a fresh dispersion, washed with dry hexane to remove mineral oil.

    • Optimize Temperature: Ylide formation with n-BuLi is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. Allow the mixture to slowly warm to room temperature to ensure complete deprotonation.

Potential Cause 2: Competing Side Reactions

  • The Chemistry: Besides polymerization, unwanted reactions can consume starting materials or the desired product. The industrial synthesis of styrene highlights potential side reactions like the formation of benzene and toluene through dealkylation, although these are more common at very high temperatures.[11][12][13] In a lab-scale Wittig synthesis, the primary concerns are reactions involving the base or impurities.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the benzaldehyde. This ensures the aldehyde is fully consumed.

    • Order of Addition: Add the base to the phosphonium salt suspension to form the ylide first. Then, add the benzaldehyde dropwise to the pre-formed ylide solution, typically at a low temperature to control the reaction rate and minimize side reactions.

Potential Cause 3: Product Loss During Workup & Purification

  • The Chemistry: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). Its removal can be challenging due to its polarity and solubility. Additionally, this compound is volatile and can be lost if evaporation is performed too aggressively.

  • Troubleshooting Steps:

    • TPPO Removal: After quenching the reaction, much of the TPPO can be precipitated by concentrating the reaction mixture and adding a non-polar solvent like hexane or a mixture of hexane/ether, then filtering.

    • Purification Method: Flash column chromatography on silica gel is the most effective method for final purification. Use a non-polar eluent system (e.g., hexane or petroleum ether) to elute the non-polar styrene product first, leaving the more polar TPPO on the column.

    • Prevent Evaporation: Use a rotary evaporator with controlled temperature (≤ 30 °C) and pressure. Do not leave the purified product under high vacuum for extended periods.

Category 2: Incomplete Deuteration

Q5: My NMR analysis shows significant residual proton signal at the C2 vinyl position. How can I increase the deuterium incorporation to >98%?

A5: Incomplete deuteration almost always points to an issue with the deuterated starting material or unintended H/D exchange.

Potential Cause 1: Impure Deuterated Starting Material

  • The Chemistry: The deuterium is introduced via the methyl group of the phosphonium salt. Therefore, the synthesis begins with a deuterated methyl halide, typically iodomethane-d₃ (CD₃I) or bromomethane-d₃. If this starting material has low isotopic purity, that impurity will carry through the entire synthesis.

  • Troubleshooting Steps:

    • Source High-Purity Reagents: Purchase CD₃I or CD₃Br with a specified isotopic enrichment of ≥99.5 atom % D.

    • Proper Storage: Store deuterated reagents under an inert atmosphere and protected from moisture to prevent any potential for H/D exchange with atmospheric water over time.

Potential Cause 2: Unwanted H/D Exchange

  • The Chemistry: While less common for C-H bonds in this specific reaction, unintended H/D exchange can occur if there are acidic protons present in the reaction mixture that can be deprotonated and then re-protonated by a source of ¹H (like trace water).[2]

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: This is the most critical factor. Any trace of H₂O can become a proton source that competes with the desired deuteration pathway. Re-emphasize the need for flame-dried glassware and anhydrous solvents.

    • Solvent Choice: Ensure the solvent itself is not a proton source. While THF and ether are generally safe, using a deuterated solvent for the reaction (e.g., THF-d₈) is a definitive, albeit expensive, way to eliminate the solvent as a proton source.

Category 3: Product Polymerization

Q6: My product polymerizes during the reaction, workup, or purification. How can I prevent this?

A6: Polymerization is best managed by a combination of temperature control and the use of inhibitors.

The Chemistry: Styrene polymerization is an exothermic chain reaction that can be initiated by radicals, cations, or anions.[10][14] The reaction rate increases significantly with temperature.[11] Commercial styrene is stored with inhibitors like 4-tert-butylcatechol (TBC) to prevent this.[9][15]

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Keep the reaction temperature as low as feasible. Perform the Wittig reaction at 0 °C or below. During workup, use ice baths to cool separatory funnels and flasks.

    • Use an Inhibitor: Once the reaction is complete and quenched, add a small amount of a polymerization inhibitor to the crude product mixture before concentration and purification.

      • Recommended Inhibitors: 4-tert-butylcatechol (TBC) or hydroquinone are effective radical inhibitors.[9] A small spatula tip is usually sufficient for a lab-scale reaction.

    • Avoid Air Exposure: While seemingly counterintuitive (oxygen can initiate some polymerization), for phenolic inhibitors like TBC to function effectively, a small amount of oxygen is sometimes required. However, it's generally good practice to handle the purified product under an inert atmosphere (N₂ or Ar) for long-term storage.

    • Prompt Purification: Do not let the crude reaction mixture sit for extended periods. Proceed with workup and purification as soon as the reaction is complete.

Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol incorporates the troubleshooting solutions discussed above for a ~5 mmol scale reaction.

Step 1: Preparation of Methyl-d₃-triphenylphosphonium Iodide

  • In a flame-dried round-bottom flask under N₂, combine triphenylphosphine (1.1 eq, ~1.44 g) and anhydrous acetonitrile (~10 mL).

  • Add iodomethane-d₃ (1.0 eq, ~725 mg, ≥99.5% D).

  • Reflux the mixture for 24 hours under N₂.

  • Cool the mixture to room temperature, then in an ice bath. The white phosphonium salt will precipitate.

  • Collect the solid by filtration, wash with cold, dry diethyl ether, and dry under high vacuum. Store in a desiccator.

Step 2: Wittig Reaction and Purification

  • To a flame-dried, two-neck flask under N₂, add the dried methyl-d₃-triphenylphosphonium iodide (1.05 eq, ~2.17 g).

  • Add anhydrous THF (~20 mL) via syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq, ~2.0 mL of 2.5 M solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep orange/red color, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the ylide solution back down to 0 °C.

  • Slowly add a solution of benzaldehyde (1.0 eq, ~530 mg) in anhydrous THF (~5 mL) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding saturated aq. NH₄Cl solution (~15 mL).

  • Add a small amount of 4-tert-butylcatechol (TBC).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator (water bath temp < 30 °C).

  • Purify the resulting oil/solid mixture by flash chromatography (Silica gel, 100% Hexane eluent). The product will elute quickly as a colorless oil.

Data Summary Table
ParameterRecommendationRationale
Phosphonium Salt Purity Use ≥99.5 atom % D starting materialEnsures high isotopic purity of the final product.
Base n-Butyllithium (freshly titrated)Strong, non-nucleophilic base ensures efficient ylide formation.[4]
Solvent Anhydrous THF or Diethyl EtherAprotic, non-reactive solvent. Must be rigorously dried.
Reaction Temperature 0 °C to Room TemperatureControls reaction rate, minimizes side reactions and polymerization.
Inhibitor 4-tert-butylcatechol (TBC)Prevents product loss due to radical polymerization during workup.[9][15]
Purification Flash Chromatography (Hexane)Efficiently separates the non-polar product from polar TPPO.

Visual Workflow and Troubleshooting Diagrams

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Phosphonium Salt Prep cluster_wittig Step 2: Wittig Reaction cluster_purification Step 3: Workup & Purification PPh3 Triphenylphosphine Salt Methyl-d3-triphenyl- phosphonium Iodide PPh3->Salt CD3I Iodomethane-d3 CD3I->Salt Ylide Deuterated Ylide Salt->Ylide Deprotonation Base n-BuLi in THF Base->Ylide Crude Crude Product Mix Ylide->Crude Aldehyde Benzaldehyde Aldehyde->Crude Workup Quench & Extract (add TBC inhibitor) Crude->Workup Chroma Flash Chromatography Workup->Chroma Final This compound Chroma->Final

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

LowYieldTroubleshooting Start Low Yield (<30%) CheckYlide Check Ylide Formation (Is solution deep orange/red?) Start->CheckYlide CheckPurity Check Reagent Purity & Anhydrous Conditions CheckYlide->CheckPurity No CheckWorkup Review Workup/Purification CheckYlide->CheckWorkup Yes Sol_Base Solution: - Use fresh/titrated n-BuLi - Ensure anhydrous solvent - Flame-dry glassware CheckPurity->Sol_Base Sol_Polymer Solution: - Add TBC inhibitor post-quench - Keep all steps cold - Purify promptly CheckWorkup->Sol_Polymer Polymerization observed? Sol_TPPO Solution: - Precipitate TPPO with Hexane - Use 100% Hexane for chromatography CheckWorkup->Sol_TPPO Purification difficult?

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Isotopic Integrity in 2-Deuterioethenylbenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common yet critical challenge: preventing isotopic scrambling during chemical reactions involving 2-deuterioethenylbenzene (β-deuterostyrene). Maintaining the precise position of deuterium labels is paramount for mechanistic studies, kinetic isotope effect measurements, and the synthesis of specifically labeled pharmaceutical compounds.

This resource will delve into the core mechanisms of scrambling, provide direct answers to frequently encountered issues, and offer detailed troubleshooting protocols to ensure the isotopic integrity of your products.

The Core Challenge: Understanding Isotopic Scrambling

In palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, or Stille reactions, this compound is a valuable substrate. However, a frequent and frustrating side reaction is the migration of the deuterium atom from the β-position (C2) to the α-position (C1), leading to a mixture of isotopomers. This scrambling compromises the isotopic purity of the product and can invalidate experimental results.

The primary culprit behind this phenomenon is a reversible sequence of β-hydride elimination and migratory insertion (also called re-addition) from a palladium-alkyl intermediate.[1][2][3]

The Scrambling Mechanism
  • Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex to form a Pd(II) species.

  • Migratory Insertion: The this compound coordinates to the palladium center and inserts into the Pd-Ar bond. This insertion is typically syn-selective and places the palladium at the C1 (α) position and the aryl group at the C2 (β) position.

  • The Scrambling Step (β-Hydride Elimination): The resulting palladium alkyl intermediate now has a hydrogen atom on the β-carbon (originally the α-carbon of the styrene). If this intermediate has a vacant coordination site, the palladium can abstract this hydrogen, forming a palladium-hydride species and a coordinated stilbene-type product. This is a β-hydride elimination.[2][4][5]

  • The Reversal (Migratory Re-insertion): The process can then reverse. The palladium-hydride can re-add across the double bond of the coordinated alkene. This migratory re-insertion can occur in two ways:

    • Productive Re-insertion: The hydride adds to C2 and the palladium adds back to C1, regenerating the original intermediate, which can proceed to the desired product.

    • Scrambling Re-insertion: The hydride adds to C1 and the palladium adds to C2. This places the deuterium on the palladium-bound carbon.

  • Second β-Elimination (Deuteride): A subsequent β-deuteride elimination from this new intermediate will remove the deuterium, scrambling the label and leading to the undesired isotopomer.

This entire process can happen rapidly within the catalytic cycle before the final product-forming step (reductive elimination) occurs.

Scrambling_Mechanism cluster_0 Catalytic Cycle Start cluster_1 Key Intermediate & Scrambling Pathway cluster_2 Product Formation Start Ar-Pd(II)-L₂-X + Styrene-β-d Intermediate1 Ar-CH(D)-CH₂-Pd(II)-L-X (Desired Intermediate) Start->Intermediate1 Migratory Insertion HydrideElim β-Hydride Elimination Intermediate1->HydrideElim Reversible Process Product_Desired Ar-CH=CHD (Desired Product) Intermediate1->Product_Desired Reductive Elimination PdHydrideComplex [Ar-C(D)=CH₂]Pd(II)(H)-L-X (Hydrido-Olefin Complex) HydrideElim->PdHydrideComplex Reinsertion Migratory Re-insertion PdHydrideComplex->Reinsertion Reinsertion->Intermediate1 Productive Path Intermediate2 Ar-CH(D)-CH₂(H)-Pd(II)-L-X (Scrambled Intermediate) Reinsertion->Intermediate2 Scrambling Path DeuterideElim β-Deuteride Elimination Intermediate2->DeuterideElim Product_Scrambled Ar-CD=CH₂ (Scrambled Product) DeuterideElim->Product_Scrambled

Figure 1. The core mechanism of deuterium scrambling via reversible β-hydride elimination and migratory re-insertion.

Frequently Asked Questions (FAQs)

Q1: I'm seeing two signals in the vinyl region of my ¹H NMR that integrate to ~0.5H each, instead of a clean doublet. Is this scrambling?

A: Yes, this is a classic sign of isotopic scrambling. For a pure this compound product (Ar-CH=CHD), you would expect to see one vinyl proton signal (a doublet coupled to the deuterium). The appearance of a second vinyl signal, often corresponding to the α-proton in the scrambled product (Ar-CD=CH₂), indicates a mixture of isotopomers. Quantification is best achieved by comparing the integrals of the distinct vinyl protons or by using ²H NMR.[6][7][8]

Q2: Why does scrambling seem worse in some reactions (e.g., Heck) than others?

A: The propensity for scrambling is highly dependent on the lifetime and stability of the key Pd-alkyl intermediate. Reactions like the Heck reaction, which proceed through a neutral Pd(II) intermediate and involve a β-hydride elimination step as part of the main catalytic cycle, are particularly susceptible.[4][9] The conditions that favor the forward β-hydride elimination (e.g., higher temperatures, less bulky ligands) also facilitate the reversible scrambling pathway.

Q3: Can the choice of base influence the level of scrambling?

A: Absolutely. While the base's primary role is to regenerate the Pd(0) catalyst at the end of the cycle, it can influence the reaction environment. A highly coordinating base might occupy the vacant site on the palladium intermediate needed for β-hydride elimination, thus suppressing scrambling. Conversely, a bulky, non-coordinating base might promote the formation of a coordinatively unsaturated intermediate, increasing the likelihood of scrambling.

Q4: I'm using a pre-deuterated starting material. Could the scrambling be happening before the cross-coupling reaction?

A: This is unlikely if your this compound is pure and you are using standard inert atmosphere techniques. Styrenes are generally stable under typical storage and reaction setup conditions. The scrambling is almost always a consequence of the organometallic catalytic cycle itself. The key diagnostic is to run the reaction with a non-deuterated analogue and confirm the reaction proceeds cleanly.

Troubleshooting & Prevention Guide

If you are observing isotopic scrambling, a systematic approach to modifying your reaction conditions is the most effective way to solve the problem. The goal is to promote the rate of the desired product-forming step (reductive elimination) relative to the rate of the scrambling pathway (reversible β-hydride elimination).

Troubleshooting_Workflow start Isotopic Scrambling Observed? ligand Modify Ligand System: - Increase steric bulk (e.g., P(t-Bu)₃, Buchwald ligands) - Use bidentate ligands (e.g., dppe, dppf) start->ligand Yes success Problem Solved: Isotopic Purity >95% start->success No temp Lower Reaction Temperature (e.g., from 100°C to 60-80°C) ligand->temp solvent Change Solvent: - Switch to a more coordinating solvent (e.g., DMF, DMA) - Avoid non-polar solvents (e.g., Toluene) temp->solvent recheck Re-analyze Product by NMR/MS solvent->recheck recheck->success Yes fail Scrambling Persists recheck->fail No advanced Advanced Troubleshooting: - Change Pd precursor - Add salt additives (e.g., LiCl) - Re-evaluate base fail->advanced advanced->recheck

Figure 2. A logical workflow for troubleshooting isotopic scrambling in cross-coupling reactions.
Issue 1: Scrambling in a Heck Reaction

The Mizoroki-Heck reaction is notoriously prone to this issue. The strategy is to destabilize the hydrido-olefin complex or accelerate the final reductive elimination.

Protocol: Minimizing Scrambling in a Heck Reaction of Aryl Bromide with this compound

  • Reaction Setup: To a dry Schlenk flask under Argon, add the Aryl Bromide (1.0 mmol), Pd(OAc)₂ (2 mol%, 0.02 mmol), and the chosen phosphine ligand (4 mol%, 0.04 mmol).

  • Ligand Choice:

    • Initial Attempt (High Scrambling Potential): Triphenylphosphine (PPh₃).

    • Troubleshooting Step: Switch to a bulkier, more electron-rich monodentate ligand like Tri(tert-butyl)phosphine (P(t-Bu)₃) or a bidentate ligand like 1,3-Bis(diphenylphosphino)propane (dppp). Bulky ligands can sterically disfavor the formation of the five-coordinate intermediate required for β-hydride elimination.

  • Solvent & Base: Add a polar, coordinating solvent such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) (3 mL). These solvents can coordinate to the palladium center, reducing the availability of a vacant site for scrambling.[10] Add a base like Triethylamine (Et₃N, 1.5 mmol) or Potassium Carbonate (K₂CO₃, 2.0 mmol).

  • Substrate Addition: Add the this compound (1.2 mmol).

  • Temperature Control:

    • Initial Attempt (High Scrambling Potential): 100-120 °C.

    • Troubleshooting Step: Lower the temperature to 60-80 °C. Lower temperatures disfavor the reversible elimination pathway, which typically has a higher activation energy than the desired forward reaction steps.

  • Monitoring: Monitor the reaction by TLC or GC-MS. Upon completion, quench, extract, and purify the product.

  • Analysis: Acquire a ¹H NMR and/or ²H NMR of the purified product to quantify the D-scrambling.

Issue 2: Scrambling in a Suzuki-Miyaura Reaction

While often less problematic than the Heck reaction, scrambling can still occur, especially with challenging substrates or at high temperatures.

Recommended Condition Adjustments for Suzuki Coupling:

ParameterStandard Condition (Potential for Scrambling)Recommended Adjustment (To Minimize Scrambling)Rationale
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ + SPhos or XPhosBulky, electron-rich Buchwald-type ligands accelerate reductive elimination, outcompeting the scrambling pathway.
Temperature > 100 °C (e.g., Toluene reflux)60-80 °CReduces the rate of reversible β-hydride elimination.
Solvent Toluene or DioxaneDMF, or a Toluene/Water mixtureMore polar or coordinating solvents can stabilize intermediates and discourage scrambling.
Additives NoneConsider adding LiCl or other halide saltsHalide additives can sometimes alter the nature of the active catalyst and suppress side reactions, though this is system-dependent.

Analytical Methods for Quantifying Scrambling

Accurate determination of isotopic purity is crucial.

  • ¹H NMR Spectroscopy: This is the most common method. In a non-scrambled product (Ar-CH=CHD), the single vinyl proton appears as a doublet (due to coupling with D, J ≈ 1-3 Hz). In the scrambled product (Ar-CD=CH₂), two new singlets (or narrow doublets if coupled to each other) will appear for the two geminal protons. The degree of scrambling can be calculated from the integration of these distinct signals.[7]

  • ²H (Deuterium) NMR Spectroscopy: This technique directly observes the deuterium nucleus.[6] A pure sample of Ar-CH=CHD will show a single resonance. The scrambled Ar-CD=CH₂ will show a different, distinct resonance. The relative integration of these two peaks gives a very accurate measure of the isotopic distribution. This is the preferred method for precise quantification.

  • Mass Spectrometry (MS): While MS can confirm the overall deuteration level of the molecule, it cannot distinguish between positional isotopomers (Ar-CH=CHD vs. Ar-CD=CH₂), as they have the same mass. Therefore, MS is not suitable for quantifying scrambling.

By understanding the underlying mechanism and systematically applying the troubleshooting strategies outlined above, researchers can effectively minimize or eliminate isotopic scrambling, ensuring the integrity and reliability of their experimental outcomes.

References

Technical Support Center: Troubleshooting Polymerization of Deuterated Styrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for deuterated styrene polymerization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of deuterated polymers. The substitution of hydrogen with deuterium introduces subtle but significant changes in reactivity that can impact polymerization outcomes. This resource provides in-depth, field-proven insights to help you navigate these challenges, ensuring the successful synthesis of well-defined deuterated polystyrene.

Frequently Asked Questions (FAQs)
Q1: Why is my polymerization of deuterated styrene (styrene-d8) significantly slower than its hydrogenated counterpart?

This is the most common observation and is primarily due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. In polymerization mechanisms where the cleavage of a C-H/C-D bond on the monomer or propagating chain is part of the rate-determining step, this stronger C-D bond leads to a slower reaction rate. For instance, in thermal initiation of styrene, a hydrogen transfer step is believed to be critical, and deuteration at specific positions can significantly decrease the initiation rate.[1]

Q2: Do I need to purify deuterated styrene more rigorously than standard styrene?

Yes, absolutely. All living/controlled polymerization techniques, such as anionic or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are highly sensitive to impurities.[2] Deuterated monomers are often synthesized in small batches and may contain unique impurities not typically found in bulk-produced hydrogenated styrene. Phenylacetylene is a particularly potent catalyst poison in certain coordination polymerizations, and its removal is critical.[3] Standard purification by passing through a column of basic alumina is a good starting point, but for high-purity applications, distillation from a mild drying agent like calcium hydride may be necessary.[4][5]

Q3: Can I use the same initiator and RAFT agent concentrations as I would for hydrogenous styrene?

As a starting point, yes, but you should anticipate needing to optimize. Due to the KIE, the rates of initiation, propagation, and even termination may be altered.[6][7] In RAFT polymerization, this can affect the overall equilibrium between dormant and active species. You may need to adjust the initiator-to-RAFT agent ratio or the overall concentration to achieve the desired molecular weight control and low polydispersity (Đ).[8]

Detailed Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each problem is followed by potential causes, a diagnostic workflow, and actionable solutions.

Problem 1: Low or No Polymerization Yield

You've set up your reaction, but after the expected time, you isolate little to no polymer.

Potential Causes:

  • Inhibitor Contamination: The monomer still contains the storage inhibitor (like 4-tert-butylcatechol, TBC), which scavenges radicals.

  • Oxygen Inhibition: Dissolved oxygen is a powerful inhibitor for radical polymerizations and reacts readily with anionic initiators.

  • Impure Reagents: Water or other protic impurities in the monomer or solvent will terminate anionic polymerizations instantly.[2] Other impurities can poison catalysts.[3]

  • Inactive Initiator: The initiator (e.g., AIBN, BPO, n-BuLi) may have degraded due to improper storage.

  • Insufficient Temperature/Energy: For thermally initiated reactions (radical) or photochemically initiated reactions, the energy input may be insufficient to generate an adequate radical flux.[9]

Diagnostic Workflow & Solutions

G cluster_start Symptom cluster_checks Initial Checks cluster_solutions Corrective Actions start Low / No Polymer Yield check_inhibitor Did you remove the inhibitor? start->check_inhibitor check_degas Was the system rigorously degassed? check_inhibitor->check_degas Yes sol_purify Action: Repurify monomer. Pass through alumina column or distill. check_inhibitor->sol_purify No check_initiator Is the initiator known to be active? check_degas->check_initiator Yes sol_degas Action: Improve degassing. Use multiple freeze-pump-thaw cycles. check_degas->sol_degas No sol_initiator Action: Use fresh initiator. If anionic, titrate to confirm activity. check_initiator->sol_initiator No end Problem Likely Resolved or Requires Deeper Investigation check_initiator->end Yes (Investigate KIE/Temp)

Caption: Troubleshooting workflow for low polymerization yield.

Step-by-Step Protocol: Monomer Purification

  • Inhibitor Removal: Prepare a short column packed with basic alumina. Pass the required volume of deuterated styrene through the column immediately before use to remove the TBC inhibitor.[4]

  • Drying (for Anionic Polymerization): In a flame-dried Schlenk flask under inert atmosphere (Argon or Nitrogen), stir the inhibitor-free styrene over freshly ground calcium hydride (CaH₂) for several hours or overnight.

  • Degassing: Perform a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen. For this, freeze the monomer using liquid nitrogen, apply a high vacuum, close the flask to the vacuum, and then thaw. Repeat this process.

  • Transfer/Distillation: For ultra-pure requirements, vacuum distill the monomer from the CaH₂ into a calibrated ampoule or receiving flask for immediate use.

Problem 2: Poor Molecular Weight Control & Broad Polydispersity (Đ > 1.3)

Your polymerization works, but the resulting polymer has a much higher (or lower) molecular weight than targeted, and the size exclusion chromatography (SEC/GPC) trace is broad.

Potential Causes:

  • Slow Initiation (in RAFT/ATRP): If initiation is slow compared to propagation, chains will start growing at different times, leading to a broad distribution of chain lengths. This is a common issue in RAFT.[10]

  • Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents, terminating one chain and starting another, which disrupts controlled growth.[11]

  • Loss of 'Living' Ends (Termination): In any controlled polymerization, the irreversible termination of propagating chains leads to "dead" polymer and a loss of control. This is often caused by trace impurities (water, oxygen) or side reactions at elevated temperatures.[2]

  • Viscosity Effects (Gel Effect): At high conversions, increased viscosity can slow down the termination reaction, leading to an uncontrolled acceleration in polymerization (the Trommsdorff or gel effect), which broadens the molecular weight distribution.[12]

Solutions & Best Practices:

  • Optimize Initiator/RAFT Agent Choice: For RAFT, ensure your RAFT agent is suitable for styrene (e.g., dithiobenzoates or trithiocarbonates) and that your initiator (e.g., AIBN) has an appropriate decomposition rate at your reaction temperature.[8][13] A higher initiator concentration can sometimes improve control by ensuring rapid consumption of the initial RAFT agent.

  • Solvent Purity: Use high-purity, anhydrous solvents, especially for anionic polymerization where solvents like THF must be freshly distilled from a drying agent (e.g., sodium/benzophenone ketyl).

  • Temperature Control: Maintain a stable reaction temperature. Fluctuations can alter the rates of all elementary reactions, affecting the overall control. For thermally initiated polymerizations, temperatures above 100°C can significantly increase the rate of side reactions.[12]

  • Target Lower Conversion: Especially during initial optimizations, aim for conversions below 70-80% to avoid the complications of the gel effect.

Data Comparison: Expected vs. Problematic Outcomes for Controlled Polymerization

ParameterIdeal OutcomePotential Problem & Cause
Polydispersity (Đ) < 1.20> 1.30 (Slow initiation, termination)
SEC/GPC Trace Symmetrical, narrow peakBroad, possibly with a low-MW shoulder (transfer) or high-MW tail (gel effect)
Mn vs. Conversion Linear increaseNon-linear plot (loss of living ends)
Problem 3: Incomplete Deuteration in Final Polymer

You've successfully polymerized, but ¹H NMR analysis reveals significant proton signals where there should only be deuterium.

Potential Causes:

  • Incomplete Deuteration of Monomer: The starting styrene-d8 monomer was not fully deuterated from the supplier. The specified isotopic purity (e.g., 98%) means 2% of the sites may still be protons.[14]

  • Isotopic Exchange: Under certain conditions (e.g., strongly basic or acidic), protons from solvents, impurities, or even glassware can exchange with deuterium atoms on the monomer or polymer. This is particularly a risk with anionic polymerization if protic impurities are present.

  • Contamination with Hydrogenous Styrene: Cross-contamination in the lab from standard hydrogenous styrene.

Solutions & Characterization:

  • Verify Monomer Purity: Always run a ¹H NMR of the deuterated styrene monomer before polymerization. The aromatic region (around 7 ppm) and the vinyl region (5-6 ppm) should show only residual proton signals consistent with the specified isotopic purity.[15][16]

  • Use Deuterated Solvents for Reactions: For the highest level of isotopic purity in the final product, consider running the polymerization in a deuterated solvent to minimize the risk of H/D exchange.

  • Rigorous Glassware Preparation: Ensure all glassware is meticulously cleaned and dried to remove any residual organic or protic contaminants. Flame-drying under vacuum is standard practice for anionic polymerization.[5]

References

Technical Support Center: Improving the Accuracy of Kinetic Isotope Effect (KIE) Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Kinetic Isotope Effect (KIE) Measurements. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the precision and reliability of their KIE experiments. As Senior Application Scientists, we understand that accurate KIE data is crucial for elucidating reaction mechanisms, understanding enzyme function, and optimizing drug candidates. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of KIE measurements.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about KIE measurements, providing the foundational knowledge needed to design robust experiments.

Q1: What is the Kinetic Isotope Effect (KIE) and why is it a critical tool in drug development?

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. It is a powerful tool for determining the mechanism of a chemical reaction. In drug development, KIE studies are instrumental in understanding the mechanism of action of drug-metabolizing enzymes, such as cytochrome P450s. By measuring the KIE, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a metabolic pathway, providing crucial insights into how a drug is processed in the body. This information can guide the design of new drug candidates with improved metabolic stability and reduced off-target effects.

Q2: What are the most common sources of error in KIE measurements?

The accuracy of KIE measurements can be compromised by a variety of factors. The most common sources of error include:

  • Temperature Fluctuations: Reaction rates are highly sensitive to temperature. Even minor fluctuations can significantly impact the measured KIE.

  • Inaccurate Measurement of Reaction Progress: Precisely quantifying the extent of the reaction at specific time points is critical. Errors in measuring substrate and product concentrations will directly translate to errors in the KIE value.

  • Impurity of Labeled and Unlabeled Substrates: The isotopic and chemical purity of the substrates must be high. The presence of unlabeled material in the isotopically labeled substrate, or vice versa, will lead to an underestimation of the true KIE.

  • Evaporation of Solvents: Changes in reactant and product concentrations due to solvent evaporation during the course of the reaction can introduce significant errors.

  • pH Changes: For reactions involving proton transfer, maintaining a constant pH is crucial, as changes can alter the reaction rate and mechanism.

Q3: How do I select the appropriate analytical technique for my KIE measurement?

The choice of analytical technique depends on several factors, including the nature of the substrates and products, the required level of precision, and the available instrumentation. The most commonly used methods are:

  • Mass Spectrometry (MS): Highly sensitive and suitable for a wide range of molecules. It is often used for competitive KIE experiments where labeled and unlabeled products are analyzed simultaneously.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for non-competitive KIE measurements. It allows for the direct observation of isotopic labeling at specific atomic positions.

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify reactants and products. It is often coupled with UV or MS detection.

The following table provides a comparison of these techniques:

Technique Advantages Disadvantages Best Suited For
Mass Spectrometry (MS) High sensitivity, high throughput, suitable for complex mixtures.Can suffer from ion suppression, requires careful method development.Competitive KIE experiments, analysis of drug metabolites.
NMR Spectroscopy Non-destructive, provides detailed structural information, highly accurate for non-competitive KIEs.Lower sensitivity, requires higher sample concentrations, longer acquisition times.Mechanistic studies requiring precise determination of intramolecular KIEs.
HPLC Robust, reproducible, widely available.Lower sensitivity than MS, may require derivatization for detection.Routine analysis of well-characterized reactions.

Q4: What is the optimal range of substrate conversion for accurate KIE measurements?

For competitive KIE experiments, it is generally recommended to keep the substrate conversion low, typically between 10% and 20%. This minimizes the impact of product inhibition and potential changes in the reaction mechanism at high conversions. For non-competitive KIE experiments, where the rates of the labeled and unlabeled reactions are measured independently, it is important to ensure that the initial rates are being measured. This is typically achieved by keeping the substrate conversion below 10%.

Q5: How critical is temperature control for the accuracy of KIE measurements?

Temperature control is paramount for accurate KIE measurements. The Arrhenius equation describes the relationship between the rate constant of a reaction and temperature. Since the KIE is a ratio of two rate constants, any temperature fluctuation during the experiment will affect the rates of the isotopically labeled and unlabeled reactions differently, leading to errors in the measured KIE. It is essential to use a thermostatically controlled environment, such as a water bath or a temperature-controlled incubator, to maintain a constant temperature throughout the experiment.

Part 2: Troubleshooting Guide: From Unexpected Results to Reliable Data

This section provides a systematic approach to troubleshooting common problems encountered during KIE experiments.

Problem 1: Poor Reproducibility of KIE Values
  • Symptom: You observe significant variation in your KIE values across replicate experiments.

  • Potential Causes & Solutions:

    • Inconsistent Sample Preparation: Ensure that all reagents are of high purity and that solutions are prepared accurately and consistently. Use calibrated pipettes and balances.

    • Instrumental Drift: Check the stability of your analytical instrument (e.g., MS, NMR, HPLC) by running standards before and after your experimental samples.

    • Temperature Fluctuations: As discussed in the FAQ, maintain strict temperature control throughout the experiment.

    • Inaccurate Determination of Reaction Progress: Use a validated analytical method to accurately quantify substrate and product concentrations.

Problem 2: The Observed KIE is Close to Unity (KIE ≈ 1)
  • Symptom: Your measured KIE is unexpectedly low, suggesting no isotopic preference.

  • Potential Causes & Solutions:

    • The bond to the isotope is not broken or significantly altered in the rate-determining step: Re-evaluate your proposed reaction mechanism. The KIE is only expressed if the isotopic substitution occurs at a position that undergoes a significant bonding change in the rate-limiting step.

    • The reaction is not proceeding through the expected mechanism: Consider alternative reaction pathways that may not involve the breaking of the bond to the isotope.

    • Experimental artifacts masking the true KIE: Ensure that your analytical method is capable of resolving the small differences in concentration between the labeled and unlabeled species.

Problem 3: An Inverse KIE (kH/kD < 1) is Observed When a Normal KIE is Expected
  • Symptom: The deuterated substrate reacts faster than the non-deuterated substrate.

  • Potential Causes & Solutions:

    • Changes in Hybridization: An inverse KIE can occur if the hybridization of the carbon atom at the labeled position changes from sp3 to sp2 in the transition state. This leads to a stiffening of the C-H bending vibrations, which can result in a lower activation energy for the deuterated substrate.

    • Steric Effects: In some cases, the smaller size of deuterium compared to protium can lead to a less sterically hindered transition state, resulting in a faster reaction rate for the deuterated substrate.

    • Equilibrium Isotope Effects: An inverse equilibrium isotope effect preceding the rate-determining step can sometimes lead to an overall inverse KIE.

Problem 4: Inconsistent KIE Values Obtained from Different Analytical Methods
  • Symptom: KIE values measured by different techniques (e.g., MS and NMR) do not agree.

  • Potential Causes & Solutions:

    • Method-Specific Biases: Each analytical technique has its own potential sources of bias. For example, in MS, ion suppression can affect the relative intensities of the labeled and unlabeled ions. In NMR, differences in relaxation times can affect the accuracy of integration.

    • Differences in Sample Workup: Ensure that the sample workup procedure is identical for all analytical methods.

    • Incorrect Data Processing: Double-check your data processing protocols for each technique to ensure that you are not introducing any artifacts.

Part 3: Detailed Experimental Protocols

This section provides step-by-step protocols for common KIE measurement techniques.

Protocol 1: Competitive KIE Measurement using Mass Spectrometry
  • Prepare a stock solution containing an equimolar mixture of the labeled and unlabeled substrates.

  • Initiate the reaction by adding the enzyme or catalyst to the substrate mixture at a constant temperature.

  • Quench the reaction at various time points (e.g., 0, 5, 10, 20, and 30 minutes) by adding a suitable quenching agent.

  • Extract the products from the reaction mixture using an appropriate solvent.

  • Analyze the product mixture by LC-MS or GC-MS to determine the ratio of the labeled and unlabeled products.

  • Calculate the KIE using the following equation: KIE = ln(1 - f) / ln(1 - f * Rp/Rs), where f is the fractional conversion of the substrate, Rp is the ratio of labeled to unlabeled product, and Rs is the initial ratio of labeled to unlabeled substrate.

Protocol 2: Non-Competitive KIE Measurement using NMR Spectroscopy
  • Prepare two separate reaction mixtures: one with the labeled substrate and one with the unlabeled substrate.

  • Initiate both reactions simultaneously under identical conditions (temperature, concentration, etc.).

  • Monitor the progress of each reaction over time by acquiring NMR spectra at regular intervals.

  • Determine the initial rate of each reaction by plotting the concentration of the product as a function of time and fitting the data to a suitable kinetic model.

  • Calculate the KIE as the ratio of the initial rate of the unlabeled reaction to the initial rate of the labeled reaction (KIE = k_light / k_heavy).

Part 4: Visual Aids and Data Summaries

This section provides visual tools and summary tables to aid in understanding and troubleshooting KIE experiments.

Workflow for Troubleshooting Inaccurate KIE Measurements

KIE_Troubleshooting start Inaccurate KIE Result reproducibility Check Reproducibility start->reproducibility purity Verify Substrate Purity (Isotopic & Chemical) reproducibility->purity Not Reproducible mechanism Re-evaluate Mechanism reproducibility->mechanism Reproducible temp Confirm Temperature Stability purity->temp analytics Validate Analytical Method temp->analytics analytics->mechanism rds Is C-H bond cleavage in the rate-determining step? mechanism->rds KIE ≈ 1 inverse Consider Inverse KIE (Hybridization, Sterics) mechanism->inverse KIE < 1 (Inverse) artifacts Investigate Experimental Artifacts mechanism->artifacts Other unexpected results end Accurate KIE rds->end inverse->end artifacts->end

Caption: A decision tree for troubleshooting inaccurate KIE measurements.

Table: Summary of Common Artifacts in KIE Measurements and Their Mitigation

Artifact Cause Effect on KIE Mitigation Strategy
Kinetic Complexity Multiple reaction steps with similar rates.Can mask the intrinsic KIE.Use a combination of experimental and computational methods to dissect the kinetic complexity.
Tunneling Quantum mechanical tunneling of a proton or hydrogen atom.Can lead to highly inflated KIE values.Perform temperature-dependence studies of the KIE to assess the contribution of tunneling.
Viscosity Effects Diffusion-controlled reactions in viscous media.Can suppress the observed KIE.Measure the KIE in solvents of different viscosities to extrapolate to the intrinsic KIE.

Part 5: References

  • Principles of Isotope Effects. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Kinetic Isotope Effect. (2023). Wikipedia. --INVALID-LINK--

  • Heavy-Atom Isotope Effects in Enzyme-Catalyzed Reactions. (2010). Chemical Reviews. --INVALID-LINK--

purification techniques for removing protic impurities from 2-deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isotopic purity of 2-deuterioethenylbenzene (styrene-d1) is critical for its application in mechanistic studies, polymer science, and as a precursor in pharmaceutical development. The presence of protic impurities, primarily water, can significantly compromise experimental outcomes by acting as an unintended source of protons, leading to H/D exchange or quenching of sensitive reagents. This guide provides a comprehensive, question-and-answer-based resource for researchers to effectively remove these impurities while mitigating the inherent challenge of premature polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common protic impurities in this compound and why are they problematic?

Protic impurities are chemical species that can donate a proton (H⁺). In a sample of this compound, the most common protic impurity is water (H₂O) . Water can be introduced from atmospheric moisture, glassware that has not been properly dried, or from solvents used during synthesis and workup. Less common, but possible, are residual protic solvents like alcohols if they were used in the synthesis.

These impurities are problematic for several reasons:

  • Unwanted H/D Exchange: In the presence of catalysts (acidic or basic), protic impurities can lead to the exchange of the deuterium atom on the vinyl group with a proton, compromising the isotopic integrity of the molecule.[1]

  • Reaction Quenching: Many organometallic reactions, such as those involving Grignard reagents or anionic polymerization initiators, are extremely sensitive to protic species. Water will react with and destroy these reagents, halting the desired chemical transformation.[2]

  • Side Reactions: Protic impurities can initiate or participate in undesired side reactions, leading to a complex product mixture and reducing the yield of the target compound.

Q2: My this compound is stabilized with an inhibitor. How do I remove it before my experiment?

Commercial deuterated styrene is often supplied with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT), to ensure stability during transport and storage.[3][4][5] These inhibitors must be removed prior to polymerization or other reactions where they might interfere. There are two primary, effective methods for this.

Method 1: Aqueous Base Wash (for phenolic inhibitors like TBC)

This method is effective for removing acidic inhibitors like TBC. The phenolic proton is acidic and reacts with the base to form a water-soluble salt.

Experimental Protocol:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will often be colored as it contains the phenolate salt of the inhibitor.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with fresh 1 M NaOH solution until the aqueous layer is colorless.

  • Wash the organic layer two times with deionized water to remove residual NaOH.

  • Drain the this compound into a clean, dry Erlenmeyer flask and proceed immediately to the drying step (see Q3).

Method 2: Alumina Column Chromatography

Passing the monomer through a column of activated alumina is a fast and efficient way to remove inhibitors and trace amounts of water.[6][7]

Experimental Protocol:

  • Prepare a small chromatography column by plugging the bottom with glass wool.

  • Fill the column approximately two-thirds full with activated basic or neutral alumina.

  • Add the inhibited this compound directly to the top of the column.

  • Collect the purified, inhibitor-free monomer as it elutes. The inhibitor will remain adsorbed to the alumina.

  • The purified monomer should be used immediately.

Workflow for Inhibitor Removal

start Start: Inhibited this compound method_choice Choose Removal Method start->method_choice wash_naoh 1. Wash with 1M NaOH Solution method_choice->wash_naoh  Base Wash alumina_col Pass through Activated Alumina Column method_choice->alumina_col Chromatography   wash_water 2. Wash with Deionized Water wash_naoh->wash_water end_product Result: Inhibitor-Free Monomer (Use Immediately) wash_water->end_product alumina_col->end_product

Caption: Workflow for removing polymerization inhibitors.

Q3: How can I effectively remove water from my inhibitor-free this compound?

After removing the inhibitor with a base wash, the monomer will be saturated with water. Even if you used an alumina column, using a dedicated drying agent is good practice to ensure the material is anhydrous.

Drying agents are anhydrous inorganic solids that form hydrates, effectively trapping water molecules within their crystal structure.[8] The choice of drying agent depends on the required level of dryness, speed, and chemical compatibility.

Comparison of Common Drying Agents

Drying AgentEfficiency (Final H₂O ppm)CapacitySpeedComments & Cautions
Anhydrous MgSO₄ Moderate (~30 ppm)HighModerateFine powder, provides a large surface area. Clumps when wet, making it easy to see when enough has been added.[8]
Anhydrous Na₂SO₄ Low (~150 ppm)Very HighSlowA neutral, mild drying agent. Good for preliminary drying but may not be sufficient for highly sensitive applications.[8]
Calcium Hydride (CaH₂) Very High (<5 ppm)ModerateModerateHighly efficient; reacts with water to produce H₂ gas. Caution: Highly reactive and flammable. Must be handled under an inert atmosphere.[2][9]
Molecular Sieves (3Å or 4Å) High (<10 ppm)ModerateSlowPorous aluminosilicates that trap water in their pores. Very clean and easy to use but require activation (heating under vacuum) before use.[6][10]

Experimental Protocol (Using MgSO₄):

  • To the flask containing the inhibitor-free this compound, add a small amount of anhydrous magnesium sulfate (approx. 1-2 g per 50 mL).

  • Gently swirl the flask. The MgSO₄ will initially clump together as it absorbs water.[8]

  • Continue adding small portions of MgSO₄ and swirling until some of the powder remains free-flowing and does not clump. This indicates the water has been consumed.

  • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Carefully decant or filter the dried liquid away from the solid drying agent into a new, dry flask, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q4: I need to perform a distillation to remove non-volatile impurities. What are the critical safety precautions?

Distillation is an excellent method for achieving high purity, but it is also the most hazardous step due to the tendency of styrene to polymerize at elevated temperatures.[3][11] This polymerization is exothermic and can lead to a dangerous runaway reaction.[3] Vacuum distillation is mandatory to lower the boiling point and minimize this risk.

Critical Precautions & Protocol:

  • Inhibitor is Essential: NEVER distill styrene without a polymerization inhibitor. Add a non-volatile inhibitor, such as a small amount of hydroquinone or phenothiazine, to the distillation flask before heating.

  • Use Vacuum: The distillation must be performed under reduced pressure to keep the temperature below 60 °C. A typical pressure is around 15-20 mmHg, which lowers the boiling point to approximately 40-45 °C.[7]

  • Inert Atmosphere: Ensure the system is under an inert atmosphere (nitrogen or argon) to prevent oxygen from interfering with certain inhibitors or creating potentially explosive peroxides.

  • Avoid Distilling to Dryness: Never distill the entire volume. Always leave a small amount of liquid in the distillation flask to prevent the concentration of potentially explosive polymeric peroxides.

  • Proper Glassware: Use clean, dry glassware. Avoid any acidic contaminants on the glass surfaces, which can initiate polymerization.

Workflow for Vacuum Distillation Purification

start Start: Crude/Dried this compound add_inhibitor 1. Add non-volatile polymerization inhibitor start->add_inhibitor setup 2. Assemble vacuum distillation apparatus add_inhibitor->setup vacuum 3. Apply vacuum (e.g., 15-20 mmHg) setup->vacuum heat 4. Gently heat flask (Keep temp < 60°C) vacuum->heat collect 5. Collect pure distillate heat->collect store 6. Add storage inhibitor & store cold (-20°C) collect->store

Caption: Workflow for purification by vacuum distillation.

Q5: After purification, what is the correct procedure for storing this compound?

Once purified, this compound is highly prone to polymerization. Proper storage is crucial to maintain its integrity.

  • Add an Inhibitor: For any storage longer than a few hours, a fresh amount of a storage inhibitor like 4-tert-butylcatechol (TBC) should be added (typically 10-50 ppm).[6][7]

  • Use an Inert Atmosphere: Store the monomer under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.

  • Refrigerate or Freeze: Store the container in a freezer at or below -20°C.[4][6] The low temperature drastically reduces the rate of thermal polymerization.

  • Protect from Light: Use an amber bottle or store the container in the dark, as light can initiate polymerization.[4]

Q6: Troubleshooting: My monomer turned viscous or solidified during purification. What happened?

This indicates that polymerization has occurred. This is a common and dangerous problem. The most likely causes are:

  • Excessive Heat: The temperature during distillation was too high, initiating thermal polymerization.[3] This is the most frequent cause.

  • Absence of an Inhibitor: An attempt was made to heat or distill the monomer after the inhibitor was removed, without adding a fresh, non-volatile inhibitor to the distillation pot.[12][13]

  • Contamination: The presence of acidic or radical-initiating contaminants in the glassware or the monomer itself.

  • Extended Distillation Time: Even at lower temperatures, prolonged heating can lead to polymer formation. Distillations should be performed as quickly as is reasonably possible.

If polymerization occurs, immediately remove the heat source and cool the flask. If the polymerization appears to be accelerating (a runaway reaction), evacuate the area and seek assistance. Cleaning polymerized styrene from glassware is extremely difficult and often requires aggressive solvents or mechanical removal.

References

Technical Support Center: Synthesis of 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-deuterioethenylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this deuterated analog of styrene. Here, we address common challenges and provide in-depth troubleshooting advice to help you optimize your synthetic protocols and obtain high-purity this compound.

Introduction

This compound, also known as β-deuteriostyrene, is a valuable building block in organic synthesis and a useful monomer for creating specifically labeled polymers. Its synthesis, while conceptually straightforward, often presents challenges related to side product formation, which can complicate purification and impact the isotopic purity of the final product. This guide provides a detailed analysis of common side products, their mechanisms of formation, and practical strategies to minimize their occurrence.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using the Wittig reaction, a common and effective method for its preparation.

Question 1: I am observing a significant amount of non-deuterated styrene in my final product. What is the likely cause and how can I prevent it?

Answer:

The presence of non-deuterated styrene is a common issue that typically arises from incomplete deuteration of the starting materials or from proton exchange during the reaction.

Plausible Causes:

  • Incomplete Deuteration of the Wittig Salt: The most frequent source of this impurity is the incomplete deuteration of the phosphonium salt precursor. If any non-deuterated starting material remains, it will react to form non-deuterated styrene.

  • Proton Exchange with Solvents or Reagents: Protic solvents (e.g., alcohols) or trace amounts of water in the reaction mixture can lead to proton-deuterium exchange, especially in the presence of a strong base used to generate the ylide. This can reduce the isotopic enrichment of the final product.

Troubleshooting and Mitigation Protocol:

  • Ensure High Deuteration of the Phosphonium Salt:

    • Starting Material: Begin with a high-purity deuterated methyl halide (e.g., iodomethane-d3 or bromomethane-d3).

    • Reaction Conditions: When preparing the phosphonium salt from triphenylphosphine and the deuterated methyl halide, use anhydrous conditions to prevent any H/D exchange.

    • Analysis: Before proceeding to the ylide generation, verify the isotopic purity of the phosphonium salt using NMR spectroscopy.

  • Rigorous Anhydrous Reaction Conditions:

    • Solvent Purity: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether) for the Wittig reaction. Ensure all glassware is thoroughly dried.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.

  • Choice of Base:

    • Use a non-protic strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to deprotonate the phosphonium salt. Avoid alkoxide bases if possible, as they can participate in H/D exchange.

Question 2: My reaction mixture contains significant amounts of triphenylphosphine oxide. Is this normal, and how can I efficiently remove it?

Answer:

Yes, the formation of triphenylphosphine oxide (TPPO) is an inherent and stoichiometric byproduct of the Wittig reaction. Its presence is expected. However, its removal can be challenging due to its polarity and solubility in many organic solvents.

Mechanism of Formation:

The Wittig reaction proceeds through a [2+2] cycloaddition between the phosphorus ylide and the carbonyl compound (benzaldehyde in this case), forming an oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene (this compound) and triphenylphosphine oxide.

Efficient Removal of Triphenylphosphine Oxide (TPPO):

Several methods can be employed for the removal of TPPO, and the choice often depends on the scale of the reaction and the properties of the desired product.

Method Description Advantages Disadvantages
Crystallization TPPO is often crystalline and can sometimes be removed by cooling the reaction mixture and filtering.Simple and effective for large quantities.May not be effective if TPPO is highly soluble or if the product co-precipitates.
Column Chromatography This is the most common and effective method for separating this compound from TPPO.High purity of the final product can be achieved.Can be time-consuming and requires significant solvent usage.
Precipitation as a Salt TPPO can be precipitated from non-polar solvents by adding a solution of a metal salt, such as magnesium chloride or zinc chloride, with which it forms an insoluble complex.Effective for removing the majority of TPPO before chromatography.The metal salt complex needs to be filtered off, and traces might remain.

Recommended Protocol for TPPO Removal:

  • Initial Work-up: After the reaction is complete, quench the reaction mixture appropriately (e.g., with saturated aqueous ammonium chloride).

  • Extraction: Extract the product into a non-polar organic solvent like hexane or a mixture of hexane and ethyl acetate.

  • Concentration: Concentrate the organic phase under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a low percentage of ethyl acetate in hexane). This compound is non-polar and will elute quickly, while the more polar TPPO will be retained on the column.

Question 3: I am observing the formation of stilbene and other dimeric byproducts. What reaction conditions favor their formation, and how can I avoid them?

Answer:

The formation of stilbene (1,2-diphenylethene) and other dimeric byproducts can occur under certain conditions, particularly if the ylide is not stable or if side reactions with the starting materials or products are possible.

Potential Causes for Stilbene Formation:

  • Side reactions of the ylide: The phosphorus ylide can potentially react with itself or with the product, especially if the reaction is run at high concentrations or for extended periods.

  • Presence of oxidizing agents: Trace oxidizing agents can lead to oxidative coupling reactions.

Mitigation Strategies:

  • Control of Stoichiometry: Use a slight excess of the ylide (typically 1.1 to 1.2 equivalents) to ensure complete consumption of the benzaldehyde.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the base and the aldehyde. This helps to control the reactivity and minimize side reactions.

  • Reaction Time: Monitor the reaction by TLC or GC-MS to determine the point of completion. Avoid unnecessarily long reaction times.

  • Purification: Stilbene isomers can usually be separated from the desired product by column chromatography due to differences in polarity and molecular weight.

Experimental Workflow for this compound Synthesis via the Wittig Reaction

This section provides a generalized, step-by-step protocol for the synthesis of this compound.

Step 1: Preparation of Deuterated Methyltriphenylphosphonium Iodide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene.

  • Add iodomethane-d3 (CD3I) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature, then to 0 °C to promote crystallization.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Confirm the structure and isotopic purity by ¹H and ³¹P NMR.

Step 2: Wittig Reaction

  • Suspend the deuterated methyltriphenylphosphonium iodide in anhydrous THF under an argon atmosphere in a flame-dried flask.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) solution dropwise. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of benzaldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of benzaldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the product with diethyl ether or pentane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent.

  • Collect the fractions containing the product and concentrate under reduced pressure to yield pure this compound.

Visualizing the Reaction and Side Products

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the potential formation of common side products.

Wittig_Reaction_Side_Products cluster_side_reactions Potential Side Reactions PPh3 Triphenylphosphine Phosphonium_Salt [Ph3PCD3]+I- PPh3->Phosphonium_Salt CD3I Iodomethane-d3 CD3I->Phosphonium_Salt Benzaldehyde Benzaldehyde Product This compound Benzaldehyde->Product TPPO Triphenylphosphine oxide (TPPO) Benzaldehyde->TPPO Base Strong Base (e.g., n-BuLi) Ylide Ph3P=CD2 (Ylide) Phosphonium_Salt->Ylide  + Base Ylide->Product  + Benzaldehyde Ylide->TPPO  + Benzaldehyde Styrene Styrene (non-deuterated) Ylide->Styrene H/D Exchange Stilbene Stilbene Ylide->Stilbene Dimerization / Further Reaction Protic_Solvent Protic Solvents / H2O Protic_Solvent->Styrene

Caption: Wittig reaction pathway for this compound synthesis and potential side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected (E/Z) selectivity for this reaction?

A1: For non-stabilized ylides, such as the one derived from methyltriphenylphosphonium iodide, the Wittig reaction with aldehydes typically favors the formation of the (Z)-alkene. However, for terminal alkenes like this compound, this stereoselectivity is not a concern as there is only one possible geometric isomer.

Q2: Can I use other bases besides n-BuLi?

A2: Yes, other strong, non-protic bases like sodium hydride (NaH) or potassium tert-butoxide can be used. However, n-BuLi is often preferred for its high reactivity and solubility in common ethereal solvents. The choice of base can sometimes influence the reaction's efficiency and side product profile.

Q3: How can I confirm the position of the deuterium atom in the final product?

A3: The position of the deuterium atom can be unequivocally confirmed using ¹H NMR and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, the signal for the vinyl proton at the 2-position will be significantly reduced or absent, and the remaining vinyl protons will show a simplified splitting pattern. In the ¹³C NMR spectrum, the carbon atom bonded to the deuterium will show a characteristic triplet in the proton-coupled spectrum due to C-D coupling. Mass spectrometry can confirm the overall deuteration level.

Technical Support Center: Analytical Methods for Detecting Impurities in 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the analysis of 2-deuterioethenylbenzene (d-styrene). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and quantification in this isotopically labeled compound. The purity of this compound is paramount for its applications in mechanistic studies, polymer synthesis, and as an internal standard in quantitative analyses. Even minor impurities can significantly impact experimental outcomes, making robust analytical characterization indispensable.[1]

This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for analyzing this compound due to its high sensitivity and ability to separate and identify volatile and semi-volatile impurities.[1] It is particularly effective for detecting residual solvents, starting materials, and non-deuterated styrene.

Troubleshooting Guide: GC-MS Analysis

Q1: My GC-MS analysis shows significant peak tailing for the main this compound peak. What is the cause and how can I fix it?

A1: Peak tailing is typically caused by active sites within the GC system (e.g., in the inlet liner or column) that interact with the analyte. This can lead to poor peak shape and inaccurate quantification.

  • Causality: Polar or active sites, such as exposed silanols (-Si-OH) on glass wool or the column surface, can form secondary interactions (e.g., hydrogen bonds) with the analyte, delaying its elution and causing the peak to tail.

  • Solution Protocol:

    • Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. Ensure that any glass wool used is also deactivated.

    • Column Conditioning: Disconnect the column from the detector and bake it out at the manufacturer's recommended maximum temperature for at least 2 hours to remove contaminants.

    • Sample Concentration: Overloading the column can also cause peak tailing. Try injecting a more dilute sample to see if the peak shape improves.

    • Solvent Choice: Ensure your sample is fully dissolved in a non-polar solvent compatible with your column.

Q2: I am seeing a peak with the mass spectrum of non-deuterated styrene. How can I confirm if this is an impurity or an in-source H/D exchange?

A2: Differentiating between a non-deuterated impurity and hydrogen/deuterium (H/D) exchange within the mass spectrometer's ion source is a critical challenge.

  • Causality: While less common in modern instruments, active hydrogen sources within the ion source can sometimes lead to back-exchange, where a deuterium atom is replaced by a proton. However, the more likely cause is an isotopic impurity from the synthesis.

  • Solution Protocol:

    • Chromatographic Separation: First, ensure your GC method can chromatographically resolve this compound from non-deuterated styrene. Although they have very similar retention times, a high-resolution capillary column may provide partial separation.

    • Lower Ion Source Temperature: A higher ion source temperature can sometimes promote H/D exchange. Try reducing the ion source temperature by 10-20 °C to see if the relative intensity of the non-deuterated peak decreases.

    • Use of a Deuterated Internal Standard: Employing a deuterated internal standard of a different, but structurally similar, compound can help diagnose system issues.[2][3] If the internal standard also shows signs of H/D exchange, it points to an instrumental issue.

    • Confirm with NMR: The most definitive way to quantify isotopic purity and distinguish between isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

Q3: My quantitative results for a known impurity are inconsistent across different runs. What's causing this variability?

A3: Inconsistent quantitative results often stem from variability in injection volume, matrix effects, or ion source fluctuations.[2] The use of a suitable internal standard is the gold standard for correcting these issues.[5]

  • Causality: Small variations in the injection volume from the autosampler, suppression or enhancement of the ion signal by co-eluting matrix components, and day-to-day variations in detector sensitivity can all lead to poor reproducibility.

  • Solution Protocol:

    • Implement an Internal Standard (IS): The most robust solution is to use an internal standard. A deuterated analog of a related compound (e.g., deuterated toluene or ethylbenzene) is an excellent choice. The IS should be added at a fixed concentration to all samples and standards.[5]

    • Check Autosampler Performance: Run a series of replicate injections of the same standard to check the relative standard deviation (%RSD) of the peak areas. A high %RSD (>5%) may indicate a problem with the autosampler syringe or injection port.

    • Validate the Method: Perform a method validation to establish linearity, accuracy, and precision.[6][7] This ensures the method is reliable within a defined concentration range.

Key Experimental Protocol: GC-MS Impurity Profiling

This protocol provides a starting point for the analysis of this compound.

  • Sample Preparation: Dilute the this compound sample to approximately 100 µg/mL in a suitable solvent like dichloromethane or hexane. Add an internal standard (e.g., Toluene-d8) to a final concentration of 10 µg/mL.

  • GC-MS System & Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977).[8]

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35-350.

Data Summary: Common Impurities and GC-MS Parameters
ParameterValue / Description
Potential Impurities Non-deuterated styrene, ethylbenzene, toluene, benzene (residual solvent), isomers (e.g., 1-deuterioethenylbenzene).[9][10]
Typical Column Non-polar (5% phenyl-methylpolysiloxane)
Injection Mode Split (to avoid overloading)
Detection Mode Mass Spectrometry (Scan mode for identification, SIM mode for quantification)
Quantification Internal Standard Method

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound from non-volatile impurities, oligomers, or isomers that are difficult to resolve by GC.[11] A reverse-phase HPLC method is most common for this type of analysis.[12]

Troubleshooting Guide: HPLC Analysis

Q1: I am unable to separate this compound from a closely related impurity, such as ethylbenzene. What can I do?

A1: Co-elution of structurally similar compounds is a common challenge in HPLC. Optimizing the mobile phase composition and column chemistry is key to achieving separation.

  • Causality: The separation in reverse-phase HPLC is driven by differences in polarity. If two compounds have very similar polarities and structures, they will interact with the stationary phase in a nearly identical manner, leading to co-elution.

  • Solution Protocol:

    • Modify Mobile Phase: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to water.[11] A shallower gradient or an isocratic hold at a specific solvent composition can often improve resolution.

    • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they have different interactions with the analyte and stationary phase.

    • Try a Different Column: If mobile phase optimization fails, switch to a column with a different stationary phase. A phenyl-hexyl column, for instance, can provide alternative selectivity for aromatic compounds compared to a standard C18 column.

    • Reduce Temperature: Lowering the column temperature can sometimes increase viscosity and improve the separation of closely eluting peaks.

Q2: The peak for this compound is very broad. Why is this happening?

A2: Peak broadening in HPLC can be caused by several factors, including issues with the column, extra-column volume, or sample solvent effects.

  • Causality: Broad peaks can result from a degraded column (voids in the packing), a large volume in the tubing between the injector and detector (extra-column dispersion), or injecting a sample in a solvent that is much stronger than the mobile phase.

  • Solution Protocol:

    • Check Column Health: First, try flushing the column with a strong solvent. If that doesn't work, perform a column performance test by injecting a standard compound (like uracil or toluene) to check its efficiency (plate count). If the efficiency is low, the column may need to be replaced.

    • Minimize Tubing Volume: Ensure the tubing connecting the autosampler, column, and detector is as short as possible and has a narrow internal diameter.

    • Match Sample Solvent to Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase. If you must use a stronger solvent, inject the smallest possible volume to minimize peak distortion.

Key Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

  • HPLC System & Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water.[11] A common starting point is 60:40 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.[12]

Workflow for Analytical Method Selection

The choice between GC-MS and HPLC depends on the nature of the expected impurities. This workflow can guide your decision-making process.

G start Start: Analyze Impurities in This compound impurity_type What is the expected nature of the impurities? start->impurity_type volatile Volatile / Semi-Volatile? (e.g., Solvents, Starting Materials) impurity_type->volatile Yes non_volatile Non-Volatile / Polymeric? (e.g., Oligomers, Degradants) impurity_type->non_volatile No gcms Primary Technique: GC-MS volatile->gcms hplc Primary Technique: HPLC-UV/MS non_volatile->hplc gcms_desc Provides excellent separation for volatile compounds and definitive identification via mass spectrum. gcms->gcms_desc nmr_confirm Confirm structure, position, and isotopic purity with NMR Spectroscopy gcms->nmr_confirm Cross-Validation hplc_desc Ideal for higher molecular weight species and offers different selectivity for isomers. hplc->hplc_desc hplc->nmr_confirm Cross-Validation

Caption: Workflow for selecting the appropriate analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the isotopic labeling and structural integrity of this compound.[1][13] It is unparalleled for determining the exact position of the deuterium atom and for quantifying the isotopic enrichment.[4]

Troubleshooting Guide: NMR Analysis

Q1: The integration of my ¹H NMR spectrum suggests the deuterium incorporation is lower than expected. How can I be sure of this result?

A1: Accurate integration in ¹H NMR is crucial for determining isotopic purity. Several factors can affect its accuracy.

  • Causality: Incomplete relaxation of the protons between scans can lead to signal saturation and inaccurate integrals. Additionally, overlapping peaks from impurities can interfere with the integration of the target signals.

  • Solution Protocol:

    • Increase Relaxation Delay (d1): Ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the protons being integrated. For quantitative analysis, a d1 of 10-30 seconds is often necessary.

    • Use a Reference Standard: For the most accurate quantification (qNMR), include a certified internal standard with a known concentration and a simple spectrum (e.g., maleic acid or dimethyl sulfone) in your sample.

    • Check for Overlapping Impurities: Expand the spectral region of interest. If there are small peaks from impurities under your analyte signals, they will inflate the integral.

    • Acquire a ²H (Deuterium) NMR Spectrum: A direct ²H NMR spectrum will show a signal for the deuterium atom, providing complementary information to the ¹H spectrum.

Q2: I see multiple signals in the vinyl region of the ¹H NMR spectrum. Does this mean I have isomeric impurities?

A2: It is highly likely. The ¹H NMR spectrum of pure this compound should show a simplified vinyl region compared to non-deuterated styrene. Extra signals suggest the presence of other isomers or related impurities.

  • Causality: The synthesis of this compound might produce other deuterated isomers (e.g., 1-deuterioethenylbenzene) or impurities with vinyl protons, such as residual non-deuterated styrene.

  • Solution Protocol:

    • Acquire High-Resolution 1D ¹H Spectrum: Ensure the spectrum has high resolution to separate the fine coupling patterns.

    • Run 2D NMR Experiments: A 2D COSY (Correlation Spectroscopy) experiment can help establish which protons are coupled to each other, allowing you to piece together the structures of the different species present.[13]

    • Compare with Reference Spectra: Compare your spectrum to a reference spectrum of non-deuterated styrene to identify which signals belong to that impurity.

Key Experimental Protocol: ¹H NMR for Isotopic Purity
  • Sample Preparation: Accurately weigh about 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). If performing qNMR, add a known amount of an internal standard.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: A standard 90° pulse sequence.

    • Acquisition Time (at): At least 3-4 seconds.

    • Relaxation Delay (d1): 10 seconds or longer for quantitative accuracy.

    • Number of Scans (ns): 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals corresponding to the remaining protons on the vinyl group and the aromatic protons. The ratio of these integrals will help determine the isotopic purity.

General FAQs

Q: What are the most common impurities I should expect in this compound?

A: The most common impurities depend on the synthetic route but typically include:

  • Non-deuterated styrene: Incomplete deuteration during synthesis.

  • Ethylbenzene: A common starting material or byproduct.[10]

  • Residual Solvents: Solvents used during synthesis or purification, such as toluene or benzene.[14]

  • Isomeric Impurities: Deuterium incorporation at other positions on the molecule.

  • Oligomers/Polymers: Small amounts of polymerized styrene, especially if the sample has been stored improperly.

Q: How should I store this compound to prevent degradation?

A: this compound, like its non-deuterated counterpart, can polymerize upon exposure to heat, light, or air. It should be stored in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen). The addition of a polymerization inhibitor is also common for long-term storage.

Q: Do I need to validate my analytical method even for internal research?

A: Yes, even for internal research, method validation is highly recommended. Validation ensures that your analytical results are reliable, reproducible, and accurate.[7] Key parameters to check include specificity, linearity, accuracy, and precision. This provides confidence in your data and prevents costly errors in downstream experiments.[5]

References

Technical Support Center: Scaling Up the Synthesis of 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-deuterioethenylbenzene, also known as β-deuterostyrene. This guide is designed to provide you with in-depth, field-proven insights into the most reliable synthetic routes and to help you troubleshoot common challenges encountered during laboratory-scale and pilot-scale production. As your virtual Senior Application Scientist, my goal is to explain not just the procedural steps but the underlying chemical principles that ensure a successful, reproducible, and scalable synthesis.

Deuterium-labeled compounds are critical tools in modern pharmaceutical research, serving as internal standards in mass spectrometry, probes for metabolic studies, and as a strategy to enhance the metabolic stability of drug candidates by leveraging the kinetic isotope effect (KIE).[][2][3] The synthesis of this compound, a valuable building block, requires careful selection of methodology to ensure high isotopic purity and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable and scalable methods for synthesizing this compound (PhCH=CHD)?

A1: For high regioselectivity and yield, two primary methods stand out: the Wittig reaction using a deuterated phosphonium ylide and the hydrozirconation-deuterolysis of phenylacetylene. Direct H/D exchange on styrene is generally avoided due to poor regioselectivity, which can lead to a mixture of isotopologues and deuterium scrambling.[4][5]

Q2: How can I accurately determine the percentage and location of deuterium incorporation?

A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.

  • ¹H NMR: The most direct method. You will observe a significant reduction in the signal intensity for the terminal vinyl proton (the proton on C2). By integrating this signal against a stable, non-deuterated signal in the molecule (e.g., the aromatic protons), you can quantify the deuterium incorporation.

  • ²H NMR: Directly detects the deuterium nucleus, providing unambiguous confirmation of its presence and location.[4]

  • Mass Spectrometry: The molecular ion peak will shift by approximately +1 mass unit for each deuterium atom incorporated. High-resolution mass spectrometry (HRMS) can resolve the isotopic peaks (M, M+1, M+2) to determine the distribution of different isotopologues.[4][6]

Q3: Styrene is notoriously prone to polymerization. How can I prevent this during synthesis and purification?

A3: Polymerization is a major cause of low yields. To mitigate this:

  • Use Inhibitors: During distillation or chromatography, add a small amount of an inhibitor like 4-tert-butylcatechol (TBC) or hydroquinone.[7][8]

  • Low Temperature: Perform purification steps like distillation under reduced pressure to keep the temperature low.[8] Store the final product at low temperatures (-20°C to -78°C).[7]

  • Avoid Oxygen: Handle the monomer under an inert atmosphere (Nitrogen or Argon) as much as possible, as oxygen can promote polymerization.

  • Purification Method: Column chromatography over neutral alumina is often preferred to silica gel, as the acidic surface of silica can both promote polymerization and potentially cause back-exchange of deuterium.[4][7][9]

Q4: What is the Kinetic Isotope Effect (KIE) and why is it relevant for my deuterated compound?

A4: The KIE is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom in a reactant is replaced with a deuterium atom.[10] The carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond.[] Consequently, reactions involving the cleavage of a C-D bond are typically slower. This is the foundational principle behind using deuterium to enhance the metabolic stability of drugs; by deuterating a site of metabolic oxidation, you can slow down its breakdown, potentially improving the drug's half-life and pharmacokinetic profile.[2][11]

Core Synthetic Methodologies: A Comparative Analysis

The choice of synthetic route depends on the availability of starting materials, desired scale, and stereochemical considerations. Below, we detail the two most robust approaches.

Route A: The Wittig Olefination Approach

The Wittig reaction is a powerful and reliable method for forming a carbon-carbon double bond with absolute regiocontrol.[12][13] To synthesize this compound, we react benzaldehyde with a mono-deuterated phosphonium ylide.

Mechanism Overview: The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and triphenylphosphine oxide.[14]

Route B: The Hydrozirconation-Deuterolysis Approach

This modern organometallic approach offers excellent stereocontrol and high efficiency. It involves the syn-addition of a zirconium-hydride bond across the triple bond of phenylacetylene, followed by quenching of the resulting organozirconium intermediate with a deuterium source.

Mechanism Overview: Phenylacetylene reacts with Schwartz's reagent (Cp₂ZrHCl) in a syn-addition, where the sterically bulky zirconium complex adds to the terminal carbon. The resulting vinylzirconocene is then treated with heavy water (D₂O), which acts as an electrophilic deuterium source to replace the zirconium with a deuterium atom, yielding the final product with high stereopurity.

// Reactants Phenylacetylene [label="Ph-C≡C-H"]; Schwartz [label="+ Cp₂Zr(H)Cl\n(Schwartz's Reagent)"];

// Intermediate Intermediate [label=<

PhH C=C HZr(Cl)Cp₂

, shape=plaintext];

// Quench D2O [label="+ D₂O"];

// Product Product [label="Ph-CH=CHD"];

// Edges {rank=same; Phenylacetylene; Schwartz;} Phenylacetylene -> Intermediate [label=" Hydrozirconation\n (syn-addition) "]; Schwartz -> Intermediate [style=invis]; Intermediate -> Product [label=" Deuterolysis "]; D2O -> Product; } dots Caption: Mechanism of the hydrozirconation-deuterolysis of phenylacetylene.

Data Presentation: Comparison of Synthetic Routes
FeatureRoute A: Wittig OlefinationRoute B: Hydrozirconation-Deuterolysis
Starting Materials Benzaldehyde, Deuterated Methyl Halide, PPh₃Phenylacetylene, Schwartz's Reagent (Cp₂ZrHCl)
Deuterium Source Deuterated Methyl Halide (e.g., CDH₂I)Heavy Water (D₂O)
Key Advantages High regioselectivity, tolerant of many functional groups.Excellent stereocontrol (syn-addition), high yields, readily available D-source.
Potential Challenges Requires handling of strong bases (n-BuLi), separation of Ph₃P=O byproduct.Requires handling of air/moisture-sensitive organometallic reagents.
Stereochemistry Can produce E/Z mixtures, although non-stabilized ylides often favor the Z-isomer.[12]Highly stereospecific, yielding the cis-product.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

Protocol 1: Wittig Synthesis of this compound

Step 1: Preparation of (Monodeuteromethyl)triphenylphosphonium Iodide

  • In a flame-dried, argon-purged round-bottom flask, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.

  • Add monodeuteromethyl iodide (CDH₂I) (1.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 12-18 hours. A white precipitate will form.

  • Cool the reaction to room temperature, and collect the phosphonium salt by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

Step 2: Ylide Formation and Reaction with Benzaldehyde

  • Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF under argon at -78°C (dry ice/acetone bath).

  • Slowly add n-butyllithium (n-BuLi) (1.0 eq) dropwise. The solution will turn a characteristic deep red or orange, indicating ylide formation.

  • Stir the mixture at -78°C for 1 hour.

  • Add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous THF dropwise, keeping the temperature at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Workup and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on neutral alumina, eluting with hexanes. Important: Add a trace amount of 4-tert-butylcatechol to the collection flask to inhibit polymerization.[7]

Troubleshooting Guide

Question / SymptomPossible Cause(s)Recommended Solution(s)
Q: My deuterium incorporation is low (<95%). What went wrong? 1. Protic Contamination: Presence of moisture (H₂O) in solvents or on glassware.[4] 2. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 3. Back-Exchange: Exposure to acidic or basic conditions during workup or purification on acidic silica gel.[6]1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use freshly distilled anhydrous solvents. Handle reagents under an inert atmosphere. 2. Optimize Conditions: Increase reaction time or slightly elevate the temperature (monitor for side reactions). 3. Neutral Workup: Use a neutral or slightly basic quench (e.g., saturated NaHCO₃). Purify using neutral alumina instead of silica gel.[7]
Q: My ¹H NMR shows signals for deuteration at unintended positions. Why? 1. Isotopic Scrambling: Harsh reaction conditions (high heat) or use of an inappropriate catalyst can cause deuterium to migrate.[5][15] 2. Side Reactions: An alternative mechanistic pathway may be active.1. Use Milder Conditions: Reduce the reaction temperature. For the Wittig route, ensure the base is added slowly at low temperatures. 2. Re-evaluate the Route: The chosen synthetic route may not be suitable for your substrate. The Wittig and Hydrozirconation routes described here are highly regioselective and should minimize scrambling.
Q: My final yield is very low, and I recovered a solid polymer. 1. Product Polymerization: Styrene and its derivatives are highly susceptible to radical polymerization, often initiated by heat, light, or oxygen.[16] 2. Loss during Purification: Product may be lost on an overly active stationary phase during chromatography.1. Inhibit Polymerization: Add an inhibitor (e.g., TBC) before any heating steps, including solvent removal and chromatography.[8] Store the purified product at low temperature in the dark. 2. Optimize Purification: Use neutral alumina for chromatography.[9] Consider vacuum distillation at low temperature for purification if applicable.
Q: I'm getting a mixture of E and Z isomers from my Wittig reaction. 1. Ylide Type: Stabilized ylides (with electron-withdrawing groups) tend to give E-alkenes, while non-stabilized ylides (like the one used here) typically favor Z-alkenes.[12][17] Reaction conditions also play a role.1. Control Conditions: For non-stabilized ylides, running the reaction in a non-polar solvent and using salt-free conditions can increase Z-selectivity. However, for this compound, E/Z isomerism is not a primary concern as the substituents on one carbon are identical (H and D).

References

Validation & Comparative

A Comparative Guide to the Kinetic Isotope Effects of 2-Deuterioethenylbenzene and Other Labeled Styrenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Kinetic Isotope Effect in Styrene Chemistry

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for investigating reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same position (kL/kH)[1]. In the context of styrene chemistry, substituting hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can lead to significant changes in reaction rates, providing invaluable insights into the transition state of the rate-determining step.

The origin of the KIE lies in the difference in zero-point vibrational energy between a C-H and a C-D bond. The greater mass of deuterium results in a lower vibrational frequency and consequently a lower zero-point energy for the C-D bond compared to the C-H bond[2][3]. If this bond is being broken or significantly altered in the transition state of the rate-determining step, a primary KIE (typically kH/kD > 1) is observed. Conversely, secondary KIEs arise from isotopic substitution at positions not directly involved in bond cleavage, offering clues about changes in hybridization or steric environment at that position during the reaction. These are often smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1)[1].

For drug development professionals, understanding the KIE of styrene derivatives is of particular interest. Styrene is a common structural motif in many pharmaceutical agents, and its metabolic fate often involves oxidation of the vinyl group. By strategically replacing hydrogen with deuterium at metabolically labile sites, it is possible to slow down the rate of metabolism, a strategy known as the "deuterium effect," thereby improving the pharmacokinetic profile of a drug candidate.

Comparative Analysis of Kinetic Isotope Effects in Key Reactions of Labeled Styrenes

This section presents a comparative analysis of experimentally determined KIEs for various deuterated styrenes in several key chemical transformations. The data is summarized in the table below, followed by a detailed discussion of the mechanistic implications for each reaction type.

Labeled StyreneReactionkH/kDInterpretationReference
Styrene-α-d1O(3P)-mediated Oxidation~1.00No significant change at the α-position in the rate-determining step.Singleton et al., 2024[4][5]
Styrene-β,β-d2O(3P)-mediated Oxidation~0.87 (inverse)Change in hybridization from sp2 to sp3 at the β-carbon in the transition state.Singleton et al., 2024[4][5]
Styrene-α,β,β-d3O(3P)-mediated Oxidation~0.87 (inverse)Dominated by the effect at the β-position.Singleton et al., 2024[4][5]
α-DeuteriostyreneThermal Polymerization (Initiation)1.31Small primary KIE, suggesting some involvement of the α-C-H bond in the initiation step.Kopecky & Evani, 1969
β,β-DideuteriostyreneThermal Polymerization (Initiation)0.92 (inverse)Secondary inverse KIE, consistent with a change from sp2 to sp3 hybridization at the β-carbon.Kopecky & Evani, 1969
2,6-DideuteriostyreneThermal Polymerization (Initiation)1.80Primary KIE, indicating cleavage of a C-H bond on the aromatic ring is involved in the rate-determining initiation step.Kopecky & Evani, 1969
StyreneHydrogenation (RhPb2 catalyst)91Exceptionally large KIE, suggesting quantum tunneling of hydrogen.Kunimatsu et al.
trans-3-Deutereo-2-(4-methoxyphenyl)oxiraneAcid-catalyzed HydrolysisInverseConsistent with rate-limiting epoxide ring opening.Ukachukwu et al., 2006[6]
3,3-Dideutereo-2-(4-methoxyphenyl)oxiraneAcid-catalyzed HydrolysisInverseConsistent with rate-limiting epoxide ring opening.Ukachukwu et al., 2006[6]
O(3P)-Mediated Oxidation of Styrenes

A recent study by Singleton and coworkers investigated the reaction of ground-state atomic oxygen (O(³P)) with styrene and its isotopologues, which yields both styrene oxide (epoxide) and phenylacetaldehyde. Their findings provide a clear example of how secondary KIEs can elucidate reaction mechanisms.

  • Styrene-α-d1 (2-deuterioethenylbenzene): The KIE was found to be approximately 1.00, indicating that the C-H bond at the α-position is not significantly involved in the rate-determining step of the reaction[4][5].

  • Styrene-β,β-d2: An inverse KIE of ~0.87 was observed. This is a classic example of a secondary KIE arising from a change in hybridization. In the transition state, the β-carbon of the styrene molecule is rehybridizing from sp² to sp³, leading to a stiffening of the C-H bending vibrations. This effect is more pronounced for the C-H bonds than for the C-D bonds, resulting in a faster reaction for the deuterated species[4][5].

  • Styrene-α,β,β-d3: The KIE for this isotopologue was also ~0.87, suggesting that the overall effect is dominated by the changes occurring at the β-position[4][5].

These results strongly support a stepwise mechanism where the oxygen atom initially adds to the terminal β-carbon of the styrene double bond in the rate-determining step.

Caption: Simplified reaction pathway for O(3P)-mediated oxidation of styrene.

Thermal Polymerization of Styrene

The thermal polymerization of styrene is a classic reaction in polymer chemistry, and KIE studies have been instrumental in understanding its complex initiation mechanism. Kopecky and Evani's work on deuterated styrenes revealed the following:

  • α-Deuteriostyrene: A small normal KIE of 1.31 for the initiation step suggests that the α-C-H bond is partially broken in the transition state.

  • β,β-Dideuteriostyrene: An inverse KIE of 0.92 is consistent with the expected change in hybridization from sp² to sp³ at the β-carbon as it forms a new C-C bond.

  • 2,6-Dideuteriostyrene: A more significant primary KIE of 1.80 was observed, providing strong evidence that a C-H bond on the aromatic ring is cleaved during the rate-determining initiation step. This supports a mechanism involving a Diels-Alder dimerization of styrene followed by a hydrogen transfer from the aromatic ring of one of the molecules.

Hydrogenation of Styrene

The hydrogenation of styrene over a rhodium-lead intermetallic catalyst (RhPb₂) exhibits an extraordinarily large KIE of 91. This value is far too large to be explained by the classical understanding of zero-point energy differences and is a strong indicator of quantum mechanical tunneling of hydrogen. In this phenomenon, the hydrogen nucleus, due to its small mass and wave-like properties, can "tunnel" through the activation barrier rather than going over it, leading to a much faster reaction rate for the lighter isotope.

Experimental Protocols

Synthesis of Isotopically Labeled Styrenes

The ability to perform KIE studies hinges on the availability of specifically labeled starting materials. Here are representative methods for the synthesis of deuterated styrenes:

α-Deuteration of Styrene: An operationally simple protocol involves the base-catalyzed reversible addition of methanol to styrene in deuterated DMSO (DMSO-d₆) as the deuterium source. The concentration of methanol is a critical parameter for achieving high yields and selectivities.

Ring Deuteration (e.g., 2,6-dideuteriostyrene): A convenient synthesis starts with N,N-dimethyl-(1-phenylethyl)amine, which is deuterated at the 2 and 6 positions through a series of exchanges using n-butyllithium followed by quenching with deuterium oxide. Subsequent elimination of the dimethylamino group yields the desired deuterated styrene.

β,β-Dideuteriostyrene: This can be prepared from phenylacetic acid. Reduction of the carboxylic acid with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) to the corresponding alcohol, followed by dehydration, yields β,β-dideuteriostyrene.

Measurement of Kinetic Isotope Effects by Competition Experiments

Competition experiments are a highly accurate method for determining KIEs, as they involve reacting a mixture of the light and heavy isotopologues in the same reaction vessel, thereby ensuring identical reaction conditions.

Step-by-Step Protocol for a Competitive KIE Measurement in Styrene Oxidation:

  • Prepare a Stock Solution: Create a solution containing a precisely known molar ratio of the unlabeled styrene and the deuterated styrene (e.g., a 1:1 mixture).

  • Reaction Setup: In a reaction vessel, combine the styrene mixture with the other reactants and the solvent.

  • Initiate the Reaction: Add the initiating reagent (e.g., a photolabile precursor of O(³P)) to start the reaction.

  • Monitor the Reaction: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a scavenger or rapidly cooling).

  • Analyze the Products: Use a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, to determine the ratio of the unlabeled to the labeled product at each time point.

  • Calculate the KIE: The KIE can be calculated from the initial ratio of reactants and the ratio of products at different extents of conversion. At low conversion, the KIE is approximately equal to the ratio of the products.

G Figure 2: Workflow for a competitive KIE experiment. cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solution (known ratio of Styrene-H and Styrene-D) B Set up reaction with reactant mixture A->B C Initiate reaction B->C D Take aliquots at different time points and quench C->D E Analyze product ratio (e.g., GC-MS) D->E F Calculate KIE from product ratio and conversion E->F

Caption: Workflow for a competitive KIE experiment.

Theoretical and Computational Insights

Computational chemistry plays a vital role in complementing experimental KIE studies. By modeling the potential energy surface of a reaction, it is possible to calculate theoretical KIEs and compare them with experimental values. This comparison can validate the proposed transition state structure and provide a deeper understanding of the factors contributing to the observed isotope effect.

For the O(³P)-mediated oxidation of styrene, density functional theory (DFT) calculations have been used to model the transition states for the addition of the oxygen atom to the double bond. The calculated KIEs for styrene-α-d₁, styrene-β,β-d₂, and styrene-α,β,β-d₃ were in excellent agreement with the experimental values, providing strong theoretical support for the proposed stepwise mechanism involving initial attack at the β-carbon[5]. These computational studies can also reveal subtle geometric and vibrational changes in the transition state that are not directly observable through experiments.

Conclusion

The kinetic isotope effects of this compound and other labeled styrenes are a rich source of information for understanding reaction mechanisms. The data presented in this guide demonstrates how primary and secondary KIEs can be used to distinguish between different reaction pathways, identify rate-determining steps, and even probe quantum mechanical phenomena like tunneling. For researchers in drug development, the strategic use of deuterium labeling, guided by an understanding of KIEs, offers a promising avenue for optimizing the metabolic stability of new drug candidates. The combination of careful experimental measurements and robust computational analysis will continue to be a powerful approach for advancing our knowledge of chemical reactivity.

References

A Researcher's Guide to Mechanistic Validation Using 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Reaction Outcomes to Mechanistic Insight

In the landscape of chemical research and drug development, understanding how a reaction proceeds is as crucial as the final product obtained. A validated reaction mechanism provides the predictive power to optimize conditions, anticipate byproducts, and rationally design new synthetic pathways. While computational models and kinetic studies offer valuable clues, isotopic labeling remains a definitive experimental tool for mapping the intricate choreography of bond-making and bond-breaking events.[1][2] Specifically, the strategic placement of deuterium, a stable and non-perturbative isotope of hydrogen, can illuminate the most subtle mechanistic details.[3]

This guide focuses on the application of 2-deuterioethenylbenzene (more commonly, β-deuteriostyrene) as a powerful probe for validating reaction mechanisms. We will explore how this seemingly simple modification to a common starting material can provide unequivocal evidence for or against proposed pathways in fundamental organic reactions. By comparing its utility across different reaction classes, we will demonstrate why this technique is an indispensable part of the modern chemist's toolkit for achieving mechanistic certainty.

The Guiding Principles: Kinetic Isotope Effects and Stereochemical Tracing

The utility of this compound hinges on two fundamental physical organic principles:

  • The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and possesses a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[4][5] Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed significantly slower when that hydrogen is replaced with deuterium.[4][6] This is known as a primary KIE . If the isotopically substituted bond is not broken but is located near the reaction center, smaller secondary KIEs can be observed, providing insight into changes in hybridization at that center during the transition state.[6][7]

  • Stereochemical Fate of the Label: For reactions involving the vinyl group, the initial cis or trans orientation of the deuterium atom relative to the phenyl ring is known. By precisely determining the stereochemistry of the deuterium in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, one can deduce the stereochemical course of the reaction (e.g., syn- or anti-addition, retention or inversion of configuration).[8][9]

These principles allow this compound to act as a dual-purpose probe, simultaneously reporting on both the kinetics and the three-dimensional pathway of a reaction.

Application Showcase I: Electrophilic Addition to Alkenes

A cornerstone reaction of organic chemistry, the addition of hydrogen halides (HX) to alkenes, provides a classic case for mechanistic validation. The generally accepted mechanism involves a two-step process via a carbocation intermediate.[10][11][12]

The Mechanistic Question: Does the addition of HBr to styrene proceed via the accepted two-step carbocation pathway, and what is the stereochemistry of this addition?

Experimental Design: The reaction is performed using cis-β-deuteriostyrene with HBr. The resulting 1-bromo-1-phenylethane product is then analyzed to determine the relative stereochemistry of the deuterium and bromine atoms.

Mechanistic Pathways and Expected Outcomes: The initial electrophilic attack of the alkene's π-bond on HBr forms a carbocation. According to Markovnikov's rule, the more stable benzylic carbocation will be formed.[13] The key mechanistic divergence lies in the subsequent nucleophilic attack by the bromide ion.

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Potential Products Start cis-β-Deuteriostyrene + HBr Carbocation Benzylic Carbocation (Planar sp2 center) Start->Carbocation Step 1: Electrophilic Attack (Rate-Determining) Product_Anti Product from anti-addition Carbocation->Product_Anti Step 2: Br⁻ attacks from face opposite to D Product_Syn Product from syn-addition Carbocation->Product_Syn Step 2: Br⁻ attacks from same face as D

Caption: Reaction mechanism for HBr addition to cis-β-deuteriostyrene.

Data Interpretation: Because the carbocation intermediate is planar (sp² hybridized), the bromide ion can attack from either face with roughly equal probability. This leads to a mixture of products resulting from both syn- and anti-addition, meaning the initial cis stereochemistry is not selectively converted to a single product stereoisomer. Observing a racemic or near-racemic mixture of diastereomers validates the presence of an achiral, planar intermediate.

Proposed PathwayExpected Product StereochemistryValidation
Two-Step (Carbocation) Mixture of syn- and anti-addition productsSupported
Concerted syn-additionSingle diastereomer from syn-additionRefuted
Concerted anti-additionSingle diastereomer from anti-additionRefuted

Comparison with Alternatives: While computational studies can model the energies of intermediates and transition states, and kinetic analyses can establish the reaction order, the stereochemical tracing experiment with this compound provides direct, tangible evidence of the nature of the intermediate that is difficult to dispute.

Application Showcase II: [2+2] Cycloaddition of Ketenes

The cycloaddition of a ketene with an alkene to form a cyclobutanone presents a more complex mechanistic puzzle. The reaction could be a concerted, one-step process or a two-step process involving a zwitterionic or diradical intermediate.

The Mechanistic Question: Is the cycloaddition of diphenylketene to styrene a concerted [π²s + π²a] process or does it proceed through a stepwise mechanism that allows for bond rotation?

Experimental Design: As described in the literature, this exact question was addressed by reacting diphenylketene with stereochemically pure cis-β-deuteriostyrene and analyzing the stereochemistry of the resulting 2,2,3-triphenylcyclobutanone product.[8]

Mechanistic Pathways and Expected Outcomes: A concerted cycloaddition is stereospecific; the stereochemistry of the reactants directly dictates the stereochemistry of the product. Conversely, a stepwise mechanism involving an intermediate where single bonds can rotate would lead to a loss of stereochemical information, resulting in a mixture of products.

G Reactants cis-β-Deuteriostyrene + Diphenylketene Concerted_TS Concerted Transition State Reactants->Concerted_TS Concerted Pathway Stepwise_Int Stepwise Intermediate (Allows Rotation) Reactants->Stepwise_Int Stepwise Pathway Product_Cis Single Product (cis-stereochemistry retained) Concerted_TS->Product_Cis Product_Mix Mixture of Products (cis and trans) Stepwise_Int->Product_Mix Rotation then Ring Closure

Caption: Concerted vs. Stepwise pathways in [2+2] cycloaddition.

Data Interpretation: Experimental results show that the reaction is highly stereospecific, with the cis-β-deuteriostyrene yielding a product where the deuterium and phenyl groups are cis to each other.[8] This stereospecificity is strong evidence against a long-lived intermediate that would allow for bond rotation and supports a concerted mechanism.[8] Furthermore, a secondary KIE of 1.23 (per deuterium) was observed at the α-position, suggesting a change in hybridization at that carbon in the transition state, which is also consistent with a concerted process.[8]

Proposed PathwayExpected Stereochemical OutcomeValidation
Concerted Cycloaddition Stereospecific; cis-reactant gives cis-productSupported [8]
Stepwise (Zwitterionic/Diradical)Non-stereospecific; mixture of productsRefuted [8]

Comparison with Alternatives: Solvent polarity studies can hint at the charge separation in the transition state (favoring zwitterionic intermediates in polar solvents), but they are less definitive than the stereochemical outcome from isotopic labeling.

Detailed Experimental Protocol: Synthesis and Analysis

To ensure scientific integrity, a protocol must be robust and reproducible. The following is a representative workflow for the synthesis of cis-β-deuteriostyrene and its use in a mechanistic study.

G cluster_synthesis Synthesis of Labeled Styrene cluster_reaction Mechanistic Experiment cluster_analysis Analysis S1 1. Phenylacetylene + CaO/D₂O S2 2. Form Phenyldeuterioacetylene S1->S2 S3 3. Hydroboration S2->S3 S4 4. Protonolysis with Acetic Acid S3->S4 S5 5. Purify cis-β-deuteriostyrene S4->S5 R1 6. React with Electrophile (e.g., HBr, Ketene) S5->R1 R2 7. Quench and Workup R1->R2 R3 8. Isolate and Purify Product R2->R3 A1 9. NMR Spectroscopy (¹H, ²H, ¹³C) R3->A1 A2 10. Mass Spectrometry (GC-MS or LC-MS) R3->A2 A3 11. Determine Deuterium Location and Stereochemistry A1->A3 A2->A3

Caption: Experimental workflow for a mechanistic study using labeled styrene.

Step-by-Step Methodology:

  • Synthesis of cis-β-Deuteriostyrene:

    • Treat phenylacetylene with a suspension of calcium oxide in deuterium oxide (D₂O) to produce phenyldeuterioacetylene.[8]

    • Perform a hydroboration reaction on the phenyldeuterioacetylene using a sterically hindered borane like bis(3-methyl-2-butyl)borane.[8]

    • Decompose the resulting vinylborane intermediate with acetic acid (CH₃COOH) to yield cis-β-deuteriostyrene with high isotopic and stereochemical purity.[8]

    • Purify the product via distillation or chromatography.

  • Reaction Execution:

    • In a suitable, dry reaction vessel under an inert atmosphere, dissolve the purified cis-β-deuteriostyrene in an appropriate solvent.

    • Cool the reaction mixture to the desired temperature.

    • Slowly add the second reactant (e.g., a solution of HBr in acetic acid, or diphenylketene).

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or another suitable technique.

    • Quench the reaction appropriately, perform an aqueous workup to remove inorganic salts, and extract the organic product.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product via column chromatography or recrystallization.

  • Product Analysis:

    • NMR Spectroscopy: Acquire high-resolution ¹H and ²H NMR spectra.[9][14] The disappearance of a signal in the vinyl region of the ¹H NMR spectrum and the appearance of a new signal in the ²H NMR spectrum confirms deuterium incorporation. The coupling constants in the ¹H NMR of the product can be used to determine the relative stereochemistry of the remaining protons and, by inference, the deuterium atom.

    • Mass Spectrometry: Use GC-MS or LC-MS to confirm the mass of the product, which should be one mass unit higher than the unlabeled analog, verifying the incorporation of a single deuterium atom.[15]

Conclusion: A Comparative Perspective

The use of this compound provides a level of mechanistic detail that is often unattainable through other methods alone.

MethodStrengthsWeaknesses
This compound Labeling Provides direct experimental evidence of stereochemistry and KIEs; relatively non-perturbative probe.[8][16]Requires synthesis of labeled starting material; analysis can be complex.
Computational Chemistry Can model transition states and intermediates that are not directly observable; predicts reaction energetics.Highly dependent on the level of theory and model used; requires experimental validation.
Kinetic Studies (Rate Laws) Determines which species are involved in the rate-determining step.Does not provide structural or stereochemical information about the transition state.
Intermediate Trapping Can provide direct evidence for the existence of an intermediate.The trapping agent can sometimes alter the reaction pathway; not all intermediates are trappable.

References

A Comparative Guide to the Polymerization of Deuterated vs. Non-Deuterated Styrene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer chemistry and drug development, the choice of starting materials is foundational to the success of an application. While chemically identical, the substitution of hydrogen with its heavier isotope, deuterium, in a styrene monomer introduces subtle yet significant changes that propagate from polymerization kinetics to the final properties of the polymer. This guide provides an in-depth comparative analysis of deuterated and non-deuterated styrene in polymerization, supported by experimental data and protocols, to inform your selection and experimental design.

The Kinetic Isotope Effect: A Subtle Driver of Reaction Rates

The primary difference in the polymerization behavior of hydrogenous styrene (h-styrene) and deuterated styrene (d-styrene) stems from the Kinetic Isotope Effect (KIE) . The KIE is a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes.[1] This effect arises because the greater mass of deuterium results in a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step.[1]

In the context of styrene polymerization, the KIE manifests differently depending on the polymerization mechanism and the specific position of deuteration on the monomer.

Thermal Polymerization

In the thermal (self-initiated) polymerization of styrene, the initiation step is believed to involve a hydrogen transfer from a Diels-Alder adduct to a third styrene molecule.[2] This hydrogen abstraction is a bond-breaking event and, therefore, is subject to a primary KIE.

Experimental studies have shown that deuteration at specific positions significantly affects the rate of thermal initiation. For instance, deuteration of the 2 and 6 positions on the phenyl ring results in a decreased rate of thermal polymerization.[2] Conversely, deuteration on the vinyl side chain (α or β positions) can lead to a slight increase in the polymerization rate.[2] The kinetic isotope effect for the thermal initiation reaction (kiH/kiD) has been calculated to be as high as 1.80 when the β-hydrogens are involved, indicating their crucial role in the initiation process.[2]

Initiated Polymerization

When using a chemical initiator like 2,2'-azobis-(2-methylpropionitrile) (AIBN), the initiation is not dependent on C-H bond cleavage of the monomer. As a result, the primary KIE on initiation is negligible. However, secondary isotope effects can still be observed. A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1] These effects are typically smaller and arise from changes in hybridization or steric factors. For initiated polymerizations, deuteration in the β-position of styrene has been shown to increase the rate, while α-deuteration also results in a rate increase.[2]

Graphviz Diagram: The Kinetic Isotope Effect

KIE cluster_0 Reaction Coordinate Diagram Reactants Reactants (Styrene Dimer + Styrene) TS_H Transition State (C-H cleavage) TS_D Transition State (C-D cleavage) Products Products (Monoradicals) p1->TS_H Ea (H) p1->TS_D Ea (D) p2->Products p3->Products p4->p5 Zero-Point Energy (C-D) p4->p6 Zero-Point Energy (C-H)

Caption: Energy profile illustrating the primary kinetic isotope effect.

Comparative Properties of Deuterated vs. Non-Deuterated Polystyrene

The isotopic substitution not only affects polymerization kinetics but also imparts distinct physicochemical properties to the resulting polymer. These differences are critical for applications ranging from neutron scattering to the development of more stable materials.[3]

PropertyNon-Deuterated Polystyrene (h-PS)Deuterated Polystyrene (d-PS)Rationale & Significance
Thermal Stability StandardEnhancedThe stronger C-D bond requires more energy for thermal scission, leading to a higher degradation temperature. One study on a related deuterated polymer showed a 5% weight loss temperature of 403°C.[4][5]
Glass Transition (Tg) ~100°CSlightly higherDeuteration can lead to minor increases in Tg.[6] This is attributed to altered chain dynamics and intermolecular forces.
Solubility & Theta (θ) Temp. StandardDifferent θ-temperature and solubility parameters.[7]Deuteration increases intrachain interactions, causing the polymer to be more coiled and compact in solution at the θ-temperature.[7] This is crucial for studies of polymer solutions.
Chain Conformation StandardMore compact coil in solution.[7]The increased intrachain attraction in d-PS leads to a smaller radius of gyration compared to an h-PS chain of the same length under certain solvent conditions.[7]
Density ~1.05 g/cm³HigherThe increased mass of deuterium (approx. double that of protium) results in a denser material.
Spectroscopic Signature Standard C-H vibrational modesDistinct C-D vibrational modesThis difference is fundamental for techniques like Infrared (IR) and Raman spectroscopy and is the basis for contrast variation in Small-Angle Neutron Scattering (SANS).

Experimental Protocol: Anionic Polymerization of Styrene-d8

Anionic polymerization is a preferred method for synthesizing well-defined deuterated polymers with low molar mass dispersities.[8] The following protocol describes the synthesis of deuterated polystyrene (styrene-d8) via living anionic polymerization, a technique that proceeds without an inherent termination step in a highly pure system.[9][10]

I. Materials and Reagents
  • Styrene-d8 monomer

  • Anhydrous Toluene (or other suitable non-polar solvent like THF)[11]

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Anhydrous Methanol (terminating agent)

  • Argon or Nitrogen gas (high purity)

  • Appropriate Schlenk line and glassware

II. Experimental Workflow

G A 1. Glassware Preparation (Oven-dry, assemble hot, purge with inert gas) B 2. Solvent & Monomer Prep (Inject anhydrous toluene, inject purified styrene-d8) A->B C 3. Initiation (Cool to -78°C if using THF, inject n-BuLi initiator) B->C D 4. Polymerization (Stir under inert atmosphere, allow reaction to proceed) C->D E 5. Termination (Inject anhydrous methanol to quench living ends) D->E F 6. Precipitation & Isolation (Pour solution into excess methanol, filter the polymer) E->F G 7. Drying (Dry polymer under vacuum to constant weight) F->G

Caption: Workflow for anionic polymerization of styrene-d8.

III. Step-by-Step Methodology
  • Glassware Preparation: All glassware (e.g., Schlenk flask, syringes) must be rigorously dried in an oven at >120°C overnight and assembled while hot under a stream of inert gas (Argon or Nitrogen). This is critical to remove any traces of water, which can terminate the living polymerization.

  • Solvent and Monomer Addition: The reaction flask is purged with inert gas via a Schlenk line. Anhydrous toluene is transferred to the flask via a cannula or a dry syringe. The desired amount of purified styrene-d8 monomer is then injected.[9]

  • Initiation: The flask is cooled to the desired temperature (e.g., -78°C for THF, room temperature for non-polar solvents).[11] The calculated amount of n-BuLi initiator is then injected swiftly into the stirring solution. The appearance of a characteristic orange-red color indicates the formation of the polystyryl anion. The amount of initiator determines the final molecular weight of the polymer.

  • Polymerization: The reaction is allowed to proceed under an inert atmosphere with continuous stirring. The viscosity of the solution will increase as the polymer chains grow. The polymerization time can range from 30 minutes to several hours depending on the target molecular weight and reaction temperature.[9]

  • Termination: Once the desired polymerization time is reached, a small amount of anhydrous methanol is injected into the flask. This protonates the living carbanionic chain ends, terminating the polymerization. The disappearance of the orange-red color signals successful termination.

  • Precipitation and Isolation: The viscous polymer solution is slowly poured into a large beaker containing a vigorously stirred non-solvent, typically methanol. The polystyrene will precipitate as a white solid.[8]

  • Drying: The precipitated polymer is collected by vacuum filtration, washed with additional methanol, and dried in a vacuum oven at 50°C until a constant weight is achieved.[12]

Conclusion

The substitution of hydrogen with deuterium in styrene provides a powerful tool for manipulating polymerization processes and final polymer properties. The kinetic isotope effect directly influences the rate of thermal polymerization, offering a handle for reaction control. More significantly, the resulting deuterated polystyrene exhibits enhanced thermal stability and unique solution properties, such as a more compact chain conformation.[7] These distinct characteristics are not merely academic; they are leveraged in advanced analytical techniques like neutron scattering and provide a pathway for designing polymers with improved performance for specialized applications. Understanding these fundamental differences is essential for researchers aiming to harness the full potential of isotopic substitution in materials science and beyond.

References

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with Theoretical Models in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Symbiosis of Model and Experiment

In the high-stakes arena of drug development, the path from a promising compound to a clinically approved therapeutic is fraught with uncertainty and immense cost. Historically, this journey relied heavily on serendipity and exhaustive experimental screening. Today, the landscape is transformed by the powerful synergy between experimental data and theoretical models. This guide provides researchers, scientists, and drug development professionals with an in-depth framework for the critical process of cross-validating experimental results with theoretical models—a cornerstone of modern, efficient, and rational drug design.

Theoretical models, ranging from machine learning algorithms to complex systems biology simulations, offer the tantalizing promise of predicting a compound's efficacy, pharmacokinetic profile, or potential for adverse effects before it is ever synthesized.[1] However, a model is only as valuable as its predictive accuracy. Without rigorous, continuous validation against real-world experimental data, a model is merely a mathematical curiosity. Conversely, experimental data, while providing the ultimate ground truth, can be expensive and time-consuming to generate. A well-validated model can guide experimental design, prioritize the most promising candidates, and uncover subtle mechanistic insights that might be missed by screening alone.[2][3]

This guide eschews a rigid template, instead focusing on the logic and scientific integrity underpinning the cross-validation process. We will explore the causality behind methodological choices, establish protocols for self-validating systems, and ground our discussion in authoritative principles to ensure that the fusion of computational and experimental efforts accelerates the discovery of safe and effective medicines.

The Two Pillars: Generating and Modeling Actionable Data

The foundation of any successful cross-validation effort rests on two pillars: the quality of the experimental data and the integrity of the theoretical model. Flaws in either pillar will compromise the entire structure.

Pillar 1: Acquiring High-Integrity Experimental Data

The axiom "garbage in, garbage out" is ruthlessly true in drug discovery. The data used to build and validate models must be accurate, reproducible, and relevant to the biological question at hand. High-Throughput Screening (HTS) is a common method for generating large datasets by using robotics and sensitive detectors to conduct millions of pharmacological tests.[4]

Key Considerations for Experimental Data Integrity:

  • Assay Relevance and Quality: The chosen assay must accurately reflect the biological hypothesis. For instance, when identifying a new kinase inhibitor, a biochemical assay might measure direct enzyme inhibition, while a cell-based assay would provide insights into activity in a more complex biological context. It is critical to be aware of and filter out assay artifacts, which can represent a significant portion of "active" compounds in public datasets.[5]

  • Data Curation: Raw experimental outputs require meticulous curation. This involves standardizing data formats, normalizing results (e.g., to positive and negative controls), and flagging potential errors or outliers.

  • Reproducibility: Experiments should be conducted under standardized protocols to ensure that the data is reproducible, a cornerstone of scientific validity.[6]

Protocol: Standard IC50 Determination via Cell-Based Viability Assay

This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound, a key metric for validating computational predictions of potency.

  • Cell Culture: Plate a relevant cancer cell line (e.g., A549) in 96-well microtiter plates at a predetermined density and allow cells to adhere overnight in a controlled incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common concentration range spans several orders of magnitude (e.g., from 100 µM to 1 nM).

  • Treatment: Add the diluted compounds to the appropriate wells. Include vehicle-only (DMSO) controls for 100% viability and a positive control (e.g., a known cytotoxic agent like staurosporine) for 0% viability.

  • Incubation: Incubate the treated plates for a duration relevant to the compound's expected mechanism of action (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data: (Signal_test - Signal_positive_control) / (Signal_vehicle_control - Signal_positive_control) * 100.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the IC50 value.

Pillar 2: Constructing Predictive Theoretical Models

Theoretical models in drug discovery aim to establish a relationship between a compound's features (e.g., its chemical structure) and a biological outcome (e.g., binding affinity or cellular activity). The choice of model depends on the specific problem.[1][7]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Models: These more complex models simulate how a drug is absorbed, distributed, metabolized, and excreted (PK) and relate its concentration to its therapeutic effect (PD).[2]

  • Machine Learning (ML) Models: A broad category of algorithms that can learn complex, non-linear patterns from large datasets. These are increasingly used for everything from predicting activity to identifying potential adverse drug reactions.[8]

The performance of these models is critically dependent on the data they are trained on. Using large, diverse, and well-curated datasets is essential for building robust and generalizable models.[5]

The Bridge: A Framework for Rigorous Cross-Validation

Validation is the process of determining the degree to which a model is an accurate representation of the real world for its intended use.[9] This is distinct from verification, which merely confirms that the model is implemented correctly from a mathematical standpoint.[9] Validation is not a single event but an iterative process of building confidence in a model's predictions.[2][10]

cluster_exp Experimental Domain cluster_model Theoretical Domain cluster_validation Cross-Validation Core Exp_Design Design Validation Experiments Exp_Data Generate High-Quality Experimental Data Exp_Design->Exp_Data Comparison Compare Predictions vs. Experimental Data (Statistical & Mechanistic) Exp_Data->Comparison Model_Build Build/Train Theoretical Model Model_Predict Generate Predictions Model_Build->Model_Predict Model_Predict->Comparison Discrepancy Analyze Discrepancies Comparison->Discrepancy Discrepancy->Exp_Design Guide New Experiments Discrepancy->Model_Build Refine Model Parameters

Caption: The Iterative Cycle of Model-Experiment Cross-Validation.

Statistical Comparison: Moving Beyond the "Dreaded Bold Table"

A common practice in computational papers is to report average performance metrics in a table and bold the best-performing model—a practice rightly criticized as the "dreaded bold table."[5] This approach can be misleading because it ignores the variability in performance. A more rigorous approach involves comparing the distributions of performance metrics across multiple validation runs.[5]

Table 1: Key Performance Metrics for Model Validation

Model TypeMetricInterpretation
Regression R-squared (R²) The proportion of the variance in the experimental data that is predictable from the model. A value closer to 1 indicates a better fit.
(e.g., IC50)Root Mean Square Error (RMSE) The standard deviation of the prediction errors (residuals). Lower values indicate a better fit. It is sensitive to large errors.[11]
Mean Absolute Error (MAE) The average of the absolute differences between prediction and actual observation. It is less sensitive to outliers than RMSE.[11]
Classification Area Under the ROC Curve (AUC-ROC) A measure of a model's ability to distinguish between classes (e.g., active vs. inactive). An AUC of 1.0 is a perfect classifier; 0.5 is random guessing.[11]
(e.g., Active/Inactive)Area Under the Precision-Recall Curve (AUPR) More informative than AUC-ROC for imbalanced datasets, which are common in HTS. It summarizes the trade-off between positive predictive value (precision) and sensitivity (recall).[11]

When comparing models, it's crucial to perform multiple splits of the data and use statistical tests (e.g., a paired t-test) to determine if the difference in performance is statistically significant.[5]

Computational Validation Strategies

To get a reliable estimate of a model's performance on new, unseen data, we use cross-validation. This involves splitting the dataset into training and testing sets.[12]

  • k-Fold Cross-Validation: The dataset is randomly split into 'k' subsets (folds). The model is trained on k-1 folds and tested on the remaining fold. This process is repeated k times, with each fold serving as the test set once. The results are then averaged. 5-fold and 10-fold are common choices.[11]

  • Nested Cross-Validation: This is a more robust method used when the model requires hyperparameter tuning (e.g., adjusting the complexity of a machine learning model). It involves an outer loop for performance estimation and an inner loop for selecting the best hyperparameters, which helps to reduce optimistic bias in performance evaluation.[13]

  • Prospective (Temporal) Validation: In drug discovery, the ultimate test is a model's ability to predict the outcome for future molecules. A time-split validation, where a model is trained on older data and tested on the most recently generated data, provides the most realistic performance estimate.[14]

cluster_outer Outer Loop (Performance Estimation) cluster_inner Inner Loop (Hyperparameter Tuning) Dataset Full Dataset Outer_Train Outer Train Set (k-1 folds) Dataset->Outer_Train Outer_Test Outer Test Fold Dataset->Outer_Test Inner_Train Inner Train Set Outer_Train->Inner_Train Inner_Test Inner Test Fold Outer_Train->Inner_Test Final_Metric Store Performance Metric (e.g., RMSE, AUC) Outer_Test->Final_Metric Evaluate Final_Metric->Final_Metric Repeat k times Best_HP Select Best Hyperparameters Inner_Train->Best_HP Train Model with various HPs Inner_Test->Best_HP Evaluate HPs Best_HP->Outer_Test Train Final Model on Outer Train Set with Best HPs

Caption: A Nested Cross-Validation Workflow.

A Practical Case Study: Prioritizing Kinase Inhibitors

Let's consider a scenario where the goal is to develop a novel inhibitor for a specific cancer-associated kinase.

Step 1: Initial Experimental Screen An HTS campaign is performed, screening a 100,000-compound library. This yields 500 initial hits with IC50 values below 10 µM. This experimental data forms our initial training set.

Step 2: Building a Predictive QSAR Model Using the 500 active compounds and a selection of 5,000 known inactive compounds from the screen, a machine learning model (e.g., Gradient Boosting) is trained. The model uses chemical fingerprints as input to predict the probability of a compound being active against the kinase.

Step 3: Computational Cross-Validation The model's robustness is assessed using 10-fold cross-validation. It achieves a mean AUC-ROC of 0.88, suggesting good predictive power.

Step 4: Model-Guided Compound Prioritization The validated model is then used to screen a virtual library of 1 million commercially available, synthesizable compounds. The model prioritizes the top 1,000 compounds with the highest predicted probability of being active.

Step 5: Experimental Validation of Predictions Instead of randomly selecting new compounds, the research team purchases and tests the 1,000 compounds prioritized by the model. The experimental results show a hit rate of 20% (200 active compounds), a significant enrichment compared to the initial HTS hit rate of 0.5%.

Step 6: Quantitative Comparison and Model Refinement For the 200 new active compounds, the experimentally determined IC50 values are compared against the model's quantitative predictions (if the model was also trained to predict potency).

Table 2: Case Study - Predictive vs. Experimental IC50 Values (Sample)

Compound IDModel Predicted IC50 (µM)Experimental IC50 (µM)Fold Difference
CPD-0010.50.71.4
CPD-0021.23.52.9
CPD-0030.10.33.0
CPD-0042.51.81.4
CPD-0058.025.03.1

Discrepancies are analyzed.[2] For example, CPD-005 shows a larger error. This could indicate a novel chemical scaffold that was not well-represented in the initial training data. This new, validated data is then used to retrain and improve the model for the next cycle of drug design.

Common Pitfalls and Best Practices

Adhering to best practices is essential for maintaining the integrity of the cross-validation process.

Common Pitfalls:

  • Data Leakage: Accidentally including information from the test set in the training process, leading to overly optimistic performance estimates.

  • Inappropriate Validation Strategy: Using random k-fold cross-validation for time-series data or not accounting for the paired nature of drug-target data can give misleading results.[12]

  • Ignoring the Applicability Domain: Applying a model to predict the activity of compounds that are chemically very different from the training set can lead to unreliable predictions.

  • Lack of Experimental Validation: Publishing computational models without any prospective experimental validation is a significant issue. Journals like the Journal of Chemical Information and Modeling often require experimental validation for publication.[15][16]

Best Practices:

  • Rigorous Data Curation: Ensure all data is clean, standardized, and free of known artifacts.[5]

  • Use Nested Cross-Validation: Employ this method for an unbiased estimate of performance when hyperparameter tuning is involved.[13]

  • Prioritize Prospective Validation: The gold standard is to test your model's predictions on new, prospectively generated data.[14]

  • Report Transparently: Clearly document the model, the data used, the validation procedure, and the performance metrics, following established guidelines.[13]

  • Integrate Mechanistic Insights: A good model should not only predict accurately but also provide insights that align with known biology and chemistry, enhancing confidence in its utility.[17]

Conclusion

The cross-validation of experimental results and theoretical models is no longer an academic exercise; it is a critical capability for any modern drug discovery organization. It represents a disciplined, iterative dialogue between in silico prediction and in vitro or in vivo reality. By embracing the principles of scientific integrity, employing robust statistical and computational validation techniques, and fostering a culture of continuous model refinement, research teams can de-risk their projects, optimize the allocation of precious resources, and ultimately, shorten the timeline for delivering transformative new medicines to patients.

References

The Strategic Advantage of Site-Specific Deuteration: A Comparative Guide to 2-Deuterioethenylbenzene and Other Isotopic Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of metabolic research, the choice of an isotopic tracer is a critical decision that dictates the precision, scope, and biological relevance of experimental outcomes. While a diverse array of stable isotope-labeled compounds are available, this guide delves into the nuanced advantages of using site-specifically deuterated aromatic precursors, with a conceptual focus on 2-deuterioethenylbenzene (deuterated styrene) as a precursor to deuterated phenylalanine, in comparison to more commonly employed tracers like deuterium-labeled glucose and leucine. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their experimental designs for studying protein synthesis and amino acid metabolism.

Introduction: The Power of "Silent" Tracers

Stable isotope tracers have revolutionized our ability to dynamically track metabolic pathways in vivo without the safety and disposal concerns associated with radioisotopes.[1][2] By introducing molecules enriched with heavy, non-radioactive isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), we can follow their incorporation into downstream metabolites and biopolymers, providing a quantitative measure of synthesis and turnover rates.[3][4][5]

The central premise of an ideal isotopic tracer is that it behaves identically to its unlabeled counterpart, thereby providing a true reflection of metabolic flux without perturbing the system.[3][6] However, the choice of tracer and the position of the isotopic label can have significant implications for the interpretation of the data.

Conceptualizing this compound as a Phenylalanine Precursor

While this compound itself is not a standard commercially available metabolic tracer, its structure as deuterated styrene provides a valuable conceptual model for understanding the benefits of site-specific deuterium labeling of an aromatic precursor to an essential amino acid. In biological systems, the essential amino acid phenylalanine is not synthesized de novo in animals and must be obtained from the diet. However, for in vitro or microbial studies, providing a deuterated precursor that can be converted to deuterated phenylalanine offers a strategic advantage. The core benefit lies in the targeted delivery of the deuterium label specifically to the phenylalanine pool, which is a direct building block of proteins.

Head-to-Head Comparison: Deuterated Phenylalanine vs. Other Tracers

The true utility of a site-specifically deuterated aromatic precursor like deuterated phenylalanine becomes evident when compared to other commonly used isotopic tracers.

FeatureDeuterated Phenylalanine (from a precursor like this compound)Deuterium-Labeled Glucose (e.g., [6,6'-²H₂]-D-glucose)Deuterium-Labeled Leucine (e.g., [5,5,5-²H₃]leucine)
Specificity for Protein Synthesis High: Directly traces the incorporation of a primary protein building block.[7][8]Low: Deuterium can be incorporated into multiple non-essential amino acids, lipids, and nucleic acids through intermediary metabolism.[3][9]High: Directly traces the incorporation of an essential amino acid into proteins.[10][11]
Metabolic Dilution Minimal: The deuterium label is largely confined to the phenylalanine pool.High: The deuterium label is distributed across a wide range of metabolic pools, potentially diluting the signal for protein synthesis.[9]Minimal: The label is primarily within the leucine pool.
Potential for Isotope Effects Low: Deuteration on the vinyl group of a precursor or the phenyl ring of phenylalanine is less likely to affect the enzymatic reactions of protein synthesis compared to labeling at the alpha-carbon.[6]Variable: The position of the deuterium label on glucose can influence its metabolic fate and potentially introduce kinetic isotope effects in certain pathways.Low: Deuteration on the terminal methyl groups is generally considered to have minimal isotope effects on protein synthesis.
Measurement of Specific Protein Synthesis Excellent: Allows for precise measurement of the synthesis rates of specific proteins.[7]Challenging: The indirect nature of the labeling makes it more difficult to quantify the synthesis of specific proteins without extensive modeling.Excellent: Widely used for measuring the synthesis rates of specific proteins.[10]
Cost-Effectiveness Moderate to High: Synthesis of site-specifically labeled precursors can be complex and costly.Generally Lower: Deuterated glucose is often more readily available and less expensive.[12][13]Moderate: Deuterated leucine is a commonly available and moderately priced tracer.

Experimental Workflow: Measuring Protein Synthesis with a Deuterated Phenylalanine Tracer

The following protocol outlines a general workflow for an in vivo study measuring muscle protein synthesis using a deuterated phenylalanine tracer.

G cluster_0 Tracer Administration cluster_1 Biological Sampling cluster_2 Sample Processing cluster_3 Analytical Measurement cluster_4 Data Analysis A Bolus or Primed-Constant Infusion of Deuterated Phenylalanine B Serial Blood Samples (for precursor enrichment) A->B C Tissue Biopsies (e.g., muscle) A->C E Amino Acid Derivatization B->E D Protein Hydrolysis C->D D->E F Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) E->F G Calculate Fractional Synthesis Rate (FSR) F->G

Caption: Experimental workflow for measuring protein synthesis using a deuterated phenylalanine tracer.

Protocol Steps:

  • Tracer Administration: A primed-constant infusion of the deuterated phenylalanine tracer is administered intravenously to reach a steady-state enrichment in the blood.[4]

  • Biological Sampling: Serial blood samples are collected to determine the enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool for protein synthesis. Tissue biopsies are taken at different time points to measure the incorporation of the tracer into tissue proteins.[7]

  • Sample Processing: The tissue samples are processed to isolate proteins, which are then hydrolyzed into their constituent amino acids. Both the hydrolyzed amino acids from the tissue and the amino acids from the plasma are chemically derivatized to make them volatile for gas chromatography analysis.

  • Analytical Measurement: The isotopic enrichment of the derivatized amino acids is measured using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16] These techniques separate the amino acids and then determine the ratio of the deuterated to the undeuterated form.

  • Data Analysis: The fractional synthesis rate (FSR) of the protein is calculated using the following formula: FSR (%/hour) = (E_protein₂ - E_protein₁) / (E_precursor * t) * 100 Where E_protein is the enrichment of the tracer in the protein at two time points, E_precursor is the average enrichment of the tracer in the precursor pool (plasma), and t is the time between the biopsies.

The Rationale Behind Experimental Choices

The use of a primed-constant infusion is designed to rapidly achieve and maintain a stable concentration of the tracer in the bloodstream, which simplifies the modeling of precursor enrichment.[4] The choice of GC-MS or LC-MS/MS is dictated by the required sensitivity and the specific derivatization chemistry used.[16] LC-MS/MS often offers higher sensitivity and requires less sample material.[16]

Signaling Pathways and Metabolic Fate

The ultimate fate of the deuterated phenylalanine tracer is its incorporation into newly synthesized proteins, a process governed by the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.

G Deuterated Phenylalanine Deuterated Phenylalanine Amino Acid Pool Amino Acid Pool Deuterated Phenylalanine->Amino Acid Pool Charged tRNA Charged tRNA Amino Acid Pool->Charged tRNA Ribosome Ribosome Charged tRNA->Ribosome Newly Synthesized Deuterated Protein Newly Synthesized Deuterated Protein Ribosome->Newly Synthesized Deuterated Protein mTOR Signaling mTOR Signaling mTOR Signaling->Ribosome activates

Caption: Incorporation of deuterated phenylalanine into protein via the mTOR signaling pathway.

In contrast, a tracer like deuterated glucose will have a more complex metabolic fate, with the deuterium label being distributed through glycolysis, the tricarboxylic acid (TCA) cycle, and transamination reactions into various non-essential amino acids.[17][18] This broader distribution, while advantageous for studying multiple pathways simultaneously with techniques like Deuterium Metabolic Imaging (DMI), reduces the specificity for measuring protein synthesis.[19][20]

Conclusion: The Right Tool for the Scientific Question

The conceptual use of this compound as a precursor for deuterated phenylalanine highlights a key principle in metabolic tracing: the closer the tracer is to the process of interest, the more direct and interpretable the results will be. For researchers focused specifically on protein synthesis, a deuterated essential amino acid like phenylalanine offers superior specificity and minimizes the confounding factor of metabolic dilution compared to tracers like deuterated glucose.

While deuterated glucose and other broadly labeling tracers have their own significant advantages in providing a systemic overview of metabolic fluxes, the targeted approach of using a deuterated amino acid remains the gold standard for precise and accurate quantification of protein synthesis. The choice of tracer should always be guided by the specific biological question being addressed, with a clear understanding of the metabolic pathways involved and the potential for isotopic scrambling.

References

A Researcher's Guide to Secondary Kinetic Isotope Effects: Interpreting the Solvolysis of 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of reaction mechanism elucidation, the kinetic isotope effect (KIE) stands out as a powerful tool for probing the transition states of chemical reactions.[1] While primary KIEs, which involve the breaking of a bond to the isotope, are more commonly discussed, secondary kinetic isotope effects (SKIEs) offer a more nuanced view of mechanistic pathways by revealing changes in the bonding environment at atoms not directly involved in bond scission.[2] This guide provides an in-depth comparison of the theoretical and experimental aspects of SKIEs, focusing on the solvolysis of 2-deuterioethenylbenzene (also known as β-deuteriostyrene). We will explore how the subtle substitution of a hydrogen atom with its heavier isotope, deuterium, at the β-position of the vinyl group can provide profound insights into the formation of carbocation intermediates.

The Significance of β-Secondary Kinetic Isotope Effects

A secondary kinetic isotope effect is observed when isotopic substitution occurs at a position adjacent (α) or near (β, γ, etc.) to the reaction center.[2] In the case of this compound, the deuterium is at the β-position relative to the carbon atom that will bear the positive charge in a carbocation intermediate. The magnitude of the β-SKIE, expressed as the ratio of the rate constant for the undeuterated compound (kH) to that of the deuterated compound (kD), can reveal crucial details about the transition state structure.

Two primary phenomena contribute to β-SKIEs:

  • Hyperconjugation: This is the stabilizing interaction between the C-H (or C-D) σ-bond and an adjacent empty or partially filled p-orbital.[2][3] In the transition state leading to a carbocation, the developing positive charge on the α-carbon is stabilized by hyperconjugation with the β-C-H bonds. Because a C-H bond is weaker and has a higher zero-point energy than a C-D bond, it is a better electron donor for hyperconjugation. Consequently, the transition state for the undeuterated compound is stabilized more than that of the deuterated compound, leading to a faster reaction rate for the former. This results in a "normal" secondary kinetic isotope effect, where kH/kD > 1.[4]

  • Hybridization Changes: Changes in the hybridization state of the carbon atom bearing the isotope between the ground state and the transition state can also influence the KIE. However, in the solvolysis of ethenylbenzene, the hybridization of the β-carbon does not significantly change in the rate-determining step, making hyperconjugation the dominant factor.

The magnitude of the β-SKIE is highly sensitive to the degree of positive charge development in the transition state. A larger kH/kD value suggests a more developed carbocation in the transition state, indicating a mechanism with a significant degree of charge separation, such as an SN1-like pathway. Conversely, a kH/kD value close to 1 would suggest a mechanism with little to no carbocation character at the transition state.

Comparative Analysis of Reaction Mechanisms

The interpretation of the SKIE for this compound becomes particularly insightful when comparing different reaction pathways. Let's consider two plausible mechanisms for a reaction involving the double bond of ethenylbenzene:

  • Mechanism A: Rate-Determining Carbocation Formation (e.g., Solvolysis) : In a typical acid-catalyzed solvolysis reaction, the protonation of the double bond leads to the formation of a carbocation intermediate in the rate-determining step. In this scenario, significant positive charge develops on the α-carbon, and hyperconjugative stabilization from the β-C-H(D) bond is crucial.

  • Mechanism B: Concerted or Non-Carbocationic Pathway (e.g., certain additions or oxidations) : In some reactions, the addition to the double bond may proceed through a concerted mechanism where bond-making and bond-breaking occur simultaneously, or through a pathway that does not involve a discrete carbocation intermediate. In such cases, there is little to no positive charge development on the α-carbon in the transition state.

The expected and observed SKIEs for these mechanisms would differ significantly, as illustrated in the table below.

Table 1: Comparative Kinetic Isotope Effect Data
Reaction/AlternativeIsotopologuekH/kD (per D)InterpretationReference
Solvolysis This compound~1.15 - 1.3Significant carbocation character in the transition state, stabilized by hyperconjugation.[5]
Acid-Catalyzed Hydration Styrene-β,β-d2No detectable isotope effectRate-determining step does not involve significant charge development at the α-carbon that is sensitive to β-deuterium substitution.[6]
Theoretical Maximum β-SKIE N/A~1.4Represents the upper limit for a hyperconjugation-driven β-secondary KIE.[1]

The stark contrast in the observed kH/kD values between solvolysis and acid-catalyzed hydration highlights the power of SKIEs in distinguishing between mechanistic pathways. The significant normal KIE in solvolysis provides strong evidence for a rate-determining step involving the formation of a vinyl cation intermediate, which is heavily reliant on hyperconjugative stabilization.[3] Conversely, the absence of a discernible KIE in the acid-catalyzed hydration of styrene suggests a transition state where such hyperconjugative effects are not operant in the rate-limiting step.[6]

Experimental Protocol for Determining the Secondary Kinetic Isotope Effect of this compound

This section outlines a detailed, step-by-step methodology for the synthesis of this compound and the subsequent determination of its secondary kinetic isotope effect in a model solvolysis reaction.

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from benzaldehyde.

Step 1: Henry Reaction to form β-nitro-α-deuterio-styrene

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in nitromethane-d3 (CD3NO2, 1.5 equivalents).

  • Add a catalytic amount of a suitable base, such as ethylenediamine diacetate, to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro-α-deuterio-styrene.

  • Purify the product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified β-nitro-α-deuterio-styrene (1 equivalent) in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.

  • Add a reducing agent, such as iron powder or zinc dust, in the presence of an acid (e.g., acetic acid or ammonium chloride).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the metal residues and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to remove the THF.

  • Extract the aqueous residue with an organic solvent, wash with brine, dry, and concentrate to yield the corresponding oxime.

Step 3: Dehydration to this compound

  • Subject the purified oxime to dehydration conditions. This can be achieved by heating with a dehydrating agent such as acetic anhydride or by using a specialized catalyst.

  • Monitor the reaction for the formation of this compound.

  • Upon completion, carefully work up the reaction mixture to isolate the volatile product.

  • Purify the this compound by distillation.

  • Confirm the identity and isotopic purity of the product using 1H NMR, 13C NMR, and mass spectrometry.

Part 2: Kinetic Measurements of Solvolysis

The solvolysis rates of both ethenylbenzene and this compound are measured to determine the kH/kD ratio.

Materials:

  • Ethenylbenzene (styrene)

  • This compound (synthesized in Part 1)

  • Solvent system (e.g., 80:20 ethanol:water)

  • Acid catalyst (e.g., perchloric acid)

  • UV-Vis Spectrophotometer

  • Thermostatted cell holder

Procedure:

  • Prepare stock solutions of ethenylbenzene and this compound of known concentration in the chosen solvent system.

  • Prepare a solution of the acid catalyst in the same solvent system.

  • Equilibrate the spectrophotometer and the reaction solutions to the desired temperature (e.g., 25.0 °C) using the thermostatted cell holder.

  • To initiate a kinetic run, mix a known volume of the substrate stock solution with the acid catalyst solution directly in a quartz cuvette.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance of the styrene chromophore at a suitable wavelength (e.g., ~248 nm) over time.

  • Record the absorbance data at regular intervals until the reaction is complete (at least 3-5 half-lives).

  • Repeat the kinetic measurements for both ethenylbenzene and this compound multiple times to ensure reproducibility.

Data Analysis:

  • The observed pseudo-first-order rate constant (kobs) for each run is determined by fitting the absorbance versus time data to a single exponential decay function: At = A∞ + (A0 - A∞)e^(-kobs*t).

  • The second-order rate constant (k) is calculated by dividing kobs by the concentration of the acid catalyst.

  • The secondary kinetic isotope effect (kH/kD) is then calculated as the ratio of the average second-order rate constant for ethenylbenzene (kH) to that of this compound (kD).

Visualizing the Mechanistic Implications

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_ground_state Ground State cluster_transition_state Transition State cluster_intermediate Intermediate cluster_hyperconjugation Hyperconjugation GS Ethenylbenzene TS Developing Carbocation (sp2 hybridized α-carbon) GS->TS Rate-determining step INT Carbocation (sp2 hybridized α-carbon) TS->INT H_bond β-C-H bond p_orbital Empty p-orbital on α-carbon H_bond->p_orbital σ -> p donation

Caption: Reaction coordinate diagram for the solvolysis of ethenylbenzene, highlighting the rate-determining formation of a carbocation intermediate stabilized by hyperconjugation.

G A Synthesize This compound B Prepare Reactant Solutions A->B C Perform Kinetic Measurements (UV-Vis) B->C D Determine Rate Constants (kH and kD) C->D E Calculate KIE (kH/kD) D->E

Caption: Experimental workflow for the determination of the secondary kinetic isotope effect.

Conclusion

The study of secondary kinetic isotope effects, as exemplified by the solvolysis of this compound, provides an invaluable window into the subtle energetic differences of transition states. The observation of a significant normal β-SKIE is a hallmark of a reaction mechanism that proceeds through a carbocation intermediate, where hyperconjugative stabilization plays a critical role. By comparing the KIEs of different reactions involving the same substrate, researchers can confidently distinguish between competing mechanistic pathways. The experimental protocol detailed in this guide offers a practical framework for obtaining high-quality kinetic data to support such mechanistic investigations, empowering scientists and drug development professionals to make more informed decisions in their research endeavors.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Reaction Products from 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of reaction mechanism elucidation and drug development, isotopically labeled compounds serve as indispensable tools. 2-Deuterioethenylbenzene, a styrene molecule with a deuterium atom at the C2 position of the vinyl group, offers a subtle yet powerful probe into the stereochemical and mechanistic nuances of various organic transformations. The quantitative analysis of its reaction products is paramount to understanding these subtleties, providing insights that can guide catalyst design, reaction optimization, and the prediction of metabolic pathways.

This guide provides a comparative analysis of common reactions involving this compound and the analytical methodologies for the quantitative determination of the resulting products. We will delve into the "why" behind experimental choices, grounded in established mechanistic principles and the kinetic isotope effect.

I. Electrophilic Addition Reactions: A Tale of Regio- and Stereoselectivity

Electrophilic additions to the vinyl group of this compound are fundamental reactions that can lead to a variety of deuterated products. The position of the deuterium atom allows for a direct assessment of the regioselectivity and stereochemistry of the addition.

A. Hydroboration-Oxidation: Probing Anti-Markovnikov Addition

The hydroboration-oxidation of alkenes is a cornerstone of organic synthesis, providing a route to alcohols with anti-Markovnikov regioselectivity.[1] When applied to this compound, this reaction is expected to yield a mixture of two primary products: 2-deuterio-2-phenylethanol and 2-deuterio-1-phenylethanol.

Reaction Pathway:

G This compound This compound Organoborane Intermediate Organoborane Intermediate This compound->Organoborane Intermediate 1. BH3-THF Product Mixture Product Mixture Organoborane Intermediate->Product Mixture 2. H2O2, NaOH 2-Deuterio-2-phenylethanol 2-Deuterio-2-phenylethanol Product Mixture->2-Deuterio-2-phenylethanol Major 2-Deuterio-1-phenylethanol 2-Deuterio-1-phenylethanol Product Mixture->2-Deuterio-1-phenylethanol Minor

Figure 1: Hydroboration-oxidation of this compound.

Mechanistic Rationale and Expected Product Distribution:

The regioselectivity of hydroboration is governed by both steric and electronic factors. The boron atom, being the electrophilic species, preferentially adds to the less sterically hindered carbon of the double bond, which in this case is the terminal carbon (C2). This leads to the formation of an organoborane intermediate where the boron is attached to C2 and the hydrogen to C1. Subsequent oxidation with retention of stereochemistry replaces the boron atom with a hydroxyl group.[2]

Therefore, the major product is expected to be 2-deuterio-2-phenylethanol . The formation of the minor product, 2-deuterio-1-phenylethanol , would result from the less favored addition of boron to the internal carbon (C1).

B. Bromination: Unraveling Stereochemistry

The addition of bromine (Br₂) to an alkene typically proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.[4] In the case of this compound, this allows for the investigation of the stereochemical outcome of the reaction.

Reaction Pathway:

G This compound This compound Cyclic Bromonium Ion Cyclic Bromonium Ion This compound->Cyclic Bromonium Ion Br2 Diastereomeric Dibromides Diastereomeric Dibromides Cyclic Bromonium Ion->Diastereomeric Dibromides Br-

Figure 2: Bromination of this compound.

Mechanistic Rationale and Expected Products:

The reaction is initiated by the electrophilic attack of bromine on the double bond, forming a bridged bromonium ion. The bromide ion then attacks one of the carbon atoms of the cyclic intermediate from the opposite face, resulting in the formation of a vicinal dibromide with anti-stereochemistry. Due to the presence of a chiral center in the product, a pair of diastereomers will be formed. The quantitative ratio of these diastereomers can provide insights into any subtle electronic or steric effects of the deuterium atom on the reaction.

II. Oxidation Reactions: Cleavage and Functionalization

Oxidation reactions of the vinyl group in this compound can lead to a range of products, from epoxides to cleavage products.

A. Epoxidation: Formation of a Chiral Epoxide

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will yield 2-deuterio-2-phenyloxirane.

Reaction Pathway:

G This compound This compound 2-Deuterio-2-phenyloxirane 2-Deuterio-2-phenyloxirane This compound->2-Deuterio-2-phenyloxirane m-CPBA

Figure 3: Epoxidation of this compound.

Mechanistic Rationale:

The epoxidation reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step.[1] The deuterium atom at the C2 position creates a chiral center in the resulting epoxide. Quantitative analysis of the enantiomeric excess (ee) of the product, if a chiral epoxidizing agent is used, can reveal the influence of the deuterium on the stereoselectivity of the reaction.

B. Ozonolysis: Cleavage to Carbonyl Compounds

Ozonolysis is a powerful method for cleaving double bonds to form carbonyl compounds.[5] Reductive workup of the ozonolysis of this compound will yield two primary products: benzaldehyde and deuterated formaldehyde.

Reaction Pathway:

G This compound This compound Molozonide Molozonide This compound->Molozonide 1. O3 Ozonide Ozonide Molozonide->Ozonide Benzaldehyde + Deuterated Formaldehyde Benzaldehyde + Deuterated Formaldehyde Ozonide->Benzaldehyde + Deuterated Formaldehyde 2. Reductive Workup (e.g., Zn/H2O or DMS)

Figure 4: Ozonolysis of this compound.

Mechanistic Rationale:

Ozone adds to the double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. Reductive workup cleaves the ozonide to yield the corresponding carbonyl compounds.[6] Quantitative analysis of the products can confirm the position of the double bond and the efficiency of the cleavage reaction.

III. Comparative Analysis of Quantitative Techniques

The accurate quantification of the deuterated products is the cornerstone of any mechanistic study. The two most powerful and commonly employed techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an inherently quantitative technique, as the area under a peak is directly proportional to the number of nuclei giving rise to that signal.[7] Both ¹H NMR and ²H NMR can be employed for the analysis of the reaction products of this compound.

¹H NMR Spectroscopy:

  • Principle: By integrating the signals of the protons in the different products, their relative concentrations can be determined. For example, in the product mixture from the hydroboration-oxidation, the signals for the benzylic proton in 2-deuterio-1-phenylethanol and the methylene protons in 2-deuterio-2-phenylethanol will be distinct and can be integrated.

  • Advantages: Readily available, provides detailed structural information, and can be made highly quantitative with proper experimental setup (e.g., long relaxation delays).

  • Limitations: Lower sensitivity compared to MS, and overlapping signals can complicate quantification.

²H NMR Spectroscopy:

  • Principle: Directly observes the deuterium nuclei, providing a clean spectrum with signals only from the deuterated positions. The integration of these signals gives the relative abundance of the different deuterated products.[8]

  • Advantages: Excellent for determining the position and relative abundance of deuterium labels, with a very low natural abundance background.

  • Limitations: Lower sensitivity than ¹H NMR, and requires a spectrometer equipped for deuterium observation.

Quantitative NMR (qNMR) Protocol:

  • Sample Preparation: Accurately weigh the sample and a suitable internal standard into an NMR tube. The internal standard should have a known concentration and a signal that does not overlap with the analyte signals.

  • Spectrometer Setup:

    • Use a calibrated 90° pulse.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the signals of interest and the internal standard.

  • Calculation: The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Quantification Accurately weigh sample and internal standard Accurately weigh sample and internal standard Set long relaxation delay (D1 > 5T1) Set long relaxation delay (D1 > 5T1) Accurately weigh sample and internal standard->Set long relaxation delay (D1 > 5T1) Set long relaxation delay (D1 > 5*T1) Set long relaxation delay (D1 > 5*T1) Calibrated 90° pulse Calibrated 90° pulse Sufficient number of scans Sufficient number of scans Calibrated 90° pulse->Sufficient number of scans Phasing and baseline correction Phasing and baseline correction Sufficient number of scans->Phasing and baseline correction Integration of signals Integration of signals Phasing and baseline correction->Integration of signals Calculation using internal standard Calculation using internal standard Integration of signals->Calculation using internal standard Set long relaxation delay (D1 > 5T1)->Calibrated 90° pulse

Figure 5: Workflow for quantitative NMR (qNMR) analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[9]

  • Principle: The components of the reaction mixture are separated on a GC column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the ions is measured, allowing for identification and quantification.

  • Advantages: Excellent separation of isomers, high sensitivity (picogram to femtogram range), and provides molecular weight and fragmentation information for structural confirmation.

  • Limitations: Destructive technique, and quantification requires careful calibration with standards as ionization efficiencies can vary between compounds.[10]

Quantitative GC-MS Protocol:

  • Sample Preparation: Prepare a series of calibration standards of the expected products at known concentrations. An internal standard (preferably a deuterated analog of one of the products with a different number of deuterium atoms) should be added to all samples and standards.

  • GC Method Development: Optimize the GC conditions (column type, temperature program, carrier gas flow rate) to achieve baseline separation of the product isomers.

  • MS Method Development:

    • Acquire full-scan mass spectra to identify the molecular ions and characteristic fragment ions of the products.

    • For quantification, use Selected Ion Monitoring (SIM) mode, where only specific ions for each analyte and the internal standard are monitored. This significantly improves sensitivity and selectivity.

  • Calibration: Inject the calibration standards and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Sample Analysis: Inject the unknown samples and use the calibration curve to determine the concentration of each product.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing & Quantification Prepare calibration standards Prepare calibration standards Add internal standard Add internal standard Prepare calibration standards->Add internal standard Optimize GC separation Optimize GC separation Add internal standard->Optimize GC separation Develop MS method (SIM mode) Develop MS method (SIM mode) Optimize GC separation->Develop MS method (SIM mode) Analyze standards and samples Analyze standards and samples Develop MS method (SIM mode)->Analyze standards and samples Generate calibration curve Generate calibration curve Analyze standards and samples->Generate calibration curve Calculate analyte concentrations Calculate analyte concentrations Generate calibration curve->Calculate analyte concentrations

Figure 6: Workflow for quantitative GC-MS analysis.

Comparison of NMR and GC-MS for Quantitative Analysis of Deuterated Isomers:

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures nuclear spin properties in a magnetic field.Separates compounds by chromatography, then detects by mass.
Quantification Inherently quantitative (signal area ∝ number of nuclei).[7]Requires calibration with standards.[10]
Sensitivity Lower (micromole to millimole range).Higher (picomole to femtomole range).
Isomer Separation Can be challenging for isomers with similar chemical shifts.Excellent separation of isomers with different boiling points.[9]
Sample Preparation Minimal, non-destructive.Can require derivatization, destructive.
Structural Info Detailed structural information from chemical shifts and coupling constants.Molecular weight and fragmentation patterns.
Deuterium Analysis Can directly observe deuterium nuclei (²H NMR).[8]Detects mass shift due to deuterium.

IV. The Deuterium Kinetic Isotope Effect (KIE)

The presence of a deuterium atom in place of a protium atom can influence the rate of a chemical reaction. This is known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. If the C-H bond is broken in the rate-determining step of a reaction, the reaction will be slower for the deuterated compound (a primary KIE). Even if the C-D bond is not broken, its presence can still affect the reaction rate through steric or electronic effects (a secondary KIE).

Understanding the KIE is crucial for interpreting the quantitative data obtained from the reactions of this compound. For example, in an elimination reaction where the C2-H(D) bond is broken, a significant primary KIE would be expected. In the addition reactions discussed, any observed KIE would be secondary and could provide valuable information about the transition state of the reaction.

V. Conclusion

The quantitative analysis of reaction products from this compound provides a powerful lens through which to view the intricate details of reaction mechanisms. By carefully choosing the reaction conditions and employing the appropriate analytical techniques, researchers can gain a deep understanding of regioselectivity, stereoselectivity, and the subtle electronic effects of isotopic substitution. This guide has provided a framework for approaching such studies, emphasizing the importance of a strong foundation in mechanistic principles and the rigorous application of quantitative analytical methodologies. While specific quantitative data for every reaction of this compound may not be readily available, the principles and protocols outlined here provide a robust starting point for any investigation in this area.

References

literature review of kinetic isotope studies involving deuterated styrenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Kinetic Isotope Effect Studies Involving Deuterated Styrenes for Mechanistic Elucidation

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. The kinetic isotope effect (KIE) is a powerful tool for probing reaction pathways, offering insights into transition state structures and rate-determining steps.[1] This guide provides a comprehensive literature review of KIE studies involving deuterated styrenes, a class of molecules that have been instrumental in elucidating the mechanisms of various fundamental organic reactions. By replacing hydrogen with its heavier isotope, deuterium, at specific positions on the styrene molecule, researchers can precisely measure changes in reaction rates, which in turn reveal profound details about how these reactions occur.[2]

This guide will delve into the theoretical underpinnings of KIEs, explore their application in studying styrene polymerization, oxidation, and cycloaddition reactions, and provide practical, field-proven experimental protocols. The content is structured to offer not just a compilation of data, but a causal narrative that explains the "why" behind experimental design and the "how" of mechanistic interpretation.

The Foundation: Understanding the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] This phenomenon arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken in the rate-determining step.

KIEs are broadly classified into two types:

  • Primary Kinetic Isotope Effect (PKIE): Observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H/C-D bonds, PKIEs (kH/kD) are typically in the range of 6-10.[1]

  • Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond-breaking or bond-forming in the rate-determining step. SKIEs are smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1).[3] They often arise from changes in hybridization or hyperconjugation at the transition state.[3] For example, a change from sp2 to sp3 hybridization at a deuterated carbon typically results in an inverse SKIE (kH/kD < 1), while a change from sp3 to sp2 results in a normal SKIE (kH/kD > 1).[1]

The strategic placement of deuterium on the styrene molecule—at the α- or β-positions of the vinyl group, or on the phenyl ring—allows for the targeted investigation of specific mechanistic features.

KIE in Styrene Polymerization: Unraveling the Initiation Mystery

The thermal polymerization of styrene has long been a subject of mechanistic debate. KIE studies using specifically deuterated styrenes have provided crucial evidence to support the currently accepted mechanism, which involves the formation of a Diels-Alder dimer followed by a hydrogen transfer to a third styrene monomer.[4][5]

A key study by Kopecky and Evani investigated the thermal and AIBN-initiated polymerization of 2,6-dideuterio-, α-deuterio-, and β,β-dideuteriostyrene.[4] The measured KIEs on the overall rate of polymerization and the calculated KIEs for the initiation step are summarized below.

Deuterated StyreneOverall Thermal KIE (kH/kD) at 70°CInitiated Polymerization KIE (kH/kD) at 70°CCalculated Initiation KIE (k1H/k1D)
2,6-dideuteriostyrene1.290.961.80
α-deuteriostyrene1.000.861.31
β,β-dideuteriostyrene0.780.810.92

Data sourced from Kopecky and Evani, 1969.[4][6]

The large normal KIE observed for the initiation step with 2,6-dideuteriostyrene (1.80) strongly suggests that a C-H bond at the ortho position of the phenyl ring is involved in the rate-determining initiation step. This supports a mechanism where a hydrogen atom is transferred from a Diels-Alder adduct of two styrene molecules to a third styrene molecule.[4] The smaller, inverse KIE for β,β-dideuteriostyrene is consistent with the expected change in hybridization from sp2 to sp3 at the β-carbon during the reaction.

Mechanistic Pathway of Thermal Styrene Polymerization

The following diagram illustrates the proposed initiation mechanism for the thermal polymerization of styrene, which is supported by the KIE data.

G cluster_0 Step 1: Diels-Alder Dimerization cluster_1 Step 2: Hydrogen Transfer (Rate-Determining) cluster_2 Step 3: Propagation Styrene1 2 Styrene Molecules DA_Adduct Diels-Alder Adduct (1-phenyl-1,2,3,9-tetrahydronaphthalene) Styrene1->DA_Adduct Concerted [4+2] Cycloaddition DA_Adduct_React Diels-Alder Adduct Radicals Two Monoradicals DA_Adduct_React->Radicals H-atom transfer (Explains ortho-KIE) Styrene2 Styrene Monomer Styrene2->Radicals H-atom transfer (Explains ortho-KIE) Radicals_Prop Monoradicals Polymer Polystyrene Chain Radicals_Prop->Polymer Addition of Styrene Monomers G cluster_0 Preparation cluster_1 Photoreaction cluster_2 Analysis cluster_3 Calculation Prepare_Solutions Prepare solutions of: 1. Styrene/Deuterated Styrene 2. Dibenzothiophene S-oxide (DBTO) 3. Internal Standard (e.g., Dodecane) Mix Mix reactants in a quartz cuvette Prepare_Solutions->Mix Irradiate Irradiate at 320 nm to generate O(3P) from DBTO Mix->Irradiate Quench Take aliquots at time intervals and quench the reaction Irradiate->Quench GCMS Analyze aliquots by GC-MS Quench->GCMS Quantify Quantify products (styrene oxide, phenylacetaldehyde) and remaining styrene relative to internal standard GCMS->Quantify Plot Plot concentration vs. time to determine reaction rates Quantify->Plot Calculate_KIE Calculate KIE = k_H / k_D Plot->Calculate_KIE

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Deuterioethenylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized reagents like 2-Deuterioethenylbenzene is foundational to innovation. This deuterated analog of styrene, while crucial for applications like mechanistic studies and creating deuterated active pharmaceutical ingredients (APIs), carries the same safety profile as its non-deuterated counterpart.[1][2] Therefore, a robust and uncompromising approach to safety is not merely a procedural formality but a core component of scientific excellence.

This guide provides essential, immediate safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound should be handled with the same precautions as styrene. The primary hazards are its flammability, toxicity through multiple exposure routes, and potential for uncontrolled polymerization.[3][4]

Key Hazards of this compound (Styrene):

  • Flammability: It is a highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[3][5] Keep containers tightly closed and away from heat, sparks, and open flames.[6][7]

  • Toxicity: Harmful if inhaled and can be absorbed through the skin.[3][8] It is an irritant to the skin, eyes, and respiratory tract.[4][9]

  • Systemic Effects: Acute exposure to high concentrations can affect the central nervous system, causing symptoms like headache, dizziness, and fatigue.[3][10] Chronic exposure may impact the nervous system, liver, and potentially cause hearing damage.[3][11][12]

  • Carcinogenicity: Styrene is handled as a potential carcinogen.[3][9]

  • Reactivity: The compound can undergo rapid, uncontrolled polymerization, which can release significant heat and potentially lead to an explosion in a closed container.[4] It is also a potential peroxide former, which can increase its explosive instability.[4][13]

Property Value Source
CAS Number 100-42-5 (Styrene)[4]
Physical State Colorless to yellow, oily liquid[3]
Flash Point 88°F (31°C)[14]
Explosive Limits 0.9% - 6.8%[14]
Vapor Density 3.6 (Air = 1)[14]
Occupational Exposure Limits (OELs) for Styrene

These limits are critical benchmarks for assessing the adequacy of your control measures.

Agency Limit (8-Hour TWA) Short-Term/Ceiling Limit Source
OSHA PEL 100 ppm200 ppm (Ceiling)[3][14]
NIOSH REL 50 ppm100 ppm (STEL)[3][14]
ACGIH TLV 20 ppm40 ppm (STEL)[3]
Industry Voluntary 20 ppm-[11]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.

The Hierarchy of Controls: A Foundational Safety Principle

Before selecting PPE, we must adhere to the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction. PPE, while essential, is the final line of defense after other controls have been implemented.

a Elimination/Substitution (Most Effective) b Engineering Controls (e.g., Fume Hood) sub Substitute with a less hazardous chemical c Administrative Controls (e.g., SOPs, Training) eng Isolate people from the hazard d Personal Protective Equipment (PPE) (Least Effective) adm Change the way people work ppe Protect the worker with personal equipment

Caption: The Hierarchy of Controls prioritizes safety strategies.

Part 1: Engineering and Administrative Controls

Your primary defense against exposure is not what you wear, but where and how you work.

  • Engineering Control - Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[4][15] This is non-negotiable. The fume hood contains vapors and protects you from inhalation, which is a primary exposure route.[7] Ensure the sash is kept as low as possible.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for working with this chemical.[7]

    • Minimize Quantities: Use the smallest amount of the chemical necessary for your experiment to minimize the potential risk.[7][16]

    • Designated Area: Establish a designated area within the lab for handling this chemical.

    • Awareness: Ensure all personnel in the area are aware of the hazards. Do not work alone.

Part 2: Personal Protective Equipment (PPE) Protocol

PPE is your last line of defense, chosen to protect you from residual risks that cannot be eliminated by other controls.

start Task: Handling This compound hood Is the task inside a certified fume hood? start->hood stop STOP Do not proceed hood->stop  No ppe_core Minimum Required PPE: - Splash Goggles - Appropriate Gloves - Lab Coat - Closed-toe Shoes hood->ppe_core  Yes splash_risk Is there a significant splash risk? ppe_core->splash_risk face_shield Add Face Shield over goggles splash_risk->face_shield  Yes exposure_risk Potential for exposure above OELs? splash_risk->exposure_risk  No face_shield->exposure_risk respirator Consult EHS for Respirator Selection & Fit-Testing exposure_risk->respirator  Yes proceed Proceed with Task exposure_risk->proceed  No respirator->proceed

Caption: PPE selection workflow for handling this compound.

Eye and Face Protection
  • What: ANSI Z87.1-compliant chemical splash goggles are mandatory.[7]

  • Why: They provide a seal around the eyes to protect against splashes and vapors. Standard safety glasses do not offer adequate protection.[16]

  • When to Add More: For procedures with a higher risk of splashing (e.g., large volume transfers), a face shield must be worn in addition to splash goggles. A face shield alone is insufficient.[16][17]

Hand Protection
  • What: Chemical-resistant gloves are required. Not all glove materials are protective against styrene.

  • Why: To prevent skin contact. Styrene can be absorbed through the skin and cause irritation.[3][7]

  • How: Always inspect gloves for tears or holes before use. Use proper removal techniques to avoid contaminating your skin. Wash hands thoroughly after removing gloves.[4]

Glove Selection Guide for Styrene

Material Protection Level Comments Source
Viton™ ExcellentRecommended for prolonged contact.[3][4]
Silver Shield®/4H® ExcellentHighly resistant to a broad range of chemicals.[3]
Polyvinyl Alcohol (PVA) GoodNote: Degraded by water.[4]
Nitrile Fair/PoorNot recommended for prolonged contact. Suitable for incidental splash protection only. Change immediately upon contact.[17]
Latex Not RecommendedOffers poor protection against styrene.

Note: Always consult the specific glove manufacturer's compatibility chart for detailed breakthrough times and degradation data.[4]

Body Protection
  • What: A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements.[17]

  • Why: To protect skin from accidental splashes and to provide a barrier in case of a small fire.

  • When to Add More: For larger scale operations, chemical-resistant aprons or full suits (e.g., Tychem®) may be necessary.[3]

Respiratory Protection
  • What: Typically not required when work is performed within a properly functioning chemical fume hood.

  • Why: The fume hood, as an engineering control, is designed to keep vapor concentrations well below exposure limits.

  • When it's Needed: A respirator is required if engineering controls are insufficient, during a large spill, or in an emergency.[4][15] Respirator use requires enrollment in a respiratory protection program, including medical clearance and annual fit-testing, as mandated by OSHA.[4] If you believe a respirator is needed, contact your institution's Environmental Health & Safety (EHS) department.[6][14]

Part 3: Safe Handling and Disposal Plan

Operational Plan: Step-by-Step Handling
  • Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood is on and functioning correctly.

  • Staging: Place absorbent pads on the fume hood work surface. Secure any reaction apparatus.

  • Transfer: Ground/bond metal containers when transferring the liquid to prevent static electricity buildup, which can be an ignition source.[12] Use only non-sparking tools.[6][12]

  • Containment: Keep the container tightly sealed when not in use to minimize vapor release.[6][7]

  • Post-Handling: After the procedure is complete, tightly seal the this compound container.

  • Decontamination: Wipe down the work area. Dispose of contaminated gloves and absorbent pads as hazardous waste. Wash hands thoroughly.

Disposal Plan
  • Waste Characterization: All materials contaminated with this compound (e.g., excess reagent, contaminated wipes, used columns) must be treated as hazardous waste.[13]

  • Waste Collection: Collect waste in a clearly labeled, compatible container with a sealed lid. The label should read "Hazardous Waste" and list all components, including "this compound" or "Styrene."[13]

  • Storage: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[13]

  • Recycling Potential: Deuterated compounds are valuable materials.[1] Contact the supplier or your EHS department to inquire about potential recycling or return programs before disposing of the material as waste.[1][18]

  • Pickup: Contact your institution's EHS department for waste pickup. Do not pour this chemical down the drain.[19]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or sand) and non-sparking tools. If the spill is large, or if you are unsure, evacuate the lab, close the door, and contact your institution's emergency response team.

By integrating these expert-level protocols into your daily workflow, you build a culture of safety that protects not only yourself but your entire research team, ensuring that your groundbreaking work can proceed with confidence and integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deuterioethenylbenzene
Reactant of Route 2
2-Deuterioethenylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.